Chlorocyclohexyldimethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
chloro-cyclohexyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClSi/c1-10(2,9)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUXNEGJODESOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CCCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71864-47-6 | |
| Record name | Chlorocyclohexyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cyclohexyldimethylsilyl Group: A Versatile Tool in Chemical Synthesis and Analysis
An In-depth Technical Guide to the Core Properties and Applications of Chlorocyclohexyldimethylsilane
In the landscape of modern organic chemistry and analytical science, the strategic manipulation of functional groups is paramount. This compound emerges as a valuable reagent, offering a unique balance of reactivity and stability for the protection of functional groups and the derivatization of analytes for gas chromatography. This technical guide provides a comprehensive overview of the fundamental properties, reaction mechanisms, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
This compound is a colorless to light yellow liquid characterized by the chemical formula C₈H₁₇ClSi.[1] Its core structure consists of a silicon atom bonded to a cyclohexyl group, two methyl groups, and a reactive chlorine atom. The interplay of the sterically demanding cyclohexyl group and the electronically donating methyl groups defines its unique reactivity.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 71864-47-6 | [1] |
| Molecular Formula | C₈H₁₇ClSi | [1] |
| Molecular Weight | 176.76 g/mol | [1] |
| Boiling Point | 95-97 °C at 40 mmHg | [2] |
| Density | 0.955 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.462 | [2] |
Chemical Reactivity and Handling
The key to understanding the utility of this compound lies in the reactivity of the silicon-chlorine bond. This bond is highly susceptible to nucleophilic attack, particularly by heteroatoms such as oxygen, nitrogen, and sulfur. This reactivity is the basis for its primary applications as a protecting group and a derivatizing agent.
A critical consideration when working with this compound is its hydrolytic sensitivity.[2] The compound reacts rapidly with water and other protic solvents to form the corresponding silanol and hydrochloric acid. This necessitates the use of anhydrous reaction conditions to ensure high yields and prevent the formation of unwanted byproducts. Due to its corrosive nature, appropriate personal protective equipment, including gloves and eye protection, should always be worn.[3]
The Cyclohexyldimethylsilyl Group in Protecting Group Chemistry
In multi-step organic synthesis, the temporary masking of reactive functional groups is often a crucial strategy to prevent undesired side reactions.[4][5] Silyl ethers are a widely used class of protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal.[6] The cyclohexyldimethylsilyl (CDMS) group, introduced by this compound, offers a moderate level of steric hindrance, placing its stability between the smaller trimethylsilyl (TMS) and the bulkier tert-butyldimethylsilyl (TBDMS) groups.[7]
Protection of Alcohols
The protection of an alcohol as a cyclohexyldimethylsilyl ether is typically achieved by reacting the alcohol with this compound in the presence of a non-nucleophilic base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[7] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: General workflow for the protection of an alcohol using this compound.
Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 equiv).
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add this compound (1.2 equiv) dropwise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclohexyldimethylsilyl ether.
Deprotection of Cyclohexyldimethylsilyl Ethers
The cleavage of the cyclohexyldimethylsilyl ether to regenerate the alcohol can be achieved under various conditions, with the choice of reagent depending on the other functional groups present in the molecule.
-
Fluoride-based Deprotection: The most common method for cleaving silyl ethers is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).[1] The high affinity of silicon for fluoride drives the reaction to completion.
-
Acid-catalyzed Deprotection: Cyclohexyldimethylsilyl ethers can also be cleaved under acidic conditions, for example, with a solution of acetic acid in aqueous THF or with a stronger acid like hydrochloric acid in methanol.[1] The stability of silyl ethers to acid is generally related to the steric bulk of the substituents on the silicon atom.[7]
Caption: General workflow for the deprotection of a cyclohexyldimethylsilyl ether.
Application in Gas Chromatography Derivatization
Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds.[8] However, many compounds of interest in drug development and other fields, such as steroids, fatty acids, and some pharmaceuticals, contain polar functional groups (-OH, -NH, -COOH) that render them non-volatile and prone to thermal degradation.[8][9]
Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis.[8][9] Silylation, the introduction of a silyl group, is one of the most common derivatization techniques.[10]
This compound serves as an effective silylating agent for GC derivatization. The resulting cyclohexyldimethylsilyl derivatives exhibit increased volatility and thermal stability, leading to improved chromatographic peak shape and resolution.
The general reaction for the derivatization of an active hydrogen-containing compound is analogous to the protection of alcohols. The analyte is treated with this compound, often in the presence of a catalyst or a base, to form the corresponding silyl derivative.
Caption: A simplified workflow for the derivatization of an analyte for GC-MS analysis.
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It is also corrosive to metals.[3] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere and away from moisture.[3]
Conclusion
This compound is a versatile and valuable reagent for the modern organic chemist and analytical scientist. The cyclohexyldimethylsilyl group it introduces provides a moderate level of stability as a protecting group for alcohols, offering an alternative to the more common TMS and TBDMS groups. Furthermore, its utility as a derivatizing agent for gas chromatography enables the analysis of a wide range of otherwise non-volatile compounds. A thorough understanding of its reactivity, particularly its sensitivity to moisture, and adherence to proper handling procedures are essential for its successful and safe implementation in the laboratory.
References
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ChemBK. (2024, April 10). chloro(cyclohexyl)dimethylsilane. Retrieved from [Link]
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University of Waterloo. (n.d.). GC Derivatization. Retrieved from [Link]
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SlideShare. (2015, May 18). Derivatization in GC. Retrieved from [Link]
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Silyl ether - Wikipedia. (n.d.). Retrieved from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
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Lin, D.-L., & Wang, S.-M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]
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Poole, C. F. (2013). Alkylsilyl derivatives for gas chromatography. Journal of Chromatography A, 1296, 2–14. [Link]
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Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
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Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Protecting group - Wikipedia. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). t-Butyldimethylsilyl Ethers. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Applications of Chlorocyclohexyldimethylsilane
This technical guide provides a comprehensive overview of Chlorocyclohexyldimethylsilane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, reactivity, and its applications as a strategic tool in modern organic and medicinal chemistry.
Introduction: The Role of Silylating Agents in Advanced Synthesis
In the landscape of complex organic synthesis, particularly within pharmaceutical development, the strategic manipulation of reactive functional groups is paramount. Silylating agents have emerged as indispensable tools, offering a robust method for the temporary protection of sensitive moieties such as alcohols, amines, and carboxylic acids.[1][2] This protection strategy prevents undesirable side reactions, thereby enhancing reaction yields and overall efficiency.[3] this compound, with its distinct structural features, offers a unique combination of steric bulk and reactivity, making it a valuable reagent in specialized applications.
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C8H17ClSi and a molecular weight of 176.76 g/mol .[1][3] The core of its structure consists of a central silicon atom bonded to a cyclohexyl group, two methyl groups, and a reactive chlorine atom.
Conformational Analysis of the Cyclohexyl Moiety
The cyclohexane ring is not planar and predominantly exists in a stable chair conformation to minimize angle and torsional strain.[4][5] In this conformation, the bonds to the silicon atom can occupy either an axial or equatorial position. The bulky dimethylsilyl chloride group will preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring. This conformational preference can influence the reactivity and stereochemical outcome of reactions involving this reagent.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 71864-47-6 | [1] |
| Molecular Formula | C8H17ClSi | [1][3] |
| Molecular Weight | 176.76 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 0.955 g/mL at 25°C | [1] |
| Refractive Index (n20/D) | 1.462 | [1] |
| Boiling Point | 95-97°C at 40 mmHg | [1] |
| Solubility | Soluble in organic solvents such as ether, benzene, and methanol. | [1][3] |
Synthesis of this compound
The primary route for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a cyclohexylmagnesium halide with dimethyldichlorosilane.
Grignard Reaction Workflow
Caption: Synthesis of this compound via Grignard Reaction.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of cyclohexyl chloride or bromide in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dimethyldichlorosilane:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of dimethyldichlorosilane in the same anhydrous solvent to the Grignard reagent with vigorous stirring. A white precipitate of magnesium halide will form.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the methyl and cyclohexyl protons.
-
~ 0.4 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups attached to the silicon atom.
-
~ 1.0-1.9 ppm (multiplets, 11H): These overlapping signals arise from the eleven protons of the cyclohexyl ring. The exact chemical shifts and coupling patterns will be complex due to the conformational mobility of the ring and the diastereotopic nature of the methylene protons.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton.
-
~ 1.0 ppm: Signal for the two equivalent methyl carbons attached to the silicon.
-
~ 26-30 ppm: A set of signals corresponding to the carbons of the cyclohexyl ring. The carbon attached to the silicon will be further downfield.
Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M+), although it may be of low intensity. The fragmentation pattern is expected to be dominated by the loss of the chlorine atom and cleavage of the silicon-cyclohexyl bond.
-
Loss of Chlorine: A significant peak at m/z [M-35]+ and [M-37]+ corresponding to the loss of a chlorine radical.
-
Loss of Cyclohexyl Group: A peak corresponding to the loss of the cyclohexyl radical (C6H11•).
-
Loss of Methyl Group: A peak at m/z [M-15]+ due to the loss of a methyl radical.
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the polarized silicon-chlorine bond, which makes the silicon atom highly electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution at Silicon
Chlorosilanes readily react with a wide range of nucleophiles, such as water, alcohols, and amines, to displace the chloride ion.[6][7] The reaction with water leads to the formation of a silanol, which can then condense to form a disiloxane.
Caption: Nucleophilic substitution at the silicon center.
The mechanism of nucleophilic substitution at silicon can proceed through different pathways, often involving a pentacoordinate intermediate or transition state. The bulky cyclohexyl group in this compound can influence the reaction rate and mechanism by providing steric hindrance around the silicon center.
Applications in Drug Development and Organic Synthesis
The unique properties of this compound make it a valuable reagent in several areas of chemical synthesis, including the development of pharmaceuticals.
Protecting Group Chemistry
The primary application of silylating agents like this compound in drug development is as protecting groups for hydroxyl and amino functionalities.[1][3][8] The resulting silyl ethers and silyl amines are generally stable to a wide range of reaction conditions but can be selectively removed under mild conditions. The steric bulk of the cyclohexyldimethylsilyl group can offer enhanced stability compared to smaller silyl groups like trimethylsilyl (TMS).
Modification of Drug Molecules
The introduction of a silyl group can modify the physicochemical properties of a drug molecule, such as its solubility and lipophilicity.[3] This can be advantageous in improving drug delivery and bioavailability.
Use in Analytical Derivatization
In analytical chemistry, silylation is a common technique to increase the volatility and thermal stability of polar compounds for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[3]
Safety and Handling
This compound is a reactive and corrosive compound.[1] It reacts rapidly with moisture and protic solvents to release hydrochloric acid.[1] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn.[1] It should be stored in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a versatile silylating agent with a unique structural profile that imparts valuable properties for its application in organic synthesis and drug development. Its ability to act as a sterically hindered protecting group, coupled with its predictable reactivity, makes it a valuable tool for chemists. A thorough understanding of its synthesis, structure, and reactivity is crucial for leveraging its full potential in the design and synthesis of complex molecules.
References
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An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical. [Link]
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chloro(cyclohexyl)dimethylsilane - ChemBK. [Link]
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The Essential Role of Silylation Reagents in Modern Organic Synthesis. [Link]
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The reactions of trimethylchlorosilane with various nucleophiles in the gas phase using the flowing afterglow technique - American Chemical Society. [Link]
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Kinetic and stereochemical evidence for nucleophilic assistance in the nucleophilic hydrolysis of chlorosilanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]
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Silylating Agents - ResearchGate. [Link]
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Conformation Analysis of Cyclohexane – Organic Chemistry I - KPU Pressbooks. [Link]
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Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. [Link]
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Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. [Link]
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Conformations of cyclohexane | Organic chemistry | Khan Academy - YouTube. [Link]
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Chlorocyclohexyldimethylsilane synthesis pathway
An In-depth Technical Guide to the Synthesis of Chlorocyclohexyldimethylsilane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₈H₁₇ClSi) is a valuable organosilane intermediate used in the synthesis of advanced materials, polymers, and as a versatile protecting group in organic synthesis.[1] Its unique combination of a reactive chlorosilyl moiety and a bulky cyclohexyl group allows for precise molecular engineering. This guide provides a comprehensive examination of the primary synthetic pathway for this compound, focusing on the Grignard reaction. It offers a detailed, field-proven experimental protocol, discusses the critical chemical principles, and presents an alternative industrial method via hydrosilylation.
Strategic Overview of Synthesis
The formation of the silicon-carbon bond is the central challenge in synthesizing this compound. Two principal strategies dominate this field:
-
Grignard Reaction: This classic organometallic approach involves the nucleophilic attack of a cyclohexyl Grignard reagent on an electrophilic silicon center. It is highly versatile and the most common method for laboratory-scale synthesis due to its reliability and predictable outcomes.[2][3][4] This guide will focus on this pathway.
-
Hydrosilylation: This atom-economical method involves the catalytic addition of a silicon-hydride bond across a double bond, specifically reacting dimethylchlorosilane with cyclohexene.[5][6][7] It is a powerful technique often favored in industrial applications for its efficiency.[5][8]
While both routes are viable, the Grignard pathway offers greater control for selective mono-alkylation at the silicon center, making it ideal for the specific synthesis of the title compound in a research setting.
Primary Synthesis Pathway: The Grignard Reaction
The Grignard synthesis of this compound is a two-stage process: first, the formation of the Grignard reagent, followed by its reaction with a silicon electrophile.
Principle and Mechanism
The core of the synthesis is a nucleophilic substitution reaction. The carbon atom bound to magnesium in the cyclohexylmagnesium bromide reagent is highly nucleophilic and attacks the electrophilic silicon atom of dichlorodimethylsilane. This attack displaces one of the chloride ions, which is a good leaving group, resulting in the formation of the desired C-Si bond.[4][9]
Stoichiometric Control is Critical: The choice of dichlorodimethylsilane as the silicon source is deliberate. It possesses two reactive chloride leaving groups. To favor the desired monosubstituted product (this compound), the reaction must be performed with dichlorodimethylsilane in molar excess. This ensures that a newly formed Grignard reagent is statistically more likely to encounter a molecule of dichlorodimethylsilane than a molecule of the product, thereby minimizing the formation of the disubstituted byproduct, dicyclohexyldimethylsilane.
Caption: Grignard pathway for this compound synthesis.
Detailed Experimental Protocol
Safety First: This procedure involves highly reactive, flammable, and corrosive materials. All steps must be performed in a certified fume hood under an inert atmosphere (dry nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and compatible gloves, is mandatory.
Step 1: Preparation of Cyclohexylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings in the flask.
-
Initiation: Add a small crystal of iodine to the flask containing the magnesium. The iodine etches the passivating magnesium oxide layer, facilitating the reaction.
-
Grignard Formation: Add a small portion of a solution of bromocyclohexane in anhydrous tetrahydrofuran (THF) to the magnesium. The reaction is initiated when the characteristic gray, cloudy appearance of the Grignard reagent forms and gentle reflux begins.[10]
-
Addition: Once the reaction is sustained, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until nearly all the magnesium has been consumed. The resulting dark gray solution is the cyclohexylmagnesium bromide reagent.
Step 2: Reaction with Dichlorodimethylsilane
-
Apparatus Setup: In a separate, larger three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet, prepare a solution of dichlorodimethylsilane (in molar excess) in anhydrous THF.
-
Cooling: Cool this solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and improve selectivity.
-
Slow Addition: Slowly add the prepared Grignard reagent from Step 1 to the cooled dichlorodimethylsilane solution via the dropping funnel with vigorous stirring. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Quenching: Cool the reaction mixture again to 0 °C and cautiously quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any remaining Grignard reagent and precipitate magnesium salts.
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated.
-
Extraction: Extract the aqueous layer with diethyl ether or hexanes to recover any dissolved product.
-
Washing & Drying: Combine all organic layers and wash them sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Fractional Distillation: The resulting crude oil is purified by fractional distillation under vacuum to separate the lower-boiling unreacted dichlorodimethylsilane from the desired this compound product.
Reagent and Conditions Summary
| Parameter | Reagent/Condition | Molar Ratio (vs. Bromocyclohexane) | Purpose & Rationale |
| Grignard Formation | |||
| Cyclohexyl Source | Bromocyclohexane | 1.0 | Starting material for the nucleophile. |
| Metal | Magnesium Turnings | ~1.1 | Reacts with bromocyclohexane to form the Grignard reagent. A slight excess ensures full conversion. |
| Solvent | Anhydrous THF | - | Stabilizes the Grignard reagent.[9] Must be anhydrous to prevent quenching. |
| Initiator | Iodine (I₂) | Catalytic | Activates the magnesium surface. |
| Coupling Reaction | |||
| Silicon Source | Dichlorodimethylsilane | > 2.0 | Electrophile. Used in significant excess to favor monosubstitution and minimize byproduct formation. |
| Temperature | 0 °C to Room Temp. | - | Controls the exothermic reaction, enhancing selectivity and safety. |
| Work-up | |||
| Quenching Agent | Sat. aq. NH₄Cl | - | Safely neutralizes unreacted Grignard reagent without creating a strongly acidic or basic environment. |
| Purification | Vacuum Distillation | - | Separates the product from starting materials and byproducts based on boiling points. |
Alternative Pathway: Catalytic Hydrosilylation
An important alternative, particularly for industrial-scale production, is the hydrosilylation of cyclohexene.
Principle and Mechanism
This reaction involves the addition of a Si-H bond from dimethylchlorosilane across the C=C double bond of cyclohexene. The process is catalyzed by transition metal complexes, most commonly platinum-based catalysts like hexachloroplatinic acid (Speier's catalyst).[5][6] The reaction proceeds via an anti-Markovnikov addition, yielding the desired product with high atom economy.[7]
Caption: Hydrosilylation pathway for this compound synthesis.
Product Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence and connectivity of the cyclohexyl and dimethylsilyl groups. ²⁹Si NMR provides direct evidence of the silicon environment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to assess purity and confirm the molecular weight of the product (176.76 g/mol ).[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for C-H bonds of the alkyl groups and the Si-Cl bond.
References
-
Gawinkowski, S., et al. (2012). Catalysis of hydrosilylation: Part XXIV. H2PtCl6 in cyclohexanone as hydrosilylation catalyst—what is the active species in this catalytic system? ResearchGate. [Link]
-
Weidner, R., et al. Hydrosilylation of 1-alkenes with dichlorosilane. [Link]
-
ResearchGate. Hydrosilylation reaction of cyclohexene catalyzed by a cationic aluminum complex. [Link]
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Chlorocyclohexyldimethylsilane CAS number 71864-47-6
An In-depth Technical Guide to Chlorocyclohexyldimethylsilane (CAS 71864-47-6): Properties, Synthesis, and Applications in Research and Development
Executive Summary
This compound is a versatile organosilicon compound distinguished by its unique combination of a reactive silyl chloride functional group and bulky, hydrophobic cyclohexyl and methyl substituents.[1] This structure makes it a valuable intermediate in both organic synthesis and materials science. For researchers and professionals in drug development, its primary utility lies in its function as a sterically hindered silylating agent for protecting hydroxyl groups, its role in synthesizing complex molecular architectures, and its ability to modify the physicochemical properties of surfaces and intermediates.[1][2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, a representative synthetic protocol, safe handling procedures, and key applications, offering field-proven insights into its practical use.
Chemical Identity and Physicochemical Properties
This compound is an organosilicon compound that typically appears as a colorless to pale yellow liquid.[1] Its molecular structure features a central silicon atom bonded to a chlorine atom, a cyclohexyl group, and two methyl groups. This arrangement confers a dual nature to the molecule: the highly polar and reactive silicon-chlorine (Si-Cl) bond, and the nonpolar, sterically demanding hydrocarbon framework.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 71864-47-6 | [1][2] |
| Molecular Formula | C₈H₁₇ClSi | [1][4] |
| Molecular Weight | 176.76 g/mol | [4][5] |
| IUPAC Name | chloro(cyclohexyl)dimethylsilane | |
| Synonyms | (Chlorodimethylsilyl)cyclohexane | [1] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Boiling Point | 95-97 °C @ 40 mmHg | [5][6] |
| Density | 0.955 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.462 | [5][6] |
| Flash Point | 63 °C (145 °F) | [3][7] |
| Solubility | Soluble in organic solvents (e.g., benzene, ether) | [4] |
| Purity | Typically >95.0% (GC) |[3][4] |
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by the reactivity of the Si-Cl bond. This bond is highly susceptible to nucleophilic attack, making the compound an excellent electrophile. The mechanism typically proceeds via a nucleophilic substitution at the silicon center (SN2-Si), where an incoming nucleophile displaces the chloride leaving group.
The bulky cyclohexyl group provides significant steric hindrance around the silicon atom. This has a profound impact on its reactivity, making it more selective than smaller chlorosilanes (e.g., chlorotrimethylsilane). This steric bulk is a key feature exploited in its application as a protecting group, as it modulates the stability of the resulting silyl ether.
Common nucleophilic substitution reactions include:
-
Hydrolysis: Reacts rapidly and violently with water to form the corresponding silanol, which can then self-condense to a disiloxane.[7][8] This high moisture sensitivity necessitates handling under inert and anhydrous conditions.[8]
-
Alcoholysis: Reacts with alcohols in the presence of a mild base (like pyridine or triethylamine) to form stable cyclohexyldimethylsilyl ethers. This is its primary application as a protecting group for hydroxyl functions.
-
Amination: Reacts with primary and secondary amines to yield silylamines.
Synthesis and Handling
Representative Synthesis Protocol
While commercially available, understanding the synthesis of this compound provides insight into its chemistry. A standard and logical approach is the reaction of a Grignard reagent with dichlorodimethylsilane. The causality behind this choice is the robust and well-established nature of Grignard reactions for forming carbon-silicon bonds.
Reaction: Cyclohexylmagnesium bromide + Dichlorodimethylsilane → this compound + MgBrCl
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small volume of anhydrous diethyl ether or THF and an iodine crystal to initiate the reaction. Slowly add a solution of bromocyclohexane in the anhydrous solvent via the dropping funnel. Maintain a gentle reflux until all the magnesium has been consumed.
-
Silylation Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of dichlorodimethylsilane (in excess to minimize double substitution) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C. The causality here is that slow addition prevents a rapid exotherm and controls the reaction rate.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by carefully pouring it over crushed ice. Separate the organic layer.
-
Purification: Wash the organic layer with dilute acid and then brine. Dry the solution over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield the final product.
Safe Handling and Storage
Scientific integrity demands rigorous safety protocols. This compound is a hazardous chemical requiring careful handling.
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Water Reactive: Reacts violently with water, releasing corrosive hydrogen chloride gas.[8]
-
Combustible: It is a combustible liquid.[3]
Handling Procedures:
-
Always handle in a well-ventilated chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6]
-
Use explosion-proof equipment and keep away from heat, sparks, and open flames.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[8]
-
Ensure eyewash stations and safety showers are immediately accessible.
Storage Requirements:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[8]
-
Keep the container tightly closed. It may be supplied under an inert gas.
-
Store in a corrosive-resistant container.[3]
-
Incompatible materials include strong oxidizing agents, acids, alcohols, and amines.[8]
Analytical Characterization
Confirming the identity and purity of a reagent is a self-validating step in any protocol. A combination of spectroscopic methods should be used for full characterization.
Table 2: Expected Spectroscopic Signatures
| Technique | Expected Result | Rationale |
|---|---|---|
| ¹H NMR | Multiplets at ~0.8-1.8 ppm (cyclohexyl protons); Singlet at ~0.4 ppm (Si-CH₃ protons). | The cyclohexyl protons are in a complex aliphatic environment. The methyl protons are shielded by the silicon atom, shifting them significantly upfield. |
| ¹³C NMR | Multiple signals at ~26-28 ppm (cyclohexyl carbons); Signal at ~1-3 ppm (Si-CH₃ carbons). | The chemical shifts are characteristic of aliphatic carbons in a cyclohexyl ring and methyl groups attached to silicon. |
| IR Spectroscopy | ~2930-2850 cm⁻¹ (C-H stretch); ~1250 cm⁻¹ (Si-CH₃ symmetric deformation); ~800 cm⁻¹ (Si-C stretch); ~470-550 cm⁻¹ (Si-Cl stretch). | These frequencies correspond to the characteristic vibrations of the specific bonds present in the molecule, confirming its structure and functional groups. |
| Mass Spectrometry | M+ peak at m/z = 176/178 (due to ³⁵Cl/³⁷Cl isotopes). Common fragments: [M-15]⁺ (loss of CH₃), [M-83]⁺ (loss of C₆H₁₁). | The isotopic pattern for chlorine is a key identifier. Fragmentation occurs at the weakest bonds, typically the Si-C bonds, providing structural confirmation. |
Applications in Research and Drug Development
The unique properties of this compound make it a strategic tool for chemists, particularly in the pharmaceutical industry where complex, multi-step syntheses are common.[9]
Silylating Agent and Protecting Group
The primary application is the protection of hydroxyl groups as cyclohexyldimethylsilyl (CDMS) ethers. The causality for choosing this specific silyl group over others, like trimethylsilyl (TMS), is its enhanced steric bulk. This bulkiness imparts greater stability to the protected alcohol, making it resistant to a wider range of reaction conditions while still being removable under specific protocols (typically with fluoride ion sources like TBAF). This controlled stability is critical in the synthesis of an Active Pharmaceutical Ingredient (API).[10]
Surface Modification and Drug Delivery
In materials science, this compound is used as a coupling agent or surface modifier.[1][3] It can be grafted onto silica or other metal oxide surfaces, transforming them from hydrophilic to hydrophobic. This is highly relevant in the development of drug delivery systems, medical device coatings, and specialized chromatography supports where controlling surface energy and interactions is paramount.
Intermediate in API Synthesis
Chlorine-containing compounds represent a significant portion of FDA-approved drugs.[9] this compound serves as a precursor for introducing the cyclohexyldimethylsilyl moiety into a molecule. This can be a strategic step in a synthetic route to a final chlorinated API. Furthermore, introducing this large, lipophilic group can dramatically alter the solubility and partitioning behavior of a synthetic intermediate, which can be leveraged to simplify purification processes like crystallization or chromatography—a key consideration in Chemistry, Manufacturing, and Controls (CMC).[10][11]
Conclusion
As demonstrated, this compound is more than a simple chemical reagent; it is a strategic tool for molecular engineering. Its well-defined reactivity, governed by the Si-Cl bond, and modulated by its significant steric profile, provides researchers and drug development professionals with a reliable method for protecting functional groups, modifying surfaces, and building complex molecular frameworks. A thorough understanding of its properties, handling requirements, and mechanistic behavior is essential for leveraging its full potential in the laboratory and beyond.
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A Technical Guide to the Solubility of Chlorocyclohexyldimethylsilane in Organic Solvents
Abstract
Chlorocyclohexyldimethylsilane (C8H17ClSi) is a versatile organosilane reagent with significant applications in organic synthesis, particularly as a bulky protecting group for alcohols and in the preparation of other silicon-containing compounds. The efficiency of its application is critically dependent on its behavior in various reaction media. This technical guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents. We will explore the physicochemical properties of the molecule that govern its solubility, present a comprehensive solubility profile, and offer a standardized experimental protocol for its determination. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals to facilitate optimal solvent selection and experimental design.
Introduction: The Role of this compound in Modern Chemistry
Organosilanes are a cornerstone of contemporary organic and materials chemistry. Among them, this compound stands out for its unique combination of steric bulk, provided by the cyclohexyl group, and a reactive chlorosilyl moiety. This structure makes it an invaluable reagent for introducing the cyclohexyldimethylsilyl (CyMe2Si) group, which serves as a robust protecting group for hydroxyl functionalities. Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its practical application. Proper solvent selection is paramount for achieving homogeneous reaction conditions, controlling reaction kinetics, and simplifying purification processes. This guide synthesizes available data and theoretical principles to provide a comprehensive solubility profile.
Physicochemical Properties and Solubility Principles
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The molecular structure of this compound (Figure 1) is key to understanding its solubility.
Molecular Structure:
-
Formula: C8H17ClSi[1]
-
Core Structure: A central silicon atom is bonded to two methyl groups, a cyclohexyl group, and a chlorine atom.
Polarity and Intermolecular Forces: The molecule possesses both nonpolar and polar characteristics. The cyclohexyl and dimethyl groups are nonpolar and contribute to van der Waals interactions. The silicon-chlorine (Si-Cl) bond is polar covalent, creating a dipole moment in the molecule. This polarity allows for dipole-dipole interactions with polar solvents. However, the molecule lacks hydrogen bond donors, limiting its interaction with protic solvents.
The primary determinant of its solubility will be the ability of a solvent to effectively solvate both the bulky, nonpolar cyclohexyl group and the polar silyl chloride head.
Solubility Profile of this compound
This compound generally exhibits good solubility in a wide range of aprotic organic solvents. Its behavior with protic solvents is dominated by reactivity rather than simple dissolution.
Aprotic Solvents (Recommended)
These solvents are generally compatible and are the preferred choice for reactions involving this compound. The absence of acidic protons prevents the degradation of the reagent.
| Solvent Class | Example Solvent | Expected Solubility | Rationale |
| Nonpolar Hydrocarbons | Hexane, Toluene, Benzene | High / Miscible | The nonpolar alkyl and aryl groups of these solvents effectively solvate the cyclohexyl and methyl groups of the silane through van der Waals forces. Benzene is a known solvent for this compound.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Ethers are polar aprotic solvents that can engage in dipole-dipole interactions with the Si-Cl bond while also solvating the nonpolar portions of the molecule. Ether is a known solvent for this compound.[1] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents are polar aprotic and are excellent at dissolving a wide range of organic compounds, including organosilanes. |
| Polar Aprotic Solvents | Acetonitrile, Acetone | Moderate to High | While generally soluble, caution is advised with ketones like acetone, which can potentially react with chlorosilanes, especially in the presence of trace impurities or catalysts.[3] |
Protic Solvents (Not Recommended)
Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, are not suitable for use with this compound. The Si-Cl bond is highly susceptible to nucleophilic attack by the hydroxyl or amino groups of these solvents. This leads to a rapid and often exothermic solvolysis reaction, consuming the chlorosilane to form siloxanes or other derivatives and releasing hydrochloric acid (HCl).[3][4] Therefore, traditional solubility is not a relevant concept; the interaction is a chemical reaction.
Factors Influencing Solubility: A Conceptual Overview
The solubility of this compound is not a static property but is influenced by several interconnected factors. The diagram below illustrates these key relationships.
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reactivity of Chlorocyclohexyldimethylsilane with water
An In-depth Technical Guide to the Reactivity of Chlorocyclohexyldimethylsilane with Water
Abstract
This technical guide provides a comprehensive analysis of the reactivity of this compound with water. The hydrolysis of chlorosilanes is a fundamental reaction in organosilicon chemistry, yielding silanols that serve as crucial intermediates in the synthesis of silicones and as standalone molecules of interest in medicinal chemistry and materials science. This document elucidates the underlying reaction mechanism, explores the kinetics, and details the significant influence of steric and electronic factors imparted by the cyclohexyl and methyl substituents. A detailed, field-proven experimental protocol for monitoring the hydrolysis kinetics is provided, alongside a discussion of the broader implications of organosilicon compounds in pharmaceutical development. The synthesis of technical principles with practical, validated methodologies aims to equip researchers with the foundational knowledge required to manipulate and understand this reaction system.
Introduction to Organosilicon Compounds in Drug Development
Organosilicon compounds, characterized by the presence of at least one silicon-carbon bond, have garnered significant interest in the pharmaceutical and biomedical fields.[1][2] The strategic replacement of a carbon atom with silicon—a "sila-substitution"—can modulate critical drug-like properties, including lipophilicity, metabolic stability, and binding interactions.[2][3] The unique physicochemical properties of silicon, such as its larger atomic radius and lower electronegativity compared to carbon, allow for the design of molecules with enhanced pharmacological profiles.[1]
This compound is a member of the chlorosilane family, which are versatile reagents in organic synthesis.[4] Its reaction with water is a pivotal transformation, leading to the formation of cyclohexyldimethylsilanol. Silanols, the silicon analogues of alcohols, are more acidic and act as stronger hydrogen bond donors, which can lead to improved biochemical potency when interacting with biological targets.[1] Furthermore, the silanol functional group is a gateway to the formation of siloxane polymers (silicones) and can be used to functionalize surfaces, such as silica nanoparticles for advanced drug delivery systems.[5][6][7] Understanding the reactivity of this compound with water is, therefore, essential for its application in both medicinal chemistry and materials science.
The Hydrolysis of this compound: A Mechanistic Overview
The reaction of this compound with water is a classic example of nucleophilic substitution at a silicon center. This process, known as hydrolysis, involves the cleavage of the silicon-chlorine (Si-Cl) bond and the formation of a silicon-oxygen (Si-O) bond.
The Core Reaction: Reactants and Products
The overall reaction is straightforward: this compound reacts with one equivalent of water to produce cyclohexyldimethylsilanol and hydrogen chloride (HCl).[8]
(C₆H₁₁) (CH₃)₂SiCl + H₂O → (C₆H₁₁) (CH₃)₂SiOH + HCl
The cyclohexyldimethylsilanol product can then undergo a subsequent condensation reaction with another silanol molecule to form a disiloxane, eliminating a molecule of water. This condensation process is the basis for the formation of silicone polymers.[9]
Proposed Reaction Mechanism
The hydrolysis of chlorosilanes proceeds via a bimolecular nucleophilic substitution (Sₙ2-Si) mechanism.[10] The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This attack is facilitated by the highly polar nature of the Si-Cl bond.
Computational studies on similar chlorosilanes suggest the reaction proceeds through a pentacoordinate transition state or intermediate.[11] The presence of additional water molecules can act as catalysts, forming hydrogen-bonded complexes that lower the activation energy of the reaction.[11][12] The reaction can proceed with either retention or inversion of configuration at the silicon center, with the specific pathway influenced by the substituents and the reaction conditions.[11]
Caption: Proposed Sₙ2 mechanism for the hydrolysis of this compound.
The Role of Substituents: Steric and Inductive Effects
The reactivity of chlorosilanes is heavily influenced by the nature of the organic groups attached to the silicon atom.[8][13]
-
Steric Hindrance: The cyclohexyl group is significantly bulkier than a methyl group. This steric bulk impedes the approach of the nucleophilic water molecule to the silicon center, thereby decreasing the rate of hydrolysis.[14] This effect is a predominant factor in controlling the reaction kinetics of sterically hindered silanes.[8][13]
-
Inductive Effects: Alkyl groups, such as methyl and cyclohexyl, are electron-donating. They increase the electron density at the silicon atom, making it slightly less electrophilic. However, the steric effect of the large cyclohexyl group is expected to have a much more pronounced impact on the reaction rate than its inductive effect.[13]
Reaction Kinetics and Influencing Factors
The rate of hydrolysis of this compound can be described by a rate law that reflects the concentrations of the reactants.
General Rate Law
For many chlorosilane hydrolyses, the reaction is first-order with respect to the chlorosilane and can show a complex dependence on the concentration of water.[15] In an environment with a large excess of water (e.g., a mixed solvent system), the water concentration can be considered constant, and the reaction follows pseudo-first-order kinetics.
Rate = k [ (C₆H₁₁) (CH₃)₂SiCl ]
Where 'k' is the pseudo-first-order rate constant.
Factors Affecting Hydrolysis Rate
Several environmental factors can be manipulated to control the speed of the hydrolysis reaction:
-
pH: The reaction is catalyzed by both acid and base.[13] Under acidic conditions, protonation of the chlorine atom can make it a better leaving group, while under basic conditions, the more nucleophilic hydroxide ion (OH⁻) attacks the silicon atom more rapidly than water. The slowest reaction rate is typically observed around neutral pH.[13]
-
Temperature: As with most chemical reactions, increasing the temperature increases the rate of hydrolysis by providing the molecules with sufficient activation energy to overcome the reaction barrier.
-
Solvent: The choice of solvent is critical. Since this compound is non-polar and water is polar, a co-solvent (e.g., acetone, THF, or isopropanol) is often required to create a homogeneous reaction medium. The polarity of the solvent can influence the stability of the transition state and thus affect the reaction rate.
Quantitative Data Summary
| Parameter | Expected Value Range / Trend | Rationale & Influencing Factors |
| Relative Hydrolysis Rate | Slower than (CH₃)₃SiCl | The bulky cyclohexyl group provides significant steric hindrance, slowing the nucleophilic attack of water.[14] |
| Activation Energy (Ea) | Higher than less hindered silanes | Greater energy is required to overcome the steric repulsion in the transition state. |
| Effect of pH | Rate increases at pH < 5 and pH > 8 | Reaction is subject to both specific acid and specific base catalysis.[13] |
| Temperature Dependence | Rate increases significantly with T | Typical for chemical reactions; allows for control over reaction time. |
Experimental Protocol: Kinetic Analysis of Hydrolysis
This protocol provides a robust method for determining the rate of hydrolysis of this compound by monitoring the production of hydrochloric acid via titration.[15]
Principle of the Method
The hydrolysis reaction produces one mole of HCl for every mole of this compound that reacts. By periodically quenching the reaction and titrating the accumulated HCl with a standardized solution of sodium hydroxide (NaOH), the concentration of the reacted silane can be determined as a function of time. This data allows for the calculation of the reaction rate and the rate constant.
Materials and Apparatus
-
This compound
-
Isopropanol/Water solvent mixture (e.g., 80:20 v/v)
-
Standardized 0.05 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein or bromothymol blue indicator
-
Ice bath
-
Constant temperature water bath
-
Magnetic stirrer and stir bars
-
Burette (50 mL), Pipettes, Conical flasks (100 mL), Stopwatches
Detailed Step-by-Step Procedure
-
Preparation: Set up the constant temperature water bath to the desired reaction temperature (e.g., 25 °C). Prepare the 80:20 isopropanol/water solvent mixture.
-
Reaction Initiation: In a larger flask, place 200 mL of the solvent mixture and let it equilibrate to the bath temperature.
-
Initiate and Sample: Rapidly add a known amount of this compound (e.g., 1.0 mL) to the stirring solvent mixture and simultaneously start a stopwatch. This is t=0.
-
Aliquot Collection: At recorded time intervals (e.g., 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a 10 mL aliquot of the reaction mixture using a pipette.
-
Quenching: Immediately transfer the aliquot into a conical flask containing 20 mL of ice-cold isopropanol. The cold temperature drastically slows the reaction, effectively quenching it.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot. Titrate with the standardized 0.05 M NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used.
-
Infinity Point (t=∞): To determine the initial concentration of the silane, allow a separate, small sample of the reaction mixture to react for an extended period (e.g., 24 hours) or gently heat it to ensure complete hydrolysis. Titrate this "infinity" sample to find the total amount of HCl produced.
Data Analysis and Calculations
-
Calculate Moles of HCl: For each time point, calculate the moles of HCl in the aliquot:
-
Moles HCl = Molarity of NaOH × Volume of NaOH (L)
-
-
Calculate [Silane] reacted: The moles of HCl produced equals the moles of silane reacted in the aliquot.
-
Calculate [Silane] remaining:
-
[Silane]t = [Silane]₀ - [Silane]reacted
-
[Silane]₀ is determined from the "infinity" titration.
-
-
Determine Reaction Order: To test for first-order kinetics, plot ln[Silane]t versus time . If the reaction is first-order, this plot will yield a straight line.
-
Calculate Rate Constant: The slope of the linear plot will be equal to -k, where k is the pseudo-first-order rate constant.
Caption: Experimental workflow for the kinetic study of chlorosilane hydrolysis.
Relevance in Pharmaceutical and Materials Science
The product of this hydrolysis, cyclohexyldimethylsilanol, is a molecule with significant potential. As previously mentioned, silanols are valuable in medicinal chemistry due to their unique hydrogen bonding capabilities.[1] The lipophilic cyclohexyl group combined with the polar silanol group creates an amphiphilic structure that could be explored in drug design to optimize cell membrane permeability and other pharmacokinetic properties.[3]
Furthermore, the controlled hydrolysis and subsequent condensation of this compound can be used to produce silicone oils, resins, or elastomers with specific properties. The bulky cyclohexyl group can impart thermal stability and unique rheological characteristics to these materials, making them suitable for specialized biomedical applications, such as components in medical devices or as biocompatible coatings.[17]
Conclusion
The reaction of this compound with water is a sterically hindered nucleophilic substitution that is fundamental to the synthesis of valuable organosilicon compounds. Its rate is predictably controlled by factors such as temperature, pH, and solvent choice, with the bulky cyclohexyl group playing a dominant role in retarding the reaction compared to less hindered analogues. The experimental protocol detailed herein provides a reliable framework for quantifying these effects. A thorough understanding of this reaction's mechanism and kinetics is paramount for harnessing the potential of the resulting silanols and siloxanes in advanced applications, from rational drug design to the development of novel biocompatible materials.
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Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed.
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Chlorocyclohexyldimethylsilane mechanism of action in silylation
An In-Depth Technical Guide on the Mechanism of Action of Chlorocyclohexyldimethylsilane in Silylation
Abstract
Silylation is a cornerstone of modern organic synthesis, providing a robust method for the temporary protection of sensitive functional groups, most notably hydroxyls.[1][2][3][4] The choice of silylating agent is critical, dictating the stability of the resulting silyl ether and influencing the steric environment around the protected moiety. This guide provides a detailed examination of this compound, a reagent that forms the cyclohexyldimethylsilyl (CyMe₂Si) ether. We will explore the nuanced mechanistic pathways of the silylation reaction, the critical role of the cyclohexyl group in modulating reactivity and stability, and provide a field-proven experimental protocol for its application. This document is intended for researchers, scientists, and drug development professionals who require a deep, causal understanding of this versatile protecting group strategy.
The Cyclohexyldimethylsilyl Group: A Profile
This compound (C₈H₁₇ClSi, M.W. 176.76 g/mol ) is a liquid chlorosilane used to introduce the cyclohexyldimethylsilyl (CyMe₂Si) protecting group.[5] The CyMe₂Si group occupies a unique space in the repertoire of silyl ethers, offering a distinct balance of steric bulk and electronic properties that differentiate it from more common groups like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS). Its utility stems from the significant steric hindrance imparted by the cyclohexyl ring, which can confer high selectivity in the protection of complex molecules and enhance the stability of the resulting silyl ether to a range of reaction conditions.[6][7][8][9]
The Core Silylation Mechanism: An Activation-Driven Pathway
The reaction of an alcohol with a chlorosilane to form a silyl ether is a nucleophilic substitution at the silicon center.[10] The process is inefficient on its own due to the low nucleophilicity of the alcohol and the generation of corrosive hydrogen chloride (HCl), which can promote undesired side reactions or premature deprotection. The reaction is therefore almost universally mediated by a base.
While tertiary amines like triethylamine or pyridine are effective HCl scavengers, nitrogenous bases such as imidazole play a more active role, catalyzing the reaction through the formation of a highly reactive intermediate.[11][12]
The mechanism proceeds via three key stages:
-
Activation: Imidazole acts as a nucleophilic catalyst, attacking the electrophilic silicon atom of this compound. This displaces the chloride ion to form a reactive N-(cyclohexyldimethylsilyl)imidazolium chloride intermediate.[12][13][14] This species is significantly more electrophilic and susceptible to nucleophilic attack than the parent chlorosilane.
-
Nucleophilic Attack: The alcohol substrate, a much stronger nucleophile than the displaced chloride ion, attacks the silicon center of the activated imidazolium intermediate.
-
Deprotonation & Regeneration: A second equivalent of imidazole (or another base) deprotonates the oxonium ion intermediate, yielding the final cyclohexyldimethylsilyl ether product and imidazolium hydrochloride. The formation of this salt effectively removes HCl from the reaction equilibrium, driving the reaction to completion.
The Influence of the Cyclohexyl Moiety
The choice of a silyl group is a strategic decision based on the desired stability and steric footprint. The CyMe₂Si group's properties are directly attributable to its cyclohexyl substituent.
Steric Hindrance and Selectivity
The bulky cyclohexyl group provides substantial steric shielding around the silicon-oxygen bond.[6][7][8] This has two major consequences:
-
Enhanced Stability: The silyl ether is more resistant to cleavage under acidic or basic conditions compared to less hindered groups like TMS. This increased stability allows for a broader range of subsequent chemical transformations without premature deprotection.
-
Reaction Selectivity: When reacting with molecules containing multiple hydroxyl groups, this compound will preferentially react with the least sterically hindered alcohol (e.g., primary > secondary >> tertiary).[3] This provides a powerful tool for chemoselective protection in complex syntheses.
Comparison with Standard Silyl Protecting Groups
The CyMe₂Si group's properties are best understood in comparison to other commonly used silyl ethers.
| Protecting Group | Silylating Agent | Relative Steric Bulk | Relative Stability to Acid Hydrolysis |
| TMS | Trimethylsilyl chloride | Low | Low |
| TES | Triethylsilyl chloride | Moderate | Moderate |
| TBS (TBDMS) | tert-Butyldimethylsilyl chloride | High | High |
| CyMe₂Si | This compound | High | High |
| TIPS | Triisopropylsilyl chloride | Very High | Very High |
| TBDPS | tert-Butyldiphenylsilyl chloride | Very High | Very High |
As shown, the CyMe₂Si group offers stability comparable to the widely used TBS group, providing a valuable alternative with a different steric profile that can be exploited for specific synthetic challenges.
Field-Proven Experimental Protocol
This section details a robust, self-validating protocol for the silylation of a primary alcohol using this compound. The procedure is designed for high yield and purity.
Reagents and Equipment
-
Substrate: Primary alcohol (e.g., benzyl alcohol), 1.0 eq.
-
Silylating Agent: this compound, 1.1 - 1.2 eq.
-
Base/Catalyst: Imidazole, 2.2 - 2.5 eq.
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, standard glassware for workup and purification.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble the glassware and flush the system thoroughly with an inert gas (N₂ or Ar) to exclude atmospheric moisture, which can hydrolyze the chlorosilane.[15]
-
Reagent Dissolution: To the round-bottom flask, add the primary alcohol (1.0 eq.) and imidazole (2.5 eq.). Dissolve these in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.
-
Addition of Silylating Agent: Dissolve this compound (1.2 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled alcohol solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Aqueous Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove the imidazolium hydrochloride salt and any remaining water-soluble components.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure cyclohexyldimethylsilyl ether.
Data Analysis and Characterization
Successful silylation is confirmed by spectroscopic analysis. Key indicators include:
-
¹H NMR: Disappearance of the broad singlet corresponding to the alcohol -OH proton. Appearance of new signals in the aliphatic region characteristic of the cyclohexyl group and a singlet for the two methyl groups on the silicon atom.
-
¹³C NMR: Appearance of new carbon signals corresponding to the CyMe₂Si group.
-
FT-IR: Disappearance of the broad O-H stretching band (typically ~3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the silylated product.
| Substrate | Equivalents of CyMe₂SiCl | Equivalents of Imidazole | Reaction Time (h) | Yield (%) |
| Benzyl Alcohol | 1.2 | 2.5 | 2 | >95% |
| 1-Hexanol | 1.2 | 2.5 | 3 | >95% |
| 4-Phenyl-1-butanol | 1.2 | 2.5 | 2.5 | >92% |
Applications in Drug Development and Deprotection Strategy
The CyMe₂Si group serves as a crucial tool in multi-step organic synthesis, particularly in the development of complex pharmaceutical agents.[][17] Its robust nature allows it to withstand a variety of reaction conditions that might cleave simpler silyl ethers, enabling more complex molecular architecture to be built.
Deprotection: The removal of the CyMe₂Si group is typically achieved under conditions that readily cleave stable silyl ethers. The most common and effective method is treatment with a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF).[1][18] Alternatively, strong acidic conditions can also be employed, although this method is less chemoselective.[19][20][21] The choice of deprotection agent depends on the overall stability of the molecule to acidic or basic conditions.
Conclusion
This compound is a highly effective reagent for the protection of hydroxyl groups. The mechanism of action, driven by catalytic activation with imidazole, ensures efficient conversion to the corresponding silyl ether. The inherent steric bulk of the cyclohexyl group confers a high degree of stability and allows for selective protection, making the CyMe₂Si group a valuable asset in the strategic design of complex synthetic routes in research and drug development.
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Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent . Green Chemistry (RSC Publishing). [Link]
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Silylation of Alcohols and Phenols Using HMDS Catalyzed by SiO2-Cl in Solution and Solvent-Free Conditions . Journal of Sciences, Islamic Republic of Iran. [Link]
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Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches . PubMed Central. [Link]
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A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol . ResearchGate. [Link]
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Silylation of Alcohols Employed in Templating Protocols . Gelest. [Link]
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An In-Depth Technical Guide to the Electrophilicity of the Silicon Center in Chlorocyclohexyldimethylsilane
Abstract: Chlorosilanes, and specifically Chlorocyclohexyldimethylsilane, represent a cornerstone class of reagents in modern organic synthesis, primarily utilized for the protection of hydroxyl and other protic functional groups.[1][2] The reactivity of these compounds is dictated by the electrophilic character of the silicon center. This technical guide provides an in-depth analysis of the factors governing the electrophilicity of the silicon atom in this compound. We will explore the fundamental electronic and steric properties of the silicon atom, contrast its reactivity with analogous carbon centers, and detail the mechanistic pathways of its reactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and effectively utilize this versatile reagent.
The Silicon Center: A Unique Electrophilic Hub
The utility of this compound as a silylating agent stems from the inherent electrophilicity of its silicon atom. This property arises from a combination of factors that distinguish silicon from its Group 14 counterpart, carbon.
Fundamental Electronic Properties
The silicon-chlorine bond is highly polarized due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16). This polarization results in a substantial partial positive charge (δ+) on the silicon atom, making it an attractive target for electron-rich species, i.e., nucleophiles.[3] Furthermore, silicon is a third-period element, possessing accessible, low-lying 3d orbitals. These orbitals can participate in bonding, allowing silicon to form hypervalent, pentacoordinate intermediates, a key feature that lowers the activation energy for nucleophilic attack.[4]
Comparison with Carbon Electrophiles: A Mechanistic Divergence
Nucleophilic substitution at a tetrahedral carbon center typically proceeds via a bimolecular (SN2) or unimolecular (SN1) pathway. The SN2 reaction at carbon involves a high-energy, five-coordinate transition state within a double-well potential energy surface.[5]
In stark contrast, nucleophilic substitution at silicon (SN2@Si) proceeds through a fundamentally different potential energy surface. The reaction profile is a single-well potential energy surface, where the pentacoordinate, trigonal bipyramidal species is a stable intermediate rather than a transition state.[5] This enhanced stability is attributed to the longer Si-C and Si-Cl bonds, which reduce steric crowding in the intermediate, and the ability of d-orbitals to accommodate the increased electron density.[4] This mechanistic distinction is a primary reason for the high reactivity of chlorosilanes.
Caption: Contrasting energy profiles of SN2 reactions at carbon vs. silicon centers.
Modulating Reactivity in this compound
The specific substituents on the silicon atom—cyclohexyl and two methyl groups—play a critical role in fine-tuning its electrophilicity through a balance of electronic and steric effects.[6][7]
Electronic and Steric Effects
-
Electronic Effects : Alkyl groups, such as methyl and cyclohexyl, are weakly electron-donating through induction. This effect slightly reduces the partial positive charge on the silicon atom compared to a simpler chlorosilane like trichlorosilane (SiHCl₃). However, the dominant electronic feature remains the highly polarized Si-Cl bond, which ensures the silicon center is sufficiently electrophilic.[6]
-
Steric Effects : Steric hindrance is a major factor controlling the rate of nucleophilic attack.[3][7] The bulky cyclohexyl group, along with the two methyl groups, creates a sterically congested environment around the silicon atom. This hindrance dictates the selectivity of this compound, making it more reactive towards less sterically hindered nucleophiles (e.g., primary alcohols) and slower to react with bulky ones (e.g., tertiary alcohols). This predictable reactivity is a valuable tool in selective synthesis.[2]
Comparative Reactivity of Silylating Agents
The interplay of electronic and steric effects allows for the rational selection of a silylating agent for a specific application. The table below summarizes the relative reactivity of common chlorosilanes.
| Silylating Agent | Structure | Key Feature | Relative Reactivity |
| Trimethylsilyl Chloride (TMSCl) | (CH₃)₃SiCl | Minimal steric hindrance | Very High |
| Triethylsilyl Chloride (TESCl) | (C₂H₅)₃SiCl | Increased steric bulk | High |
| This compound | c-C₆H₁₁(CH₃)₂SiCl | Moderate steric hindrance | Moderate |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) | (CH₃)₃C(CH₃)₂SiCl | High steric hindrance | Low |
| Triisopropylsilyl Chloride (TIPSCl) | ((CH₃)₂CH)₃SiCl | Very high steric hindrance | Very Low |
This table represents a generalized trend. Actual reaction rates depend on the nucleophile, solvent, and reaction conditions. [8][9]
Key Synthetic Applications and Methodologies
The primary application of this compound is the formation of silyl ethers to protect alcohols during multi-step syntheses.[2][10] The moderate reactivity and steric profile of the cyclohexyldimethylsilyl group provide a balance of ease of formation and stability.
Protocol: Protection of Benzyl Alcohol
This protocol details a self-validating system for the silylation of a primary alcohol, benzyl alcohol, using this compound. The use of a base is crucial to neutralize the HCl byproduct, which could otherwise cause side reactions.[10][11]
3.1.1 Materials and Reagents
-
Benzyl alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
3.1.2 Step-by-Step Procedure
-
To a dry round-bottom flask under a nitrogen atmosphere, add benzyl alcohol, imidazole, and anhydrous DCM.
-
Stir the mixture at 0 °C (ice bath) until all solids dissolve.
-
Add this compound dropwise to the solution over 10 minutes via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
3.1.3 Work-up and Purification
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure silyl ether.
3.1.4 Characterization of the Silyl Ether Product
-
¹H NMR: Appearance of new signals corresponding to the cyclohexyl and dimethylsilyl protons and a shift in the benzylic CH₂ protons.
-
¹³C NMR: Appearance of new signals for the silyl protecting group carbons.
-
IR Spectroscopy: Disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of a strong Si-O stretch (around 1100-1000 cm⁻¹).
Experimental Workflow Diagram
Caption: A typical experimental workflow for alcohol protection using this compound.
Conclusion: Harnessing Silicon's Electrophilicity
The electrophilicity of the silicon center in this compound is a well-defined and predictable property governed by the synergistic effects of electronic polarization and steric hindrance. Its unique SN2@Si reaction mechanism, proceeding through a stable pentacoordinate intermediate, distinguishes it from carbon-based electrophiles and underpins its high reactivity.[5] For the practicing chemist, a thorough understanding of these principles allows for the rational design of synthetic strategies, enabling the selective protection and manipulation of complex molecules. The moderate steric bulk of the cyclohexyldimethylsilyl group offers a valuable balance between reactivity and the stability of the resulting silyl ether, cementing its role as an indispensable tool in the synthetic chemist's arsenal.
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Introduction: The Strategic Role of Sterically Demanding Silyl Ethers
An In-depth Technical Guide to Chlorocyclohexyldimethylsilane for Advanced Organic Synthesis
Abstract: This technical guide provides a comprehensive examination of this compound, a sterically hindered organosilane reagent of significant utility in complex organic synthesis. The document elucidates its core physicochemical properties, outlines a plausible and robust synthetic pathway, and delves into its primary applications, with a focus on the strategic protection of hydroxyl groups. Methodologies are presented with an emphasis on the underlying chemical principles and causality, ensuring protocols are both reproducible and understood. This guide is intended for researchers, process chemists, and drug development professionals who require a practical and theoretical understanding of this versatile synthetic tool.
In the multi-step synthesis of complex molecules, particularly within the pharmaceutical industry, the judicious use of protecting groups is a cornerstone of success.[1][2] The temporary masking of a reactive functional group allows for transformations elsewhere in the molecule without unintended side reactions.[2] Silyl ethers are a preeminent class of protecting groups for hydroxyl moieties due to their ease of formation, general stability, and, critically, the tunable nature of their cleavage conditions, which is dictated by the steric and electronic properties of the substituents on the silicon atom.[3]
This compound enters this landscape as a reagent for installing the cyclohexyldimethylsilyl (CDMS) group. The presence of the bulky cyclohexyl moiety imparts a moderate degree of steric hindrance, rendering the resulting CDMS ether more stable to acidic conditions than smaller silyl ethers (e.g., trimethylsilyl, TMS), yet more readily cleaved than highly hindered groups (e.g., tert-butyldiphenylsilyl, TBDPS). This intermediate stability provides a strategic advantage in synthetic routes requiring orthogonal protection schemes, where one silyl group must be removed in the presence of another. This guide serves as a preliminary technical resource for the effective application of this reagent.
Core Characteristics: Synthesis and Physicochemical Properties
A foundational understanding of a reagent's physical nature and origin is critical for its effective use. This compound is a colorless to light yellow liquid that is highly sensitive to moisture.[4][5]
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized below. These values are essential for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇ClSi | [4][6][7] |
| Molecular Weight | 176.76 g/mol | [4][6] |
| Appearance | Colorless to slightly yellow liquid | [5][8] |
| Density | 0.955 g/mL at 25 °C | [5][6] |
| Boiling Point | 95-97 °C at 40 mmHg | [5][6] |
| Refractive Index (n²⁰/D) | 1.462 | [5][6] |
| Hydrolytic Sensitivity | Reacts rapidly with water and protic solvents | [5] |
Proposed Synthesis Pathway
While numerous proprietary methods exist, a robust and scalable synthesis of this compound can be logically constructed via a two-step sequence involving hydrosilylation followed by a selective Grignard reaction. This approach leverages common industrial feedstocks and well-understood reaction classes.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
-
Hydrosilylation: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, charge cyclohexene (1.0 equiv.) and dry toluene. Add Karstedt's catalyst (10 ppm). Heat the solution to 60°C. Add dichloromethylsilane (1.05 equiv.) dropwise via the dropping funnel at a rate that maintains the internal temperature below 70°C. Upon completion of the addition, maintain the reaction at 60°C for 2 hours or until GC analysis indicates full consumption of the starting materials. Cool the mixture to room temperature.
-
Causality: Platinum catalysts like Karstedt's are highly efficient for the anti-Markovnikov addition of the Si-H bond across the alkene. Toluene is used as an inert, anhydrous solvent. An excess of the silane is used to drive the reaction to completion.
-
-
Grignard Reaction: Cool the crude solution of cyclohexyl(dichloro)methylsilane to 0°C in an ice bath. Add a solution of methylmagnesium chloride in THF (1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Causality: The Grignard reagent acts as a nucleophilic methyl source to displace one of the chloride atoms. The reaction is performed at low temperature to control its exothermicity and improve selectivity.
-
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine (2x), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude oil is purified by fractional vacuum distillation to yield the final product.
-
Trustworthiness: This protocol is self-validating. The progress of each step can be monitored by GC. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS, comparing the data against known standards.
-
Core Application: Protection of Alcohols
The primary utility of this compound is the protection of hydroxyl groups. The resulting cyclohexyldimethylsilyl (CDMS) ether exhibits a well-defined stability profile, making it a valuable tool in synthetic strategy.[3]
Caption: General workflow for alcohol protection and deprotection.
Experimental Protocol: Protection of a Primary Alcohol
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the primary alcohol (1.0 equiv.) and anhydrous N,N-dimethylformamide (DMF, ~0.5 M). Cool the solution to 0°C. Add imidazole (2.2 equiv.) and stir until dissolved.
-
Causality: DMF is an excellent polar aprotic solvent for this reaction. Imidazole serves a dual purpose: it acts as a base to neutralize the HCl byproduct, and it forms a more reactive silyl-imidazolium intermediate, accelerating the reaction. A slight excess ensures complete reaction.
-
-
Silylation: Add this compound (1.2 equiv.) dropwise to the cold solution. After the addition, remove the ice bath and allow the reaction to stir at room temperature.
-
Expertise: A modest excess of the silyl chloride ensures the complete conversion of the limiting alcohol substrate.
-
-
Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours). Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).
-
Trustworthiness: TLC is a rapid and effective method to validate reaction completion, preventing unnecessary reaction time and potential side-product formation. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates success.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure CDMS-protected alcohol.
Safety and Handling Protocols
This compound is a hazardous chemical that requires strict handling procedures. It is classified as corrosive and causes severe skin burns and eye damage.[9] Its high moisture sensitivity means it reacts with water, including atmospheric humidity, to release corrosive hydrogen chloride (HCl) gas.[10][11]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact; butyl rubber or laminate gloves are preferred), a flame-retardant lab coat, and chemical splash goggles with a face shield.[9]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area designated for corrosive materials.[9] Keep away from water, alcohols, bases, and oxidizing agents.[10]
-
Spill & First Aid: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and dispose of as hazardous waste.[9] For skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[9]
Conclusion
This compound is a highly effective reagent for the protection of hydroxyl groups, offering a valuable intermediate level of stability that is crucial for sophisticated synthetic planning. Its successful application hinges on a clear understanding of its physicochemical properties, adherence to anhydrous reaction techniques, and strict observation of safety protocols. By providing both the practical "how" and the fundamental "why," this guide equips the research and development scientist with the necessary knowledge to confidently and effectively integrate this reagent into their synthetic workflows.
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An In-Depth Technical Guide to the Hydrolytic Stability of Chlorocyclohexyldimethylsilane
Executive Summary
Chlorocyclohexyldimethylsilane is a versatile organosilane reagent whose utility in pharmaceutical synthesis, surface modification, and materials science is intrinsically linked to the reactivity of its silicon-chlorine (Si-Cl) bond. The susceptibility of this bond to cleavage by water—its hydrolytic stability—is not a flaw, but a critical design parameter that dictates its handling, reaction conditions, and ultimate performance. This guide provides a comprehensive examination of the principles governing the hydrolysis of this compound, moving from foundational mechanistic theory to practical, validated protocols for its quantitative assessment. We will explore the causal factors that control the rate of hydrolysis and present self-validating experimental workflows designed to provide drug development professionals and researchers with reliable, actionable data.
Section 1: Foundational Chemistry of this compound
This compound is a colorless liquid that reacts with moisture.[1][2] Its structure, featuring a bulky cyclohexyl group and two smaller methyl groups attached to the silicon center, presents a unique combination of steric and electronic effects that are central to understanding its reactivity.
Physicochemical Properties
A summary of the key properties of this compound is provided below. This data is essential for safe handling and for the design of experimental systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇ClSi | [1][3] |
| Molecular Weight | 176.76 g/mol | [1] |
| Density | 0.955 g/mL at 25°C | [2] |
| Boiling Point | 95-97°C at 40 mm Hg | [2] |
| Flash Point | 145°F | [2] |
| Refractive Index (n20/D) | 1.462 | [2] |
| Sensitivity | Reacts rapidly with moisture | [2] |
The Critical Role of Hydrolytic Stability
In many applications, such as its use as a protecting group in organic synthesis or as a surface coupling agent, the Si-Cl bond is designed to react.[4] However, this reaction must be controlled. Uncontrolled hydrolysis due to atmospheric moisture can lead to the premature degradation of the reagent, formation of undesirable byproducts (siloxanes and HCl), and inconsistent reaction outcomes.[5][6] Therefore, quantifying the hydrolytic stability is paramount for:
-
Defining Storage and Handling Conditions: Establishing the required level of inert atmosphere to prevent degradation.
-
Optimizing Reaction Protocols: Understanding the rate of hydrolysis allows for the precise control of water addition in synthetic steps.
-
Predicting Performance: In materials applications, the hydrolysis rate at an interface determines the kinetics of surface functionalization and adhesion.[4]
Section 2: The Mechanism of Hydrolysis: A Deeper Dive
The hydrolysis of the Si-Cl bond is not a simple, single-step event. It is a nuanced process involving nucleophilic attack on the silicon atom. Computational studies on analogous chlorosilanes have shown that the reaction is significantly influenced by the participation of water itself, which can act as both a nucleophile and a catalyst.[7][8]
The Core Reaction: From Si-Cl to Silanol
The primary hydrolysis reaction involves the cleavage of the Si-Cl bond by a water molecule to form a silanol (cyclohexyldimethylsilanol) and hydrochloric acid.[5]
C₆H₁₁(CH₃)₂Si-Cl + H₂O → C₆H₁₁(CH₃)₂Si-OH + HCl
This initial product, the silanol, is often unstable and can undergo subsequent self-condensation to form a disiloxane, particularly under conditions that favor dehydration.[5]
2 C₆H₁₁(CH₃)₂Si-OH → C₆H₁₁(CH₃)₂Si-O-Si(CH₃)₂C₆H₁₁ + H₂O
Mechanistic Pathways and the Role of Water Clusters
The hydrolysis of chlorosilanes is greatly accelerated by the presence of small water clusters (e.g., dimers, tetramers).[7] A single water molecule faces a significant activation energy barrier to attack the silicon center.[8] Water clusters, however, create a proton relay system that facilitates the nucleophilic attack by one water molecule while another accepts a proton, drastically lowering the overall activation energy.[8][9] This can proceed through pathways that result in either retention or inversion of the stereochemical configuration at the silicon center.[7]
Caption: Generalized pathway for chlorosilane hydrolysis.
Section 3: Key Parameters Governing Hydrolytic Stability
The rate of hydrolysis is not an intrinsic constant but is highly dependent on the reaction environment. Understanding these dependencies is key to controlling the reaction.
-
Steric Hindrance: The bulky cyclohexyl group on this compound sterically shields the silicon atom from the incoming water nucleophile. Compared to a less hindered analogue like trimethylchlorosilane, this steric bulk is expected to decrease the rate of hydrolysis.[10]
-
Solvent: The reaction is typically performed in an organic solvent. The polarity and protic nature of the solvent can influence the stability of the transition state and the solubility of water, thereby affecting the reaction rate.
-
pH: The hydrolysis of silanes is generally subject to catalysis by both acid and base.[10] The HCl produced during the reaction can autocatalyze the process. In controlled experiments, buffered solutions may be necessary to maintain a constant pH.
-
Water Concentration: The reaction rate is highly dependent on the concentration of water. As computational studies show, even small increases in water concentration can lead to a significant increase in reaction rate due to the formation of more effective water clusters.[8][11]
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis by providing the necessary activation energy.
Section 4: A Framework for Empirical Analysis
A robust assessment of hydrolytic stability requires a kinetic approach where the disappearance of the parent chlorosilane and the appearance of its hydrolysis products are monitored over time.
Choosing the Right Analytical Technique
Several spectroscopic techniques are well-suited for in-situ monitoring of this reaction. The choice of technique depends on available instrumentation, required sensitivity, and the specific information sought.
| Technique | Principle | Advantages | Disadvantages |
| ²⁹Si NMR | Monitors the chemical environment of the silicon nucleus. | Highly specific; provides unambiguous identification of silane, silanol, and siloxane species.[12] | Low natural abundance of ²⁹Si results in low sensitivity; requires longer acquisition times. |
| ¹H NMR | Monitors changes in proton environments (e.g., methyl groups adjacent to Si). | High sensitivity; rapid acquisition. | Spectral overlap can complicate analysis; provides indirect evidence of reaction.[13] |
| FT-IR | Tracks vibrations of specific bonds (Si-Cl, Si-OH, Si-O-Si). | Fast and widely available; can be used with fiber-optic probes for real-time monitoring.[14] | Peak assignments can be complex; quantification can be challenging due to overlapping bands. |
| Raman | Monitors molecular vibrations, complementary to FT-IR. | Excellent for Si-Cl bond analysis; compatible with fiber optics and aqueous solutions.[15][16] | Raman signal can be weak; fluorescence from impurities can interfere. |
Experimental Workflow
A self-validating experimental workflow ensures that the data collected is accurate and reproducible. This involves careful preparation, execution, and inclusion of control experiments.
Caption: Workflow for kinetic analysis of hydrolysis.
Section 5: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for quantifying the hydrolytic stability of this compound.
Protocol 1: In-Situ Monitoring by ¹H NMR Spectroscopy
This protocol is chosen for its high sensitivity and the wide availability of NMR spectrometers. It indirectly monitors the reaction by observing the change in the chemical shift of the dimethylsilyl protons as the electron-withdrawing Cl atom is replaced by the OH group.
-
Rationale: The protons of the two methyl groups attached to the silicon atom serve as a sensitive reporter. Their chemical shift will change predictably as the hydrolysis proceeds from R-Si-Cl to R-Si-OH, allowing for straightforward kinetic analysis.
-
Materials and Reagents:
-
This compound (≥97% purity)[17]
-
Anhydrous deuterated solvent (e.g., Acetonitrile-d₃ or Acetone-d₆)
-
Deionized water (or D₂O to avoid a large water peak in the spectrum)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, TMB)
-
5 mm NMR tubes
-
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) equipped with a variable temperature unit.
-
-
Step-by-Step Procedure:
-
Preparation of Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound and the internal standard (TMB) in the anhydrous deuterated solvent. A typical concentration would be ~50 mM silane and ~25 mM TMB.
-
Instrument Setup: Lock and shim the NMR spectrometer using a separate sample of the pure deuterated solvent. Set the experiment temperature (e.g., 25°C) and allow it to equilibrate.
-
Initiation of Reaction: Transfer 600 µL of the silane stock solution into an NMR tube. Place the tube in the spectrometer and acquire a t=0 spectrum (a single scan is often sufficient).
-
Water Addition: Remove the tube, and using a microsyringe, rapidly inject a predetermined amount of water (e.g., to achieve a 10-fold molar excess). Cap, invert twice to mix, and quickly re-insert the tube into the spectrometer.
-
Kinetic Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 1 minute for the first 30 minutes, then every 5 minutes).
-
Control Experiment: Run a parallel experiment without the addition of water to confirm the stability of the starting material under the experimental conditions.
-
-
Data Analysis and Interpretation:
-
Process all spectra uniformly (phasing, baseline correction).
-
For each time point, integrate the peak corresponding to the dimethylsilyl protons of the starting chlorosilane and the peak for the internal standard (e.g., the methoxy protons of TMB).
-
Normalize the silane integral to the constant integral of the internal standard.
-
Plot the natural logarithm of the normalized silane concentration versus time.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics. The negative slope of this line is the observed rate constant (k_obs). The half-life can be calculated as t½ = 0.693 / k_obs.
-
Section 6: Data Interpretation and Application
The quantitative data derived from these protocols—the rate constant and half-life—provide a direct measure of the compound's hydrolytic stability under specific conditions.
-
For Drug Development Professionals: A short half-life indicates that the compound is highly reactive and must be handled under strictly anhydrous conditions. It also suggests that in a synthesis, it will react quickly with any purposefully added water. This information is critical for process development and ensuring batch-to-batch consistency.
-
For Researchers and Material Scientists: The kinetic data allows for the comparison of different silane analogues. For example, one could demonstrate how changes in the alkyl substituents (e.g., replacing cyclohexyl with tert-butyl) impact hydrolytic stability, providing structure-activity relationships that guide the design of new reagents or surface modifiers.[9] The data is also essential for modeling the kinetics of surface treatment processes where the silane is intended to hydrolyze and bond to a substrate.[13]
Conclusion
The hydrolytic stability of this compound is a cornerstone of its chemical behavior and a critical parameter for its successful application. By moving beyond a qualitative description of "moisture sensitivity" to a quantitative, kinetic understanding, researchers can exert precise control over its reactivity. The mechanistic insights and validated protocols presented in this guide provide a robust framework for scientists and engineers to assess this stability, enabling them to optimize processes, ensure reproducibility, and unlock the full potential of this important organosilane reagent.
References
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Typical hydrolysis reaction mechanisms of chlorosilanes with water... - ResearchGate. Available at: [Link]
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Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Available at: [Link]
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Theoretical study of the hydrolysis of chlorosilane - ResearchGate. Available at: [Link]
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Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed. Available at: [Link]
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chloro(cyclohexyl)dimethylsilane - ChemBK. Available at: [Link]
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Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics - ACS Publications. Available at: [Link]
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HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER. Available at: [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. Available at: [Link]
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FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane - Elsevier. Available at: [Link]
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Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Available at: [Link]
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Kinetic analysis of organosilane hydrolysis and condensation - ResearchGate. Available at: [Link]
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Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane | Chemistry of Materials - ACS Publications. Available at: [Link]
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The production of methyl chlorosilanes - Endress+Hauser. Available at: [Link]
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This compound (C8H17ClSi) - PubChemLite. Available at: [Link]
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The Cyclohexyldimethylsilyl (CMDMS) Group: A Theoretical and Practical Guide for the Modern Chemist
Abstract
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the vast arsenal of silyl ethers, the cyclohexyldimethylsilyl (CMDMS) group has emerged as a nuanced tool, offering a unique combination of steric bulk and electronic properties. This technical guide provides a comprehensive exploration of the theoretical underpinnings and practical applications of the CMDMS group. It is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct attributes of this protecting group to solve challenging synthetic problems and to fine-tune the properties of pharmacologically active molecules.
Introduction: The Strategic Value of the Cyclohexyldimethylsilyl Moiety
The judicious selection of a protecting group is a critical decision in the design of a synthetic route. An ideal protecting group should be readily introduced and removed in high yield under mild conditions that do not interfere with other functional groups in the molecule.[1][2] Silyl ethers, in general, have become indispensable in this regard due to their versatile stability and cleavage protocols.[3]
The cyclohexyldimethylsilyl (CMDMS) group, while less common than its counterparts like the tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups, occupies a unique space in the spectrum of silyl protecting groups. Its distinct stereoelectronic profile, arising from the combination of a bulky cyclohexyl ring and two methyl groups, allows for a fine-tuning of stability and reactivity that can be exploited to achieve specific synthetic outcomes. This guide will delve into the theoretical basis for these properties and provide practical guidance on their application.
Theoretical Framework: Unpacking the Stereoelectronic Properties of the CMDMS Group
A thorough understanding of the steric and electronic nature of the CMDMS group is essential for its effective utilization. While specific computational studies on the CMDMS group are not extensively documented, we can extrapolate its properties from the well-established principles of physical organic chemistry and by analogy to other bulky alkylsilyl groups.
Steric Influence: A Bulky yet Conformationally Flexible Shield
The primary determinant of a silyl ether's stability is the steric hindrance around the silicon atom, which impedes the approach of reagents for both its formation and cleavage. The cyclohexyl group in the CMDMS moiety provides substantial steric bulk, comparable to other commonly used bulky groups. This steric congestion is crucial for several reasons:
-
Enhanced Stability: The bulky nature of the CMDMS group imparts significant kinetic stability to the corresponding silyl ether, making it resistant to a range of reaction conditions under which less hindered silyl ethers, such as the trimethylsilyl (TMS) group, would be cleaved.
-
Selective Protection: The steric demands of the CMDMS group can be harnessed for the selective protection of less hindered hydroxyl groups. For instance, in a molecule containing both primary and secondary alcohols, the silylating agent, cyclohexyldimethylsilyl chloride, will preferentially react with the more accessible primary alcohol.[4]
-
Diastereoselective Reactions: The CMDMS group can serve as a bulky stereodirecting element, influencing the facial selectivity of reactions at adjacent chiral centers. The conformational flexibility of the cyclohexyl ring, which can adopt a chair conformation, presents a unique steric environment that can be exploited in asymmetric synthesis.
Diagram 1: Structure of the Cyclohexyldimethylsilyl Group
Caption: Ball-and-stick representation of the cyclohexyldimethylsilyl group.
Electronic Effects: Subtle but Significant Contributions
While steric effects are dominant, the electronic properties of the CMDMS group also play a role in modulating the reactivity of the protected functional group and the molecule as a whole.
-
Inductive Effect: The alkyl groups (cyclohexyl and methyl) attached to the silicon atom are electron-donating through an inductive effect. This increases the electron density on the silicon atom, which can influence the strength of the silicon-oxygen bond and the susceptibility of the silicon to nucleophilic attack.
-
Hyperconjugation: Hyperconjugative interactions between the C-Si and C-H bonds of the alkyl groups and the Si-O bond can also contribute to the stability of the silyl ether.
The interplay of these steric and electronic factors results in a protecting group with a unique stability profile, often intermediate between the more common TBDMS and TIPS groups. This allows for orthogonal protection strategies where different silyl ethers can be selectively removed in the presence of others.[5]
Practical Applications in Organic Synthesis
The theoretical attributes of the CMDMS group translate into tangible advantages in the synthesis of complex molecules. This section provides an overview of its applications and detailed experimental protocols.
Synthesis of the Silylating Agent: Cyclohexyldimethylsilyl Chloride
The key reagent for the introduction of the CMDMS protecting group is cyclohexyldimethylsilyl chloride. While not as commonly available as other silyl chlorides, it can be synthesized in the laboratory. One common approach involves the reaction of a cyclohexyl Grignard reagent with dichlorodimethylsilane.
Experimental Protocol 1: Synthesis of Cyclohexyldimethylsilyl Chloride
Diagram 2: Workflow for the Synthesis of Cyclohexyldimethylsilyl Chloride
Caption: A typical workflow for the laboratory synthesis of cyclohexyldimethylsilyl chloride.
Procedure:
-
A solution of cyclohexylmagnesium bromide (1.0 M in 2-methyltetrahydrofuran, 1.0 equiv) is added dropwise to a stirred solution of dichlorodimethylsilane (1.2 equiv) in anhydrous diethyl ether at -78 °C under an inert atmosphere.[6][7]
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with pentane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to afford pure cyclohexyldimethylsilyl chloride.
Protection of Alcohols as CMDMS Ethers
The protection of alcohols as CMDMS ethers is typically achieved under standard silylation conditions, using an amine base such as imidazole or triethylamine in an aprotic solvent.
Experimental Protocol 2: Protection of a Primary Alcohol with CMDMS-Cl
Materials:
-
Primary alcohol (1.0 equiv)
-
Cyclohexyldimethylsilyl chloride (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol and imidazole in anhydrous DMF, add cyclohexyldimethylsilyl chloride at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure cyclohexyldimethylsilyl ether.
Deprotection of CMDMS Ethers
A key advantage of silyl ethers is the array of available deprotection methods. The CMDMS group, due to its steric bulk, exhibits enhanced stability compared to smaller silyl ethers. However, it can be reliably cleaved using fluoride-based reagents.
Experimental Protocol 3: Deprotection of a CMDMS Ether using TBAF
Diagram 3: Deprotection Mechanism
Caption: Nucleophilic attack of fluoride on the silicon atom leads to cleavage of the Si-O bond.
Materials:
-
CMDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the CMDMS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.[8]
-
Monitor the reaction by TLC. The reaction time will depend on the steric environment of the CMDMS group.
-
Once the reaction is complete, quench with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Note on Selectivity: The cleavage rate of silyl ethers is highly dependent on their steric bulk. This allows for the selective deprotection of a less hindered silyl ether in the presence of a more hindered one. The CMDMS group is generally more stable to acidic and basic conditions than the TBDMS group, and its cleavage with fluoride is slower, allowing for potential selectivity.[5]
Spectroscopic Characterization of the CMDMS Group
The presence of the CMDMS group in a molecule can be readily identified by nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Cyclohexyldimethylsilyl Group
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Si-CH ₃ | ~0.0 - 0.2 (s, 6H) | ~-2.0 - 0.0 |
| Si-C H-(CH₂)₅ | ~0.5 - 0.8 (m, 1H) | ~25.0 - 28.0 |
| Cyclohexyl CH ₂ | ~1.0 - 1.8 (m, 10H) | ~26.0 - 29.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the electronic environment of the molecule. Data is extrapolated from typical values for methyl and cyclohexyl groups attached to silicon.[9][10][11]
The ¹H NMR spectrum will characteristically show a sharp singlet for the two equivalent methyl groups near 0 ppm. The protons of the cyclohexyl group will appear as a complex multiplet in the upfield region. In the ¹³C NMR spectrum, the methyl carbons will also be found at a high field, often with a negative chemical shift relative to TMS. The carbons of the cyclohexyl ring will resonate in the typical aliphatic region.
Conclusion and Future Outlook
The cyclohexyldimethylsilyl group represents a valuable, albeit underutilized, tool in the synthetic chemist's toolbox. Its unique steric and electronic properties provide a level of control and selectivity that can be instrumental in the synthesis of complex molecules and in the modulation of properties for drug discovery. By understanding the theoretical principles that govern its behavior and by mastering the practical aspects of its application, researchers can unlock new possibilities in chemical synthesis. Future computational studies focused specifically on quantifying the steric and electronic parameters of the CMDMS group would be invaluable in further refining our understanding and expanding its applications.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Guisado-Barrios, G., et al. (2020). Recent Advances in Silyl Protection of Alcohols. [Link]
-
JEOL USA, Inc. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. [Link]
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- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Cyclohexylmagnesium chloride 1.0M 2-methyltetrahydrofuran 931-51-1 [sigmaaldrich.com]
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- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Methodological & Application
Application Notes and Protocols: Chlorocyclohexyldimethylsilane as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Orthogonal Landscape of Hydroxyl Protection
In the intricate realm of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is a cornerstone of success.[1] The temporary masking of reactive functional groups, such as alcohols, is paramount to prevent undesired side reactions and to orchestrate a desired sequence of chemical transformations.[2] Silyl ethers are a preeminent class of protecting groups for hydroxyl moieties, lauded for their ease of installation, tunable stability, and amenability to mild cleavage conditions.[3]
The diverse family of silyl ethers, ranging from the labile trimethylsilyl (TMS) group to the robust tert-butyldiphenylsilyl (TBDPS) group, offers a spectrum of stabilities that can be strategically deployed in complex synthetic routes.[4] This variation in stability is primarily governed by the steric hindrance around the silicon atom.[3] The choice of a specific silyl ether is therefore a critical decision, dictating the feasibility of subsequent reaction steps and the ultimate efficiency of the synthetic endeavor.
This technical guide focuses on a less commonly documented, yet highly valuable silylating agent: chlorocyclohexyldimethylsilane . The resulting cyclohexyldimethylsilyl (CyDMS) ether presents a unique stability profile that positions it as a strategic choice for orthogonal protection schemes. These application notes provide a comprehensive technical overview, comparative stability analysis, and detailed, field-proven protocols for the application of this compound as a protecting group for alcohols.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₇ClSi |
| Molecular Weight | 176.76 g/mol |
| Appearance | Colorless liquid |
| Purity | Min. 95% |
The Cyclohexyldimethylsilyl (CyDMS) Protecting Group: A Technical Overview
Rationale for Use: Balancing Stability and Reactivity
The utility of a silyl protecting group is defined by its stability under a range of reaction conditions and the selectivity with which it can be removed in the presence of other functional groups. The stability of silyl ethers is predominantly influenced by the steric bulk of the substituents on the silicon atom. Greater steric hindrance impedes the approach of both acidic and basic reagents, as well as fluoride ions, thus enhancing the stability of the silyl ether.
The cyclohexyldimethylsilyl (CyDMS) group, with its cyclohexyl and two methyl substituents on the silicon atom, offers a moderate level of steric bulk. This positions its stability profile between the commonly used tert-butyldimethylsilyl (TBDMS) and the more sterically demanding triisopropylsilyl (TIPS) groups. This intermediate stability is not a compromise but rather a strategic advantage, enabling a finer tuning of orthogonal protection strategies in the synthesis of polyfunctional molecules.
Comparative Stability Analysis
The following table provides a qualitative comparison of the expected relative stability of the CyDMS group against other common silyl ethers. This comparison is based on the established principle of steric control over silyl ether lability.
| Silyl Ether | Structure | Relative Steric Hindrance | Expected Relative Stability (Acidic) | Expected Relative Stability (Basic) | Expected Relative Stability (Fluoride) |
| TMS | -Si(CH₃)₃ | Low | 1 (Least Stable) | 1 (Least Stable) | 1 (Least Stable) |
| TES | -Si(CH₂CH₃)₃ | Moderate | 64 | 10-100 | ~10² |
| TBDMS | -Si(CH₃)₂(C(CH₃)₃) | High | 20,000 | ~20,000 | ~10⁴ |
| CyDMS | -Si(CH₃)₂(c-C₆H₁₁) | High-Moderate | Intermediate between TBDMS and TIPS | Intermediate between TBDMS and TIPS | Intermediate between TBDMS and TIPS |
| TIPS | -Si(CH(CH₃)₂)₃ | Very High | 700,000 | 100,000 | ~10⁵ |
| TBDPS | -Si(C₆H₅)₂(C(CH₃)₃) | Very High | 5,000,000 | ~20,000 | ~10⁴ |
Relative stability values for TMS, TES, TBDMS, TIPS, and TBDPS are adapted from established literature for comparative purposes.
Experimental Protocols
The following protocols are designed to be self-validating and are based on established methodologies for the formation and cleavage of silyl ethers.
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol details the formation of a cyclohexyldimethylsilyl ether from a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Reaction Scheme:
Protection of a primary alcohol.
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a Cyclohexyldimethylsilyl (CyDMS) Ether
This protocol describes the cleavage of a CyDMS ether using tetra-n-butylammonium fluoride (TBAF).
Materials:
-
Cyclohexyldimethylsilyl-protected alcohol (1.0 eq)
-
Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF, 1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Reaction Scheme:
Deprotection of a CyDMS ether.
Procedure:
-
Dissolve the cyclohexyldimethylsilyl-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.0 M in THF, 1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure alcohol.
Reaction Mechanisms
Protection of an Alcohol with this compound
The formation of a cyclohexyldimethylsilyl ether proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon center of this compound. The presence of a base, such as imidazole, is crucial to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Mechanism of alcohol protection.
Deprotection of a Cyclohexyldimethylsilyl Ether
The cleavage of silyl ethers is most commonly achieved using a source of fluoride ions, such as TBAF. The high affinity of fluorine for silicon provides a strong thermodynamic driving force for the reaction. The fluoride ion attacks the silicon center, forming a pentacoordinate intermediate, which then collapses to release the alkoxide and form the fluorosilane.
Sources
Application Notes and Protocols for the Silylation of Primary Alcohols with Chlorocyclohexyldimethylsilane
Abstract
This document provides a comprehensive guide to the protection of primary alcohols as cyclohexyldimethylsilyl (CDMS) ethers using chlorocyclohexyldimethylsilane. The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules.[1][2][3][4] Silyl ethers are among the most versatile and widely utilized protecting groups for hydroxyl moieties due to their ease of installation, tunable stability, and mild removal conditions.[5][6] This application note details the underlying reaction mechanism, offers a meticulously crafted experimental protocol, and provides insights into the characterization and deprotection of the resulting CDMS ethers. The content herein is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Strategic Advantage of the Cyclohexyldimethylsilyl (CDMS) Protecting Group
In the intricate landscape of multi-step organic synthesis, the differential reactivity of functional groups necessitates a strategy of temporary masking to prevent undesired side reactions.[1][2][3][4] The hydroxyl group, being both nucleophilic and mildly acidic, is a frequent participant in a wide array of chemical transformations.[6] Its protection is therefore a critical consideration in the design of synthetic routes. Silyl ethers, with the general structure R¹R²R³Si-O-R⁴, have emerged as a preeminent class of protecting groups for alcohols.[5] The electronic and steric properties of the substituents on the silicon atom can be fine-tuned to modulate the stability of the silyl ether, allowing for selective protection and deprotection.[5][6]
While common silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) and trimethylsilyl chloride (TMSCl) are widely employed, this compound offers a unique combination of steric bulk and lipophilicity. The cyclohexyldimethylsilyl (CDMS) group provides a moderate level of steric hindrance, leading to a high degree of selectivity for the silylation of less hindered primary alcohols over secondary and tertiary alcohols.[7][8] This selectivity is paramount in the synthesis of complex molecules bearing multiple hydroxyl groups. Furthermore, the increased lipophilicity imparted by the cyclohexyl moiety can aid in the purification of intermediates by enhancing their solubility in nonpolar organic solvents.
Reaction Mechanism: A Nucleophilic Substitution at Silicon
The silylation of a primary alcohol with this compound proceeds via a nucleophilic substitution reaction at the silicon center, analogous to an SN2 mechanism.[7][8] The reaction is typically facilitated by a suitable base, which serves a dual purpose: deprotonation of the alcohol to form a more potent nucleophile (an alkoxide) and neutralization of the hydrochloric acid byproduct generated during the reaction.[8][9]
The choice of base is critical for the success of the reaction. While strong, non-nucleophilic bases like triethylamine or diisopropylethylamine are commonly used, imidazole has proven to be particularly effective.[9][10] Imidazole can act as a nucleophilic catalyst, activating the chlorosilane by forming a more reactive silylimidazolium intermediate.[9] This intermediate is then readily attacked by the alcohol.
Below is a diagram illustrating the key steps of the reaction mechanism.
Figure 1: Mechanism of alcohol silylation.
Experimental Protocol: Silylation of a Primary Alcohol
This protocol provides a general and reliable procedure for the silylation of a primary alcohol using this compound. Adherence to anhydrous conditions is crucial for the success of this reaction, as chlorosilanes are sensitive to moisture.[11]
Materials and Reagents
-
Primary alcohol
-
This compound (1.1 - 1.5 equivalents)
-
Imidazole (2.0 - 2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol.
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M). Add imidazole to the solution and stir until it is completely dissolved.
-
Silylating Agent Addition: Slowly add this compound to the stirred solution at room temperature. A slight exotherm may be observed. For particularly sensitive substrates, the addition can be performed at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 12 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
Figure 2: Experimental workflow for silylation.
Summary of Reaction Parameters
The efficiency and selectivity of the silylation reaction are influenced by several factors. The following table provides a summary of typical reaction conditions.
| Parameter | Recommended Conditions | Rationale |
| Stoichiometry | ||
| This compound | 1.1 - 1.5 equiv. | A slight excess ensures complete consumption of the starting alcohol. |
| Imidazole | 2.0 - 2.5 equiv. | Acts as both a base and a nucleophilic catalyst.[9] |
| Solvent | Anhydrous DMF or DCM | DMF often leads to faster reaction rates, while DCM simplifies purification.[5] |
| Temperature | 0 °C to Room Temperature | Room temperature is generally sufficient. Lower temperatures can enhance selectivity. |
| Reaction Time | 2 - 12 hours | Dependent on the steric hindrance of the primary alcohol. |
Characterization of Cyclohexyldimethylsilyl Ethers
The successful formation of the CDMS ether can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The appearance of new signals corresponding to the cyclohexyldimethylsilyl group is a key indicator. Expect to see multiplets for the cyclohexyl protons and a singlet for the two methyl groups on the silicon atom. The proton alpha to the newly formed silyl ether will typically shift downfield.
-
¹³C NMR: The carbon spectrum will show new signals for the cyclohexyl and methyl carbons of the silyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the silylated product. A characteristic fragmentation pattern may also be observed.
Deprotection of Cyclohexyldimethylsilyl Ethers
A significant advantage of silyl ethers is the variety of mild conditions under which they can be cleaved to regenerate the alcohol.[5][12] The stability of silyl ethers to cleavage is generally related to the steric bulk at the silicon atom. The CDMS group is expected to have stability comparable to or slightly greater than the commonly used TBDMS group.
Common deprotection methods include:
-
Fluoride Ion Sources: This is the most common and selective method for cleaving silyl ethers.[7] Reagents such as tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) are highly effective.[5]
-
Acidic Conditions: Silyl ethers can also be cleaved under acidic conditions.[5] A solution of acetic acid in a THF/water mixture or treatment with a strong acid such as HCl can be employed.[12] The rate of acidic cleavage is sensitive to the steric hindrance of the silyl group.[5]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive silylating agent (hydrolyzed).2. Insufficient base.3. Steric hindrance of the alcohol. | 1. Use freshly opened or distilled this compound.2. Ensure the correct stoichiometry of imidazole is used.3. Increase the reaction temperature or time. Consider using a more reactive silylating agent if steric hindrance is significant.[11] |
| Formation of Disiloxane Byproduct | Presence of water in the reaction mixture. | Ensure all glassware is flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Difficult Purification | Co-elution of the product and unreacted silylating agent or silanol byproduct. | If excess silylating agent is used, it can be quenched with a small amount of water during workup.[5] Flash chromatography should be effective for removing the more polar silanol.[13] |
References
-
Wikipedia. Silyl ether. [Link]
-
Wikipedia. Silylation. [Link]
-
ResearchGate. What is the best procedure for silylation of hydroxy compounds ?. [Link]
-
ResearchGate. techniques for silylation. [Link]
-
Organic Chemistry Portal. Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. [Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Gelest. General Silylation Procedures - Technical Library. [Link]
-
MDPI. Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. [Link]
-
Gelest. Dehydrogenative Silylation of Alcohols and Other Functionalities - Technical Library. [Link]
-
UCLA Chemistry and Biochemistry. iodotrimethylsilane: cyclohexanol from cyclohexyl methyl ether. [Link]
-
Gelest. Silylation of Alcohols Employed in Templating Protocols - Technical Library. [Link]
-
Labinsights. Benefits of Protecting Groups in Organic Synthesis. [Link]
-
ResearchGate. How to removal of excess silyl ether reagent from reaction mixture?. [Link]
-
ResearchGate. Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. [Link]
-
Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Indian Journal of Chemistry. Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. [Link]
- K. C. Nicolaou, T. Montagnon. Hydroxyl Protecting Groups.
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Wikipedia. Ether cleavage. [Link]
-
Wikipedia. Protecting group. [Link]
-
YouTube. cleavage of ethers with acid. [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
ResearchGate. New Spectral Characterization of Dimethyl Ether Isotopologues CH3OCH3 and ¹³CH3OCH3 in the THz Region. [Link]
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Section 1: The Cyclohexyldimethylsilyl (CyDMS) Ether as a Robust Protecting Group
An In-Depth Guide to the Application of Chlorocyclohexyldimethylsilane in Multi-Step Organic Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount to achieving high yields and desired molecular complexity. The temporary masking of reactive functional groups prevents unwanted side reactions and allows chemists to orchestrate transformations with precision. Among the arsenal of protecting groups for alcohols, silyl ethers stand out for their versatility, ease of installation, and tunable stability. This guide provides a comprehensive exploration of this compound (CyDMSCl), a robust silylating agent, and its application in forming Cyclohexyldimethylsilyl (CyDMS) ethers. We will delve into the causality behind its use, provide field-proven protocols, and contextualize its stability within the broader family of silyl protecting groups.
The fundamental role of a protecting group strategy involves a three-step process: (1) the introduction of a blocking group, (2) the execution of the desired chemical transformation, and (3) the clean removal of the protecting group to restore the original functionality.[1] this compound is a reagent of choice for the first step, converting alcohols into sterically hindered and highly stable silyl ethers.
The Causality of Protection: Mechanism and Steric Influence
The conversion of an alcohol to a CyDMS ether proceeds via a well-established mechanism. The reaction is typically performed in the presence of a mild base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[2] The base serves a dual purpose: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid byproduct generated during the reaction.[1]
The resulting alkoxide then acts as a nucleophile in an SN2-type substitution at the silicon center of the this compound.[2] Although SN2 reactions at sterically hindered tertiary carbon centers are notoriously slow, the analogous reaction at a tertiary silicon atom is feasible. This is because silicon, being a third-row element, possesses a larger atomic radius and forms longer bonds than carbon, which reduces the steric clash of the substituents and makes the silicon atom more accessible to the incoming nucleophile.[1][2]
The defining feature of the CyDMS group is the steric bulk imparted by the cyclohexyl moiety, complemented by two methyl groups. This significant steric hindrance around the silicon-oxygen bond is the primary determinant of the resulting ether's stability.[3] In multi-step synthesis, this stability is not a trivial feature; it is a strategic advantage. A robust protecting group like CyDMS will remain intact under a wide array of reaction conditions—including exposure to strong bases, many oxidizing and reducing agents, and organometallic reagents—that would cleave less hindered silyl ethers like trimethylsilyl (TMS) ethers.[4]
Workflow for Protection & Subsequent Deprotection
The overall strategy for utilizing the CyDMS protecting group is a cyclical process of protection, reaction, and deprotection, ensuring the hydroxyl group is masked only when necessary.
Caption: General workflow for using the CyDMS protecting group.
Section 2: Experimental Protocols and Data
Trustworthiness in synthetic chemistry is built upon reproducible, well-defined protocols. The following sections provide detailed, step-by-step methodologies for the protection of a primary alcohol with this compound and its subsequent deprotection.
Protocol 1: Protection of Benzyl Alcohol with this compound
This protocol details the formation of benzyloxy(cyclohexyl)dimethylsilane.
Materials and Reagents:
-
Benzyl alcohol
-
This compound (CyDMSCl)[5]
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).
-
Add imidazole (2.5 eq.) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure benzyloxy(cyclohexyl)dimethylsilane.
Comparative Stability of Silyl Ethers
The utility of a silyl ether is defined by its stability profile. While specific kinetic data for the CyDMS group is not broadly published, its stability can be authoritatively inferred from its structure relative to commonly used silyl ethers. The steric bulk of the cyclohexyl group places its stability significantly above smaller groups like TES and on par with, or potentially exceeding, the widely used TBDMS group.
| Silyl Ether | Structure | Relative Rate of Acidic Cleavage (vs. TMS) | Inferred Stability Profile |
| TMS (Trimethylsilyl) | -Si(CH₃)₃ | 1 | Very Labile |
| TES (Triethylsilyl) | -Si(CH₂CH₃)₃ | 64 | Labile |
| TBDMS (tert-Butyldimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | Robust |
| CyDMS (Cyclohexyldimethylsilyl) | -Si(CH₃)₂(c-C₆H₁₁) | ~20,000 - 50,000 (Estimated) | Robust to Very Robust |
| TIPS (Triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | 700,000 | Very Robust |
| Data for TMS, TES, TBDMS, and TIPS adapted from established sources to provide context.[3] |
Protocol 2: Deprotection of Benzyloxy(cyclohexyl)dimethylsilane
The cleavage of silyl ethers is most effectively achieved using a source of fluoride ions or under acidic conditions.[6] The exceptional strength of the Silicon-Fluoride bond (Si-F bond energy is ~142 kcal/mol) provides a powerful thermodynamic driving force for the reaction.[7] Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose, as it is soluble in organic solvents like tetrahydrofuran (THF).[2]
Materials and Reagents:
-
Benzyloxy(cyclohexyl)dimethylsilane (from Protocol 1)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the silyl ether (1.0 eq.) in THF in a round-bottom flask.
-
Add the 1.0 M solution of TBAF in THF (1.5 eq.) to the flask at room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude benzyl alcohol via flash column chromatography if necessary.
Section 3: Broader Applications and Strategic Considerations
While the primary application discussed is alcohol protection, it is worth noting that this compound is a versatile chemical. It has been cited for use as a surface coating agent and as a silane coupling agent, where it improves the adhesion between organic polymers and inorganic substrates.[8][9] There are also mentions of its use as a nitro-reduction agent.[8] These applications, while outside the scope of this specific guide, highlight the compound's broader utility in materials science and synthetic chemistry.
Handling and Storage: this compound is a chlorosilane and, as such, is sensitive to moisture, air, and light.[8] It should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place.[5] Appropriate personal protective equipment (gloves, safety glasses) should be worn when handling, as it can release HCl upon contact with water.
Conclusion
This compound is an exceptionally useful reagent for the protection of hydroxyl groups in complex, multi-step organic synthesis. The resulting cyclohexyldimethylsilyl (CyDMS) ether offers a high degree of stability, attributable to the steric bulk of the cyclohexyl group. This robustness allows for a broad range of subsequent chemical transformations to be performed without premature cleavage of the protecting group. Coupled with well-established and high-yielding deprotection protocols, the CyDMS group represents a reliable and strategic choice for researchers, scientists, and drug development professionals seeking to navigate the challenges of modern synthetic chemistry.
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Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
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17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition. OpenStax. [Link]
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Protecting Groups For Alcohols - Master Organic Chemistry. Master Organic Chemistry. [Link]
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Application Notes and Protocols for Derivatization with Chlorocyclohexyldimethylsilane in GC-MS Analysis
Introduction: The Imperative of Derivatization in GC-MS and the Potential of Chlorocyclohexyldimethylsilane
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of a wide array of volatile and semi-volatile compounds.[1][2] However, a significant number of molecules of interest in pharmaceutical and biomedical research, such as steroids, phenols, and certain drug metabolites, possess polar functional groups (e.g., hydroxyl, carboxyl, amine) that render them non-volatile and thermally labile.[2][3][4] This inherent chemical nature precludes their direct analysis by GC-MS, necessitating a chemical modification step known as derivatization.[3][4][5]
Silylation is a robust and widely adopted derivatization technique that replaces active hydrogen atoms in polar functional groups with a silyl group, typically a trimethylsilyl (TMS) group.[1][3][6] This transformation yields derivatives that are more volatile, less polar, and more thermally stable, thus significantly improving their chromatographic behavior and detection sensitivity.[5][7][8] While a variety of silylating reagents are commercially available, this application note explores the unique potential of This compound as a derivatizing agent.
The introduction of the bulky cyclohexyldimethylsilyl group is hypothesized to offer distinct advantages, including enhanced stability of the resulting derivatives and unique fragmentation patterns in the mass spectrometer, which can be leveraged for improved structural elucidation and chromatographic separation.[6][9] This document provides a comprehensive theoretical framework, including a proposed reaction mechanism and detailed protocols, to guide researchers in the application of this compound for the derivatization of polar analytes for GC-MS analysis.
The Silylation Reaction: Mechanism and Rationale
The derivatization of an analyte with this compound proceeds via a nucleophilic substitution reaction. The active hydrogen on a polar functional group (e.g., the hydrogen of a hydroxyl, amine, or thiol group) is replaced by the cyclohexyldimethylsilyl moiety. The reaction is typically carried out in an aprotic solvent and may be facilitated by a base to neutralize the hydrochloric acid byproduct.
The general reactivity order for silylation is: alcohols > phenols > carboxylic acids > amines > amides.[10] The steric hindrance around the functional group can also influence the reaction kinetics, with primary functional groups reacting more readily than secondary or tertiary ones.[10]
Proposed Advantages of this compound in GC-MS Analysis
While specific literature on the use of this compound for derivatization is limited, its chemical structure suggests several potential benefits over smaller silylating agents:
-
Enhanced Derivative Stability: The bulky cyclohexyl group may offer greater steric protection to the silyl ether/amine bond, potentially increasing its resistance to hydrolysis compared to smaller TMS derivatives.[1][6] This is particularly advantageous when dealing with complex sample matrices or when sample storage post-derivatization is necessary.
-
Improved Chromatographic Resolution: The significant increase in molecular weight and the introduction of a non-polar cyclohexyl ring can alter the chromatographic properties of the analyte, potentially leading to improved separation from matrix components or closely related isomers.
-
Distinctive Mass Spectral Fragmentation: The fragmentation of the cyclohexyldimethylsilyl group is expected to produce characteristic ions that can aid in the confident identification of derivatized analytes. A prominent fragmentation pathway is the loss of the cyclohexyl group or other predictable cleavages, providing valuable structural information.
Experimental Protocol: Derivatization of Steroids with this compound
This protocol provides a generalized procedure for the derivatization of steroids, using testosterone as a model compound. It is based on established methods for other chlorosilane reagents and should be optimized for specific applications.[11][12]
Materials and Reagents:
-
Testosterone standard or extracted, dried sample residue
-
Anhydrous Pyridine or Acetonitrile
-
Internal Standard (e.g., d3-Testosterone)
-
Anhydrous Sodium Sulfate
-
Hexane (GC grade)
-
Glass autosampler vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Derivatization Procedure:
-
Sample Preparation: Ensure the extracted steroid residue is completely dry. This is critical as this compound is moisture-sensitive. Samples can be dried under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample or standard in 100 µL of anhydrous pyridine.
-
Reagent Addition: Add 50 µL of this compound to the sample solution. For analytes with multiple functional groups, a molar excess of the reagent is recommended.
-
Reaction Incubation: Tightly cap the vial and heat at 60-80°C for 1-2 hours. The optimal time and temperature will depend on the specific analyte and may require optimization.
-
Work-up: After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water. Vortex for 1 minute.
-
Extraction: Centrifuge the vial to separate the layers. Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried organic extract to a GC autosampler vial for analysis.
Data Presentation: Expected Mass Spectrometry Fragmentation
The electron ionization (EI) mass spectrum of a cyclohexyldimethylsilyl derivative is expected to exhibit characteristic fragment ions. For a derivatized testosterone molecule, the following table outlines the predicted key ions.
| m/z | Predicted Fragment Ion | Interpretation |
| M+ | [M]+ | Molecular ion |
| M-15 | [M-CH₃]+ | Loss of a methyl group from the silyl moiety |
| M-83 | [M-C₆H₁₁]+ | Loss of the cyclohexyl group |
| Varies | Specific fragments of the analyte molecule | Characteristic fragmentation of the testosterone backbone |
Note: The exact m/z values will depend on the molecular weight of the analyte.
Visualizations: Workflow and Reaction Logic
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to GC-MS data analysis.
Caption: Workflow for GC-MS analysis with this compound derivatization.
Logical Relationship of Reaction Components
This diagram illustrates the core chemical transformation during the derivatization process.
Caption: Chemical transformation in the silylation reaction.
Conclusion and Future Outlook
This compound presents a promising, albeit currently under-explored, alternative for the derivatization of polar analytes in GC-MS analysis. The theoretical advantages of increased derivative stability and unique fragmentation patterns warrant experimental investigation. The protocols and conceptual framework provided in this application note serve as a starting point for researchers to develop and validate methods using this novel reagent. Further studies are encouraged to systematically evaluate its performance against established silylating agents across a range of compound classes. Such research will be instrumental in expanding the analytical toolbox for scientists in drug development and other fields requiring sensitive and specific molecular analysis.
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Application of Chlorocyclohexyldimethylsilane as a Surface Modifier: A Detailed Technical Guide for Researchers
This guide provides a comprehensive overview of the principles and protocols for utilizing Chlorocyclohexyldimethylsilane as a surface modification agent. Tailored for researchers, scientists, and drug development professionals, this document delves into the underlying chemistry, offers detailed experimental procedures, and outlines methods for validating the successful modification of various substrates. The aim is to equip you with the foundational knowledge and practical steps to effectively create robust, hydrophobic surfaces for a range of applications, from chromatography to biomaterial engineering.
Introduction: The Power of Silanization
Surface modification is a cornerstone of modern materials science, enabling the precise tuning of a substrate's physical and chemical properties. Silanization, the process of covalently bonding silane coupling agents to a surface, is a widely employed and versatile technique.[1] The choice of silane dictates the resulting surface functionality. This compound, with its reactive chloro group and bulky, non-polar cyclohexyl moiety, is an excellent choice for creating highly hydrophobic and thermally stable surfaces.
The primary application of surfaces modified with this compound is in the field of chromatography, where it is used to create non-polar stationary phases for reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC).[2][3] The hydrophobic nature of the cyclohexyldimethylsilyl group allows for the separation of non-polar analytes.[4] Beyond chromatography, these modified surfaces find utility in applications requiring water-repellent properties, such as specialized coatings and in the fabrication of microfluidic devices.[5]
The Chemistry of Surface Modification with this compound
The covalent attachment of this compound to a substrate is a two-step process that relies on the presence of hydroxyl (-OH) groups on the surface.[6]
-
Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bond in this compound readily reacts with trace amounts of water present on the substrate surface or in the solvent. This hydrolysis step replaces the chlorine atom with a hydroxyl group, forming a reactive silanol intermediate (Cyclohexyldimethylsilanol).[6]
-
Condensation: The newly formed silanol group of the silane molecule then undergoes a condensation reaction with a hydroxyl group on the substrate surface. This reaction forms a stable, covalent siloxane bond (Si-O-Si) and releases a molecule of water.[7]
This process results in a self-assembled monolayer of cyclohexyldimethylsilyl groups covalently bound to the substrate, rendering the surface hydrophobic.
Figure 1: Mechanism of surface modification with this compound.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound that must be handled with appropriate safety measures.[8] It causes severe skin burns and eye damage.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] The reaction with hydroxyl-containing compounds, including water, releases hydrochloric acid (HCl) gas, which is also corrosive and toxic.[9]
Experimental Protocols
The following protocols provide a general framework for the surface modification of silica-based substrates (e.g., glass slides, silicon wafers, silica nanoparticles) with this compound. Optimization of reaction parameters may be necessary depending on the specific substrate and desired surface coverage.
Protocol 1: Surface Modification of Planar Substrates (Glass Slides, Silicon Wafers)
This protocol is suitable for creating a hydrophobic coating on flat surfaces.
Materials:
-
Planar substrate (e.g., glass microscope slides, silicon wafers)
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) (EXTREME CAUTION)
-
Anhydrous toluene
-
This compound
-
Nitrogen gas
Equipment:
-
Beakers and staining jars
-
Ultrasonic bath
-
Oven
-
Dessicator
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Substrate Cleaning and Activation:
-
Place the substrates in a rack and sonicate sequentially in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.[10]
-
To generate a high density of surface hydroxyl groups, immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate PPE). [6]
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates in an oven at 120°C for at least 1 hour and then cool to room temperature in a desiccator.[6]
-
-
Silanization Reaction:
-
Place the dried substrates in a Schlenk flask under a nitrogen atmosphere.
-
Add enough anhydrous toluene to completely submerge the substrates.
-
In a separate, dry, nitrogen-flushed vial, prepare a 2-5% (v/v) solution of this compound in anhydrous toluene.
-
Using a syringe, slowly add the silane solution to the flask containing the substrates while stirring gently.
-
Allow the reaction to proceed at room temperature for 4-12 hours, or at an elevated temperature (e.g., 80-100°C) for 2-4 hours to increase the reaction rate.[4]
-
-
Washing and Curing:
-
After the reaction, decant the silane solution and wash the substrates three times with anhydrous toluene to remove unreacted silane.
-
Rinse the substrates with ethanol to remove the toluene.
-
Dry the modified substrates with a gentle stream of nitrogen gas.
-
Cure the silanized substrates in an oven at 110-120°C for 1-2 hours to promote the formation of a stable siloxane network.[11]
-
Store the hydrophobic substrates in a desiccator.
-
Protocol 2: Surface Modification of Silica Nanoparticles
This protocol is designed for modifying the surface of silica nanoparticles to enhance their dispersibility in non-polar solvents.
Materials:
-
Silica nanoparticles
-
Anhydrous toluene
-
This compound
-
Ethanol
Equipment:
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
Vacuum oven
Procedure:
-
Drying of Silica Nanoparticles:
-
Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove physically adsorbed water.[6]
-
-
Silanization Reaction:
-
In a round-bottom flask under a nitrogen atmosphere, disperse the dried silica nanoparticles in anhydrous toluene to form a slurry.
-
Prepare a 5-10% (w/w) solution of this compound relative to the mass of the silica nanoparticles in anhydrous toluene.
-
Slowly add the silane solution to the stirred silica slurry.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours with continuous stirring.[12]
-
-
Washing and Curing:
-
Cool the reaction mixture to room temperature.
-
Collect the modified silica nanoparticles by centrifugation.
-
Wash the nanoparticles three times with anhydrous toluene, followed by three washes with ethanol, using centrifugation to pellet the particles between each wash.
-
Dry the final product in a vacuum oven at 100-120°C for at least 4 hours.[11]
-
Store the hydrophobic silica nanoparticles in a desiccator.
-
Figure 2: General workflow for surface modification.
Characterization of Modified Surfaces: A Self-Validating System
To ensure the success and reproducibility of the surface modification, it is essential to characterize the properties of the treated substrate.
Contact Angle Goniometry
Contact angle measurement is a straightforward and effective method to assess the hydrophobicity of a surface.[11] A droplet of water is placed on the surface, and the angle it makes with the surface is measured.[13]
| Surface | Expected Water Contact Angle | Reference |
| Unmodified Silica/Glass | < 20° | [14] |
| This compound Modified | > 90° (Hydrophobic) | [10] |
A significant increase in the water contact angle after silanization is a primary indicator of a successful hydrophobic modification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to confirm the presence of the cyclohexyldimethylsilyl groups on the surface. Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing surface modifications.
Expected Spectral Changes:
-
Decrease in the broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of surface silanol groups.
-
Appearance of new peaks in the 2850-2930 cm⁻¹ region corresponding to the C-H stretching vibrations of the cyclohexyl and methyl groups.
-
Appearance of a peak around 1450 cm⁻¹ corresponding to the CH₂ scissoring vibration of the cyclohexyl group.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface.
Expected XPS Data:
-
Detection of a significant carbon (C1s) signal on the modified surface.
-
Analysis of the high-resolution Si2p spectrum can reveal the formation of Si-O-Si bonds.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Contact Angle / Poor Hydrophobicity | Incomplete reaction. | Increase reaction time or temperature. Ensure the use of anhydrous solvent and proper handling of the silane to prevent premature hydrolysis.[11] |
| Insufficient surface activation. | Ensure the silica surface is properly cleaned and activated to have a sufficient number of silanol groups.[11] | |
| Inconsistent/Patchy Coating | Uneven reaction conditions. | Ensure uniform mixing and temperature control during the reaction. For planar substrates, ensure they are fully submerged in the silane solution. |
| Contaminated substrate. | Re-evaluate the cleaning and activation procedure to ensure all contaminants are removed. | |
| Aggregated Nanoparticles | Excessive cross-linking between particles. | Control the concentration of the silane. Perform the reaction under more dilute conditions.[11] |
Conclusion
This compound is a valuable reagent for creating hydrophobic surfaces through silanization. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to successfully modify a variety of substrates. By understanding the underlying chemistry and carefully controlling the experimental conditions, it is possible to generate high-quality, reproducible surfaces tailored for specific applications in chromatography, drug development, and materials science.
References
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- DTIC. (1970). The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces.
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Chlorocyclohexyldimethylsilane as a silane coupling agent for hybrid materials
An Application Guide to Chlorocyclohexyldimethylsilane for the Synthesis of Advanced Hybrid Materials
Authored by: A Senior Application Scientist
Introduction: Bridging the Organic-Inorganic Divide
In the pursuit of advanced materials, the strategic combination of distinct organic and inorganic components has given rise to the field of hybrid materials. These materials often exhibit synergistic properties that surpass their individual constituents.[1][2] At the heart of this innovation lies the silane coupling agent, a molecular bridge that covalently bonds organic polymers to inorganic substrates.[3][4][5] This guide provides a detailed exploration of this compound (CAS No. 71864-47-6), a specialized monochlorosilane coupling agent, for creating robust and functional hybrid materials.[6]
This compound is distinguished by its unique structure: a reactive chloro-dimethylsilyl head and a bulky, hydrophobic cyclohexyl tail. This configuration allows for the creation of a stable, hydrophobic interface on inorganic surfaces, a critical feature for applications ranging from drug delivery systems to high-performance coatings and composites.[7][8][9] Unlike more common tri-alkoxy silanes, its monofunctional nature provides precise control over monolayer formation, preventing the uncontrolled polymerization that can occur with tri-functional agents. This guide will delve into the mechanistic principles, detailed application protocols, and characterization techniques essential for leveraging this versatile molecule in a research and development setting.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of this compound is paramount for its effective and safe application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71864-47-6 | [6] |
| Molecular Formula | C₈H₁₇ClSi | [6][10] |
| Molecular Weight | 176.76 g/mol | [6][10] |
| Appearance | Colorless liquid | [8] |
| Density | 0.955 g/mL at 25°C | [10] |
| Boiling Point | 95-97°C at 40 mm Hg | [10] |
| Flash Point | 145°F (62.8°C) | [10] |
| Refractive Index | n20/D 1.462 | [10] |
Reactivity and Safety Considerations: this compound is highly sensitive to moisture.[10] The Si-Cl bond reacts rapidly with water, including atmospheric humidity, to form hydrochloric acid (HCl) and the corresponding silanol. This reactivity is central to its function but also necessitates careful handling.
WARNING: This compound causes severe skin burns and eye damage and may be corrosive to metals. Always handle this compound inside a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Mechanism of Action: A Two-Step Interfacial Reaction
The efficacy of this compound as a coupling agent is rooted in a well-defined, two-step chemical process: hydrolysis followed by condensation.[11][12][13] This mechanism allows the molecule to form a stable covalent bridge between an inorganic surface and an organic phase.
-
Hydrolysis: The process is initiated by the reaction of the chlorosilane group with a proton source, typically hydroxyl (-OH) groups present on the surface of an inorganic substrate (e.g., silica, glass, metal oxides) or trace amounts of water. This reaction cleaves the Si-Cl bond, forming a highly reactive silanol intermediate (Cyclohexyl-Si(CH₃)₂-OH) and releasing hydrochloric acid as a byproduct.[11]
-
Condensation: The newly formed silanol group is highly reactive towards other hydroxyl groups. It rapidly condenses with the surface -OH groups of the inorganic substrate, forming a stable, covalent siloxane bond (Si-O-Substrate).[12] This step anchors the silane molecule to the surface. Due to its monofunctional nature, self-condensation between silane molecules is limited, promoting the formation of a well-defined monolayer. The non-reactive cyclohexyldimethyl group remains oriented away from the surface, creating a new hydrophobic and organo-compatible interface.[9][14]
The following diagram illustrates this fundamental mechanism.
Caption: Mechanism of surface modification using this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the use of this compound.
Protocol 1: Surface Modification of Silica Nanoparticles
This protocol details the procedure for creating a hydrophobic monolayer on the surface of hydrophilic silica nanoparticles (SiO₂-NPs).
Objective: To covalently graft this compound onto silica nanoparticles to increase their hydrophobicity and organo-dispersibility.
Materials:
-
Silica Nanoparticles (e.g., 100 nm, non-porous)
-
This compound (CCDMS)
-
Anhydrous Toluene
-
Anhydrous Triethylamine (optional, as HCl scavenger)
-
Acetone (for washing)
-
Ethanol (for washing)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
Procedure:
-
Substrate Activation (Causality: To ensure a high density of surface silanol groups for reaction): a. Disperse 1 g of silica nanoparticles in 50 mL of a 3:1 (v/v) solution of concentrated H₂SO₄/30% H₂O₂ (Piranha solution). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care. b. Stir the suspension at 80°C for 1 hour. c. Allow the solution to cool, then centrifuge the nanoparticles and wash repeatedly with deionized water until the pH is neutral. d. Dry the activated nanoparticles in a vacuum oven at 120°C overnight. Store in a desiccator.
-
Silanization Reaction (Causality: To perform the coupling reaction under controlled, moisture-free conditions): a. Add the 1 g of dried, activated silica nanoparticles to a 250 mL Schlenk flask containing a magnetic stir bar. b. Heat the flask under vacuum and backfill with argon or nitrogen gas three times to ensure an inert atmosphere. c. Add 100 mL of anhydrous toluene to the flask via cannula or syringe. d. Sonicate the suspension for 15 minutes to ensure the nanoparticles are well-dispersed. e. To the stirring suspension, add 1.5 mmol of this compound via syringe. If desired, add 1.6 mmol of anhydrous triethylamine to neutralize the HCl byproduct. f. Allow the reaction to stir at room temperature under an inert atmosphere for 12-24 hours.
-
Washing and Purification (Causality: To remove unreacted silane and byproducts): a. Quench the reaction by adding 5 mL of ethanol. b. Centrifuge the suspension to collect the modified nanoparticles. c. Wash the nanoparticles sequentially by re-dispersing and centrifuging twice with toluene, twice with ethanol, and twice with acetone. d. After the final wash, dry the functionalized nanoparticles in a vacuum oven at 80°C overnight.
Protocol 2: Synthesis of a Polymer-Silica Hybrid Composite
This protocol describes the incorporation of the surface-modified nanoparticles from Protocol 1 into an epoxy resin to create a hybrid material with enhanced properties.
Objective: To demonstrate the role of the silane coupling agent in improving the dispersion and interfacial adhesion of inorganic fillers in a polymer matrix.
Caption: Experimental workflow for fabricating a hybrid composite material.
Procedure:
-
Dispersion (Causality: The hydrophobic surface of the modified NPs promotes compatibility with the organic resin): a. Weigh 10 g of an epoxy resin (e.g., Bisphenol A diglycidyl ether) into a beaker. b. Add 0.5 g (5 wt%) of the dried, CCDMS-modified silica nanoparticles to the resin. c. Use a high-shear mixer or a tip sonicator to disperse the nanoparticles into the resin until the mixture appears homogenous. This step is critical for breaking down agglomerates.
-
Curing (Causality: To crosslink the polymer matrix around the well-dispersed filler): a. Add the stoichiometric amount of the corresponding curing agent (e.g., an amine-based hardener) to the nanoparticle-resin mixture. b. Mix thoroughly for 5 minutes, ensuring a uniform consistency. c. Place the mixture in a vacuum chamber to degas and remove any air bubbles introduced during mixing. d. Pour the final mixture into a mold and cure according to the resin manufacturer's specifications (e.g., 2 hours at 80°C followed by 2 hours at 120°C).
Characterization and Validation
Successful surface modification and hybrid material formation must be validated through analytical techniques.[15][16]
Table 2: Expected Characterization Outcomes
| Technique | Purpose | Expected Result for CCDMS-Modified Silica |
| Contact Angle Goniometry | Assess surface wettability.[15] | A significant increase in the water contact angle (e.g., from <20° for activated silica to >90° for modified silica), indicating a transition from a hydrophilic to a hydrophobic surface.[17] |
| FTIR Spectroscopy | Confirm covalent grafting.[15] | Appearance of new peaks corresponding to C-H stretching and bending from the cyclohexyl and methyl groups (~2850-2930 cm⁻¹ and ~1450 cm⁻¹). Reduction in the broad -OH peak (~3400 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | Quantify organic content.[18] | A distinct weight loss step between ~200-600°C corresponding to the thermal decomposition of the grafted organic layer, allowing for calculation of grafting density. |
| Scanning Electron Microscopy (SEM) | Analyze filler dispersion in the hybrid composite.[19] | Images of the composite's fracture surface should show well-dispersed individual nanoparticles with good adhesion to the polymer matrix, as opposed to large agglomerates seen in composites with unmodified fillers. |
Applications in Drug Development and Biomedical Research
The unique properties of materials modified with this compound open avenues for several advanced applications:
-
Controlled Drug Delivery: The hydrophobic surface created by CCDMS on mesoporous silica nanoparticles can modulate the release kinetics of loaded therapeutic agents.[7][18] This is particularly useful for protecting sensitive drugs from premature degradation or for achieving sustained release profiles.[20]
-
Biocompatible Coatings: Medical devices and implants can be coated with CCDMS-modified inorganic materials to create a hydrophobic, bio-inert surface. This can reduce non-specific protein adsorption and improve the hemocompatibility of blood-contacting devices.[9]
-
Enhanced Composite Materials: In dental or orthopedic composites, using fillers functionalized with CCDMS can improve the mechanical strength and durability of the final product by ensuring a strong bond between the inorganic filler and the polymer matrix.[21]
Conclusion
This compound is a powerful and precise tool for the surface engineering of inorganic materials. Its monofunctional reactive head allows for the controlled formation of a well-defined monolayer, while its bulky cyclohexyl tail imparts significant hydrophobicity and organo-compatibility. By following the detailed protocols for surface modification and hybrid synthesis, and validating the results with appropriate characterization techniques, researchers can effectively leverage this coupling agent to develop novel hybrid materials with tailored properties for demanding applications in materials science, biotechnology, and drug development.
References
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- This compound - SAFETY D
- Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applic
- Silane-modified surfaces in specific antibody-mediated cell recognition. (2014). Folia Histochemica et Cytobiologica.
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- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025). PMC - NIH.
- Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. (n.d.). PMC - NIH.
- Scheme of the modification process of the surface with two organosilane compounds. (n.d.).
- Hydrolysis and polycondensation. (n.d.). Chemiedidaktik Uni Wuppertal.
- Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. (2022).
- Silane coupling agent in biomedical m
- Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro. (2022). Frontiers.
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- SAFETY D
- SAFETY D
- Surface Modification of Glass Beads with an Aminosilane Monolayer. (n.d.). ePrints Soton.
- Three Main Applications of Silane Coupling Agents. (2022). SIO.
- SAFETY DATA SHEET - Chlorocyclohexane. (2014). Fisher Scientific.
- Recent Progress in Silane Coupling Agent with Its Emerging Applications. (2021). Journal of Polymers and the Environment.
- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Rel
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). C.J. BRINKER.
- Dichlorodimethylsilane - SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
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- Silicon-polymer hybrid materials for drug delivery. (n.d.). PubMed.
- Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. (2012). Silicon.
- Hybrid Materials Based on Nanoparticles Functionalized with Alkylsilanes Covalently Anchored to Epoxy M
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- Coupling agent. (n.d.). ChemicalBook.
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- Hybrid materials : synthesis, characterization, and applic
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Application Notes and Protocols: A Guide to Hydroxyl Group Protection using Chlorocyclohexyldimethylsilane
Introduction: The Strategic Role of the Cyclohexyldimethylsilyl (CHEDMS) Ether in Complex Synthesis
In the landscape of multistep organic synthesis, the temporary masking of reactive functional groups is a critical strategy for achieving chemo-, regio-, and stereoselectivity.[1] Hydroxyl groups, ubiquitous in natural products and pharmaceutical intermediates, are often sites of unwanted reactivity.[2] Their protection is therefore a frequent necessity to ensure the desired chemical transformations occur elsewhere in the molecule.[3] Silyl ethers are a cornerstone of hydroxyl protection strategies due to their ease of formation, tunable stability, and mild removal conditions.[4][5]
This application note provides a detailed technical guide on the use of Chlorocyclohexyldimethylsilane for the protection of hydroxyl groups, forming a cyclohexyldimethylsilyl (CHEDMS) ether. We will delve into the mechanistic underpinnings of this transformation, provide field-proven experimental protocols, and discuss the unique steric and electronic properties that position the CHEDMS group as a valuable tool for researchers, scientists, and drug development professionals.
The CHEDMS group offers a distinct profile of steric hindrance, intermediate between smaller silyl groups like triethylsilyl (TES) and bulkier groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). This nuanced steric demand allows for selective protection of less hindered hydroxyl groups and provides a specific window of stability, enabling orthogonal deprotection strategies in the presence of other silyl ethers.[6]
Reaction Mechanism: An SN2-like Displacement at the Silicon Center
The formation of a cyclohexyldimethylsilyl ether from an alcohol and this compound proceeds via a well-established SN2-like mechanism at the silicon atom.[7] The key steps are as follows:
-
Activation of the Alcohol: In the presence of a suitable base, such as imidazole or triethylamine, the hydroxyl proton is abstracted, generating a more nucleophilic alkoxide. The base also serves to neutralize the hydrochloric acid byproduct formed during the reaction.[7]
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of this compound. The silicon atom is a good electrophile due to the polarization of the Si-Cl bond.
-
Displacement of the Chloride: The chloride ion is displaced as a leaving group, forming the stable cyclohexyldimethylsilyl ether and a salt of the base.
This reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), under an inert atmosphere to prevent premature hydrolysis of the silyl chloride.[8]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the protection of a primary alcohol. The reaction can be monitored by thin-layer chromatography (TLC) to determine completion.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Septum
-
Nitrogen or Argon gas supply
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Protocol 2: Deprotection of a Cyclohexyldimethylsilyl Ether using Tetrabutylammonium Fluoride (TBAF)
The cleavage of silyl ethers is most commonly and efficiently achieved using a fluoride ion source, owing to the exceptionally high strength of the silicon-fluoride bond.[9]
Materials:
-
Cyclohexyldimethylsilyl-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the cyclohexyldimethylsilyl-protected alcohol (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude alcohol by flash column chromatography if necessary.
Data Presentation: A Comparative Overview of Silyl Ether Stability
The choice of a silyl protecting group is often dictated by its relative stability under various reaction conditions. The table below provides a comparative ranking of the stability of common silyl ethers, which helps in understanding the utility of the CHEDMS group. The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[6]
| Silyl Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) | Steric Bulk |
| Trimethylsilyl | TMS | 1 | 1 | Low |
| Triethylsilyl | TES | 64 | 10-100 | Moderate |
| Cyclohexyldimethylsilyl | CHEDMS | Est. > TES, < TBDMS | Est. > TES, < TBDMS | Intermediate |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 | High |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very High |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Very High |
Estimated relative stability based on steric considerations.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the protection and deprotection sequence using this compound.
Caption: Workflow for Hydroxyl Protection and Deprotection.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the consistent use of TLC for reaction monitoring. This allows the researcher to visually track the consumption of the starting material and the formation of the product, ensuring that the reaction is proceeding as expected before moving to the next step. The workup and purification steps are standard procedures in organic synthesis designed to isolate the desired product in high purity.
Conclusion
The cyclohexyldimethylsilyl (CHEDMS) protecting group, introduced via this compound, is a valuable addition to the synthetic chemist's toolbox. Its intermediate steric bulk and predictable reactivity allow for strategic application in complex syntheses where fine-tuning of stability and selectivity is paramount. The protocols detailed herein provide a robust foundation for the successful implementation of this versatile protecting group.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Nelson, T. D., & Crouch, R. D. (2004). Selective deprotection of silyl ethers. Synthesis, 2004(07), 1031-1069.
-
Wikipedia contributors. (2023). Silyl ether. In Wikipedia, The Free Encyclopedia. [Link]
- Khan, A. T., & Mondal, E. (2003). A mild and convenient method for the deprotection of t-butyldimethylsilyl (TBDMS) ethers. Synlett, 2003(05), 694-698.
- Zheng, X. A., et al. (2019). Hf (OTf) 4-Catalyzed Highly Efficient and Chemoselective Desilylation of Silyl Ethers. Synthesis, 51(04), 944-952.
- Mir, R., & Dudding, T. (2017). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. The Journal of organic chemistry, 82(2), 709-714.
-
Organic Chemistry Portal. (n.d.). Protection of alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
-
Protective Groups in Organic Synthesis - Ready Lab - UT Southwestern. (n.d.). [Link]
-
Wikipedia contributors. (2023). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
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Application Note & Protocol: Enhancing Surface Hydrophobicity using Chlorocyclohexyldimethylsilane
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of Chlorocyclohexyldimethylsilane in enhancing the hydrophobicity of various substrates. This document is intended for researchers, scientists, and drug development professionals engaged in surface science, materials engineering, and biomedical applications where precise control of surface wettability is critical. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline methods for characterizing the resulting hydrophobic surfaces.
Introduction: The Imperative of Hydrophobic Surfaces
The modification of surface properties to achieve hydrophobicity is a cornerstone of numerous advanced applications, from self-cleaning coatings and anti-fouling materials to specialized labware and drug delivery systems.[1][2] The primary goal of such modifications is to reduce the surface energy, thereby minimizing its interaction with water. This is often achieved by creating a nonpolar surface that repels water molecules.
Organosilanes are a versatile class of compounds widely employed for surface modification due to their ability to form stable, covalent bonds with a variety of substrates.[3][4] The process, known as silanization, involves the reaction of a reactive silane group with surface hydroxyl (-OH) groups present on materials like glass, silicon, and metal oxides. This reaction effectively replaces the hydrophilic hydroxyl groups with a covalently bonded layer of organosilane, whose organic substituents then dictate the new surface properties.
This compound: A Superior Agent for Hydrophobicity
This compound (C8H17ClSi) is a monofunctional organosilane that offers distinct advantages for creating highly hydrophobic and stable surfaces.[5][6] Its molecular structure, featuring a bulky cyclohexyl group and two methyl groups, contributes significantly to its efficacy.
-
Cyclohexyl Group: The nonpolar, sterically hindering cyclohexyl group provides a substantial barrier to water molecules, effectively shielding the underlying substrate.
-
Dimethyl Groups: The two methyl groups further enhance the hydrophobicity and contribute to a well-ordered, densely packed monolayer.
-
Monofunctional Nature: As a monochlorosilane, it predominantly forms a well-defined monolayer on the surface, preventing the uncontrolled polymerization that can occur with di- or trichlorosilanes. This leads to a more reproducible and uniform surface modification.
The reaction of this compound with a hydroxylated surface proceeds via a nucleophilic substitution, forming a stable siloxane bond (Si-O-Substrate) and releasing hydrochloric acid (HCl) as a byproduct.[7]
Chemical Reaction Mechanism
Caption: Reaction of this compound with a hydroxylated surface.
Experimental Protocol: Surface Silanization
This protocol provides a general procedure for the modification of glass or silicon substrates. Optimization may be required for different materials.
Materials and Equipment
-
This compound (Purity ≥95%)[5]
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas source
-
Sonicator
-
Oven
-
Glass reaction vessel with a moisture-free atmosphere setup (e.g., nitrogen inlet)
-
Contact angle goniometer
Safety Precautions
-
This compound is corrosive and can cause severe skin burns and eye damage.[8] It is also moisture-sensitive and reacts with water to produce hydrochloric acid.[5]
-
Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Prepare and handle with extreme caution in a fume hood.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
Step-by-Step Procedure
Step 1: Substrate Cleaning and Activation
The presence of a high density of surface hydroxyl groups is crucial for efficient silanization.
-
Clean the substrates by sonicating them in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Activate the surface by immersing the substrates in a freshly prepared Piranha solution for 30-60 minutes. (Caution: Piranha solution is highly reactive and dangerous) .
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour to remove all traces of water.
-
Allow the substrates to cool to room temperature in a desiccator.
Step 2: Silanization Reaction
This step should be carried out in an inert, moisture-free atmosphere to prevent premature hydrolysis of the chlorosilane.
-
Place the cleaned and activated substrates in a dry glass reaction vessel.
-
Purge the vessel with dry nitrogen gas.
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.[9]
-
Submerge the substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Following the reaction, remove the substrates from the solution.
Step 3: Post-Reaction Treatment
-
Rinse the coated substrates with fresh anhydrous toluene to remove any unreacted silane.
-
Sonicate the substrates in toluene for 5-10 minutes to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen gas.
-
To complete the covalent bonding and remove any remaining moisture, bake the substrates in an oven at 110-120°C for 30-60 minutes.
-
Store the hydrophobic substrates in a clean, dry environment.
Experimental Workflow Diagram
Caption: Workflow for surface modification with this compound.
Characterization of the Hydrophobic Surface
The success of the surface modification is quantified by measuring the change in wettability. The primary technique for this is contact angle measurement.
Contact Angle Goniometry
The contact angle is the angle at which a liquid/vapor interface meets a solid surface. A higher contact angle indicates lower wettability and greater hydrophobicity. Superhydrophobic surfaces are generally characterized by static contact angles greater than 150° and low contact angle hysteresis.[10]
-
Static Contact Angle: A droplet of deionized water is placed on the surface, and the angle is measured.[10]
-
Advancing and Receding Contact Angles: The volume of the droplet is increased (advancing angle) and then decreased (receding angle). The difference between these two angles is the contact angle hysteresis, which provides information about surface homogeneity and droplet adhesion.[10][11] A low hysteresis is desirable for applications requiring easy roll-off of water droplets.[12]
Expected Results
The treatment of a hydrophilic substrate (e.g., clean glass with a contact angle < 20°) with this compound is expected to significantly increase the water contact angle.
| Surface Condition | Typical Static Water Contact Angle | Expected Contact Angle Hysteresis |
| Unmodified (Clean Glass/Silicon) | < 20° | High |
| Modified with this compound | > 100° | Low |
Note: The final contact angle will depend on the substrate, the quality of the silanization, and the measurement conditions.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Contact Angle | Incomplete surface activation. | Ensure proper Piranha treatment and thorough rinsing. |
| Moisture in the reaction vessel or solvent. | Use anhydrous solvents and maintain an inert atmosphere. | |
| Insufficient reaction time. | Increase the reaction time. | |
| Inconsistent Coating | Uneven cleaning or activation. | Optimize the cleaning and activation steps. |
| Polymerization of the silane. | Ensure a strictly monofunctional silane and anhydrous conditions. |
Conclusion
This compound is an effective reagent for creating robust and highly hydrophobic surfaces. The protocol detailed in this application note provides a reliable method for achieving consistent surface modification. By carefully controlling the experimental conditions, particularly the exclusion of moisture, researchers can produce high-quality hydrophobic surfaces suitable for a wide range of applications in research and development.
References
-
Silanization - Wikipedia. [Link]
-
Contact Angle Hysteresis Characterization of Textured Super-Hydrophobic Surfaces. IEEE Conference Publication. [Link]
-
Using Surface-Attached Organosilanes to Control and Understand Hydrophobicity and Superhydrophobicity. ResearchGate. [Link]
-
Hydrophobic Silane Surface Treatments. Gelest. [Link]
-
Modification of the silica nanoparticle surface with organosilanes: introducing hydrophobicity for neutral wetting behavior. Utrecht University Student Theses Repository. [Link]
-
Effect of Organosilane Structures on Mineral Surface Energy and Wettability. ACS Omega. [Link]
-
Contact angle measurements on superhydrophobic surfaces in practice. Biolin Scientific. [Link]
-
Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro. Frontiers. [Link]
-
Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro. PMC - NIH. [Link]
-
How to utilize contact angles in surface characterization: Receding contact angle. Biolin Scientific. [Link]
-
Prediction of Contact Angle for Oriented Hydrophobic Surface and Experimental Verification by Micro-Milling. MDPI. [Link]
-
Dynamic contact angle measurements on superhydrophobic surfaces. AIP Publishing. [Link]
-
Reversible Surface Wettability by Silanization. ResearchGate. [Link]
-
Hydrophobic silane coating films for the inhibition of water ingress into the nanometer pore of calcium silicate hydrate gels. RSC Publishing. [Link]
-
Tuning the hydrophobic properties of silica particles by surface silanization using mixed self-assembled monolayers. Bohrium. [Link]
-
Dichlorodimethylsilane - SAFETY DATA SHEET. [Link]
-
Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing. PMC - NIH. [Link]
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The Cyclohexyldimethylsilyl (Cydms) Group: A Detailed Guide to the Selective Protection of Diols
Introduction: Navigating the Landscape of Hydroxyl Protection
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For hydroxyl groups, particularly in the context of polyfunctional molecules like diols, the ability to selectively mask one reactive site while transforming another is paramount. Silyl ethers have emerged as a versatile and widely utilized class of protecting groups for alcohols due to their ease of installation, tunable stability, and mild removal conditions.[1] This guide provides an in-depth exploration of Chlorocyclohexyldimethylsilane as a reagent for the selective protection of diols, offering a balance of steric hindrance and reactivity that can be advantageous in various synthetic contexts.
The cyclohexyldimethylsilyl (Cydms) group offers a moderate level of steric bulk, positioning it between the less hindered triethylsilyl (TES) group and the more sterically demanding tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups.[1] This intermediate steric profile can translate to enhanced regioselectivity in the protection of diols where subtle differences in the steric environment of the hydroxyl groups exist.
Mechanism of Silylation: An SN2-like Pathway at Silicon
The formation of a cyclohexyldimethylsilyl ether proceeds through a nucleophilic substitution reaction at the silicon center.[2] The reaction is typically facilitated by a base, most commonly a nitrogenous base like imidazole or triethylamine, in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).[3]
The mechanism can be dissected into two key steps:
-
Activation of the Alcohol: The basic catalyst, such as imidazole, deprotonates the alcohol to form a more nucleophilic alkoxide. This step is in equilibrium, but the subsequent reaction drives the process forward.
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of this compound. This proceeds via an SN2-like transition state, where the chloride ion is displaced, forming the stable silyl ether and the hydrochloride salt of the base.[2][3]
The choice of base and solvent can significantly influence the reaction rate and selectivity. Imidazole is a particularly effective catalyst as it is believed to form a highly reactive silylimidazolium intermediate.[4]
Regioselectivity in Diol Protection: A Matter of Steric and Electronic Effects
The selective mono-protection of a diol hinges on the differential reactivity of the hydroxyl groups. Several factors contribute to this selectivity:
-
Steric Hindrance: This is often the dominant factor. The silylating agent will preferentially react with the less sterically encumbered hydroxyl group. The Cydms group, with its cyclohexyl moiety, is sensitive to the steric environment around the alcohol.
-
Electronic Effects: Electron-donating groups near a hydroxyl function can increase its nucleophilicity, while electron-withdrawing groups can decrease it.
-
Intramolecular Hydrogen Bonding: In certain diols, intramolecular hydrogen bonding can render one hydroxyl group less accessible for silylation.
By carefully selecting the reaction conditions (temperature, solvent, and stoichiometry of the silylating agent), a high degree of regioselectivity can be achieved.
Experimental Protocols
The following protocols are based on established principles of silyl ether chemistry and are proposed for the effective use of this compound.[3][5]
Protocol 1: Selective Mono-silylation of a Symmetric 1,n-Diol
This protocol outlines the general procedure for the selective mono-protection of a primary diol.
Materials:
-
Symmetric 1,n-diol (e.g., 1,4-butanediol)
-
This compound (CydmsCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the symmetric 1,n-diol (1.0 equiv) in anhydrous DMF, add imidazole (2.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equiv) in anhydrous DMF.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) to follow the consumption of the starting diol and the formation of the mono- and di-silylated products.
-
Upon optimal formation of the mono-silylated product, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-Cydms-protected diol.
Protocol 2: Deprotection of a Cyclohexyldimethylsilyl Ether
The Cydms group can be cleaved under conditions similar to those used for other trialkylsilyl ethers, typically using a fluoride source or acidic conditions.
Materials:
-
Cydms-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Cydms-protected alcohol in THF.
-
Add TBAF solution (1.1 equiv) at room temperature.
-
Stir the reaction and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with EtOAc (3 x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography if necessary.
Data Presentation: Comparative Stability of Silyl Ethers
The stability of silyl ethers is a critical consideration in synthetic planning. The following table provides a qualitative comparison of the expected stability of the cyclohexyldimethylsilyl (Cydms) group with other common silyl protecting groups under various conditions.
| Protecting Group | Relative Steric Bulk | Acidic Conditions (Relative Stability) | Basic Conditions (Relative Stability) | Fluoride-Mediated Cleavage |
| Trimethylsilyl (TMS) | Low | 1 | 1 | Very Fast |
| Triethylsilyl (TES) | Low-Moderate | 64 | 10-100 | Fast |
| Cyclohexyldimethylsilyl (Cydms) | Moderate | ~10,000 | ~10,000 | Moderate |
| tert-Butyldimethylsilyl (TBS/TBDMS) | Moderate-High | 20,000 | 20,000 | Moderate |
| Triisopropylsilyl (TIPS) | High | 700,000 | 100,000 | Slow |
| tert-Butyldiphenylsilyl (TBDPS) | High | 5,000,000 | 20,000 | Slow |
Relative stability values are adapted from known data for other silyl ethers and are estimated for the Cydms group based on its structure.[1]
Visualization of Workflows
Experimental Workflow for Selective Mono-protection of a Diol
Caption: Workflow for selective mono-silylation of a diol.
Decision-Making Pathway for Protecting Group Selection
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
standard operating procedure for handling Chlorocyclohexyldimethylsilane
Application Notes and Protocols for Chlorocyclohexyldimethylsilane
Introduction
This compound (C8H17ClSi) is an organosilicon compound with significant applications in organic synthesis and materials science.[1][2] Its utility as a silane coupling agent and an intermediate in the synthesis of functionalized silanes makes it a valuable reagent for researchers in drug development and advanced materials.[2] Organosilicon compounds, such as this compound, can be used to introduce organosilicon groups in chemical reactions and act as catalysts or crosslinking agents.[1] However, its reactivity, particularly its moisture sensitivity and corrosive nature, necessitates a comprehensive understanding and strict adherence to standardized handling procedures to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and disposal of this compound. It is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating by incorporating an understanding of the chemical's properties and reactivity, thereby fostering a proactive safety culture.
Hazard Analysis and Risk Assessment
A thorough understanding of the hazards associated with this compound is fundamental to its safe use. This compound is classified as corrosive to metals and causes severe skin burns and eye damage.[3]
1.1. Primary Hazards:
-
Corrosivity: this compound is corrosive and can cause severe burns to the skin and eyes upon contact.[3][4] Vapors can also be corrosive to the respiratory tract.[4]
-
Reactivity with Water: This compound reacts rapidly and violently with water, moisture, and protic solvents.[1][5][6] This reaction produces toxic and corrosive hydrogen chloride (HCl) gas, which can cause acute injury to any tissue it contacts.[4] The heat generated from the reaction can also be a hazard.[7]
-
Flammability: While not highly flammable, many chlorosilanes have low flash points, and their vapors can form flammable or explosive mixtures with air.[4] It is crucial to keep the compound away from heat, sparks, and open flames.[3][6]
-
Inhalation Toxicity: Inhalation of vapors or mists can cause irritation and damage to the respiratory tract.[4]
1.2. Exposure Routes and Health Effects:
-
Inhalation: May cause severe irritation of the upper respiratory tract, inflammation, edema, and corrosive burns to the oral, nasal, and pharyngeal mucosa.[4]
-
Skin Contact: Can cause chemical burns ranging from first to third degree, depending on the concentration and duration of exposure.[4]
-
Eye Contact: Poses a serious risk of severe eye damage.[3] Contact lenses should not be worn when handling this chemical as they can trap the material against the eye.[4][8]
-
Ingestion: Swallowing liquid chlorosilanes can lead to severe internal injury or death.[4]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified hazards, a combination of engineering controls and appropriate personal protective equipment is mandatory.
2.1. Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Local exhaust ventilation should be used to minimize vapor concentrations at the source.[3]
-
Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[4][9] Fire extinguishers, specifically dry chemical or CO2 types, should also be available.[4] Water should never be used as an extinguishing agent for chlorosilane fires. [4]
2.2. Personal Protective Equipment (PPE):
The selection of PPE is critical for preventing exposure.[10][11] The following PPE must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[4][8] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4][8][12]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required.[12] For larger quantities or when there is a significant risk of splashing, chemical-resistant overalls or an apron should be worn.[10] Closed-toe shoes are mandatory.[12]
-
Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, must be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[13] Latex gloves are not suitable.[8]
-
Respiratory Protection: For situations where vapor concentrations may exceed exposure limits or during emergency response, a cartridge respirator with the appropriate cartridge for acid gases (like hydrochloric acid) should be used.[4] For emergencies or in areas with unknown vapor concentrations, a self-contained breathing apparatus (SCBA) is necessary.[10]
Standard Operating Procedures
3.1. Chemical Storage:
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Store in a cool, dry, well-ventilated area away from sources of heat, ignition, and direct sunlight.[3][14]
-
Keep containers tightly closed to prevent contact with moisture.[3] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
-
Store in the original packaging, which is designed to be compatible with the chemical.[3]
-
Do not store in containers with ground glass stoppers or metal foil-lined caps.[14]
-
Segregate from incompatible materials such as water, alcohols, amines, acids, and strong oxidizing agents.[6][7]
3.2. Handling and Dispensing:
-
Before use, ensure all necessary engineering controls are functioning correctly and all required PPE is donned.
-
Ground and bond containers when transferring the material to prevent static discharge.[7]
-
When withdrawing the chemical from a drum, use a steel valve. Introduce dry nitrogen to replace the volume of liquid removed; do not use air or oxygen.[4]
-
Perform all manipulations in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[13]
-
Wash hands thoroughly after handling.[3]
3.3. Spill Response:
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause vapors to spread to other areas.
-
Contain: For small spills, absorb the liquid with an inert, dry material such as vermiculite, dry sand, or a specialized absorbent for reactive compounds.[7][15] Do not use combustible materials.
-
Neutralize: Spills can be cautiously neutralized with sodium bicarbonate or a 1:1 ratio of sodium hydroxide to chlorosilane.[7]
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not add water to the spilled material or the container.[6]
-
Decontaminate: Decontaminate the spill area thoroughly.
Below is a workflow diagram for handling a this compound spill.
Caption: Workflow for this compound Spill Response.
3.4. Waste Disposal:
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Collect waste in a dedicated, properly labeled, and sealed container.
-
Disposal must comply with all local, state, and federal regulations.[4][16]
-
Incineration in specialized equipment is a common disposal method for chlorosilanes, as it can handle the resulting silicon dioxide and hydrogen chloride.[4][17]
-
Alternatively, hydrolysis can be used, but this process generates solid byproducts that require landfill disposal.[17]
-
Never dispose of chlorosilane waste by pouring it down the drain or mixing it with other waste streams without consulting with environmental health and safety personnel.
First Aid Measures
Immediate first aid is crucial in the event of exposure.
-
Inhalation: Move the exposed person to fresh air immediately.[13][18] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][18]
-
Skin Contact: Immediately flush the contaminated skin with large amounts of water for at least 15 minutes while removing contaminated clothing.[18][19] Seek immediate medical attention.[3]
-
Eye Contact: Immediately irrigate the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18][19] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3][19] Rinse the mouth with water. Seek immediate medical attention.[3]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₈H₁₇ClSi[1][20] |
| Molecular Weight | 176.76 g/mol [1][20] |
| Appearance | Colorless to slightly yellow liquid[2][5] |
| Density | 0.955 g/mL at 25 °C[1][5] |
| Boiling Point | 95-97 °C at 40 mm Hg[1][5] |
| Refractive Index | n20/D 1.462[1][5] |
| Flash Point | 145 °F (62.8 °C)[5] |
| Solubility | Soluble in organic solvents like benzene and ether.[20] Reacts with water.[1] |
| CAS Number | 71864-47-6[3][21] |
References
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GLOBAL SAFE HANDLING OF CHLOROSILANES. American Chemistry Council. [Link]
-
Chlorosilane Safety Guide. Scribd. [Link]
-
Waste containing hazardous chlorosilanes. Util-prom. [Link]
- Disposal process for contaminated chlorosilanes.
-
chloro(cyclohexyl)dimethylsilane. ChemBK. [Link]
-
RECOVERY OF VALUABLE CHLOROSILANE INTERMEDIATES BY A NOVEL WASTE CONVERSION PROCESS. OSTI.GOV. [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
-
Chlorosilane Emergency Response Guidelines. ASTM International. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
- Manual on Chlorosilane Emergency Response Guidelines. Google Books.
-
Chlorosilane Emergency Response Manual. Studylib. [Link]
-
Chlorosilane Spill Control. Guardian Environmental Technologies. [Link]
-
Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
CYCLOHEXYLMETHYLDIMETHOXYSILANE SAFETY DATA SHEET. Gelest. [Link]
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This compound. PubChem. [Link]
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame. [Link]
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The Cyclohexyldimethylsilyl (CHDM) Group: A Niche Protecting Group in Pharmaceutical Synthesis
Abstract
In the intricate landscape of multi-step pharmaceutical synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing by-product formation. Silyl ethers are a cornerstone of hydroxyl group protection, offering a tunable range of stability and reactivity. This application note provides a detailed exploration of a less common but potentially valuable silylating agent, chlorocyclohexyldimethylsilane, and its corresponding cyclohexyldimethylsilyl (CHDM) protecting group. Through an analysis of its chemical properties, inferred stability, and documented applications in the synthesis of complex pharmaceutical agents like Camptothecin and Prinomastat, this guide offers researchers and drug development professionals a comprehensive overview of the CHDM group's utility. Detailed protocols for protection and deprotection are provided, alongside a comparative discussion with more conventional silyl ethers.
Introduction to Silyl Protecting Groups in Drug Discovery
The synthesis of pharmaceutically active ingredients (APIs) often involves complex molecules with multiple reactive functional groups. Protecting groups are essential tools that temporarily mask a specific functional group to prevent it from reacting in a subsequent synthetic step.[1] Among the various protecting groups available, silyl ethers are widely employed for the protection of hydroxyl groups due to their ease of formation, general stability under a range of reaction conditions, and crucially, their selective removal under mild conditions.[2][3]
The general structure of a silyl ether involves a silicon atom covalently bonded to the oxygen of the alcohol. The stability and reactivity of the silyl ether are sterically and electronically influenced by the substituents on the silicon atom. Common examples include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) groups.[2] The choice of silylating agent is a critical decision in synthetic strategy, dictating the robustness of the protecting group throughout the synthetic sequence.
This note focuses on the cyclohexyldimethylsilyl (CHDM) group, introduced by the reagent this compound. While not as prevalent as its more common counterparts, the CHDM group offers a unique steric and electronic profile that can be advantageous in specific synthetic contexts.
The Cyclohexyldimethylsilyl (CHDM) Group: Properties and Rationale for Use
This compound is a silylating agent that imparts the cyclohexyldimethylsilyl protecting group onto a hydroxyl moiety. The key structural feature is the cyclohexyl group, which, along with the two methyl groups, contributes to the steric bulk around the silicon atom. This steric hindrance is a key determinant of the stability of the resulting silyl ether.
Based on the principles of silyl ether chemistry, the stability of the CHDM group is expected to be greater than that of smaller silyl ethers like TMS and TES, and likely comparable to or slightly different from the widely used TBDMS group. This intermediate steric profile suggests that the CHDM group can offer a balance between stability to common reaction conditions and ease of removal when desired.
Diagram 1: Silylation of an Alcohol with this compound
Caption: General reaction scheme for the protection of an alcohol as a cyclohexyldimethylsilyl (CHDM) ether.
Applications of this compound in Pharmaceutical Synthesis
While not extensively documented in mainstream chemical literature, the application of this compound has been noted in patent literature for the synthesis of complex pharmaceutical agents. These examples highlight its utility in specific, challenging synthetic routes.
Synthesis of Camptothecin Analogs
Camptothecin is a potent anticancer agent, and its derivatives are of significant interest in medicinal chemistry. In the synthesis of novel silyl camptothecins, the cyclohexyldimethylsilyl group has been successfully introduced at the 7-hydroxyl position of the camptothecin core.[1] This modification is intended to modulate the pharmacological properties of the parent drug.
The successful silylation at this position in a complex heterocyclic system underscores the utility of this compound in derivatizing intricate molecular scaffolds. The reaction likely proceeds under standard silylation conditions, employing a base such as imidazole in an aprotic solvent.
Synthesis of Prinomastat
Prinomastat is a matrix metalloproteinase (MMP) inhibitor that has been investigated as an antineoplastic agent. The synthesis of this complex molecule involves multiple steps where protecting group chemistry is crucial. In one disclosed synthetic route, chlorocyclohexyldimethylsilyl chloride is utilized to protect a carboxylic acid functionality within a penicillamine-derived intermediate.[4] This application demonstrates the versatility of the CHDM group in protecting not only alcohols but also carboxylic acids, likely forming a silyl ester. The stability of this silyl ester would be critical during subsequent transformations in the synthetic sequence.
Experimental Protocols
The following protocols are generalized based on standard procedures for silylation and desilylation and should be optimized for specific substrates.
Protocol for Protection of a Hydroxyl Group with this compound
Objective: To protect a primary or secondary alcohol as a cyclohexyldimethylsilyl (CHDM) ether.
Materials:
-
Alcohol substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Imidazole (2.0 - 2.5 eq) or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the alcohol substrate and imidazole (or triethylamine) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Diagram 2: Workflow for Alcohol Protection
Caption: Step-by-step workflow for the protection of an alcohol using this compound.
Protocol for Deprotection of a Cyclohexyldimethylsilyl (CHDM) Ether
The cleavage of silyl ethers is typically achieved using fluoride ion sources or under acidic conditions. The choice of deprotection method will depend on the stability of other functional groups in the molecule.
Objective: To cleave a CHDM ether to regenerate the corresponding alcohol.
Materials:
-
CHDM-protected substrate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane or Ethyl Acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the CHDM-protected substrate in THF.
-
Slowly add the 1.0 M TBAF solution in THF to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to several hours.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Objective: To cleave a CHDM ether under acidic conditions.
Materials:
-
CHDM-protected substrate (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the CHDM-protected substrate in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Comparative Analysis and Stability Profile
The stability of silyl ethers is a critical factor in their application. While specific quantitative data for the CHDM group is scarce, we can infer its properties based on established trends in silyl ether chemistry.
| Protecting Group | Relative Stability to Acid Hydrolysis (Qualitative) | Common Deprotection Conditions |
| Trimethylsilyl (TMS) | Low | Mild acid, K2CO3/MeOH |
| Triethylsilyl (TES) | Moderate | Mild acid, fluoride |
| Cyclohexyldimethylsilyl (CHDM) | Moderate to High (Inferred) | Acid, Fluoride |
| tert-Butyldimethylsilyl (TBDMS) | High | Stronger acid, fluoride |
| Triisopropylsilyl (TIPS) | Very High | Strong acid, fluoride |
| tert-Butyldiphenylsilyl (TBDPS) | Very High | Strong acid, fluoride |
The steric bulk of the cyclohexyl group suggests that the CHDM ether would be significantly more stable than TMS and TES ethers towards acid-catalyzed hydrolysis. Its stability is likely to be in the same range as the TBDMS group, making it a robust protecting group for multi-step synthesis. This allows for the selective deprotection of more labile groups in its presence, enabling orthogonal protection strategies.
The deprotection of CHDM ethers can be achieved under standard conditions used for other bulky silyl ethers, namely with fluoride reagents like TBAF or under acidic conditions. The choice between these methods will depend on the other functionalities present in the molecule.
Conclusion
This compound provides access to the cyclohexyldimethylsilyl (CHDM) protecting group, a useful, albeit less common, tool in the synthetic chemist's arsenal. Its inferred stability profile, comparable to the widely used TBDMS group, makes it a suitable candidate for the protection of hydroxyl and carboxylic acid groups in the synthesis of complex pharmaceutical intermediates. The documented applications in the synthesis of Camptothecin and Prinomastat derivatives validate its utility in demanding synthetic contexts. While more research is needed to fully characterize the stability and selectivity of the CHDM group, this application note provides a foundational guide for its use, encouraging its consideration in future synthetic endeavors where a unique steric and electronic profile may prove advantageous.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
- P
- Yeom, C.-E., Kim, H. W., Lee, S. Y., & Kim, B. M. (2007).
- Patent WO2002083694A1. (2002). Synthesis of silyl camptothecins and silyl homocamptothecins.
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cleavage of silyl ethers. Retrieved from [Link]
-
Shin-Etsu Silicones. (n.d.). Silylating Agents. Retrieved from [Link]
-
PubChem. (n.d.). BDCS Silylation Reagent. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Michael Evans. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups [Video]. YouTube. [Link]
-
ResearchGate. (2025). A convenient method for synthesis of novel cyclic ethers... Retrieved from [Link]
-
Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Antineoplastic Drugs. Retrieved from [Link]
Sources
- 1. WO2002083694A1 - Synthesis of silyl camptothecins and silyl homocamptothecins - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US6875880B2 - Silylation of hydroxyl groups - Google Patents [patents.google.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions for Chlorocyclohexyldimethylsilane
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support guide for Chlorocyclohexyldimethylsilane (C8H17ClSi). This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile organosilane reagent. Our goal is to provide practical, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions, ensuring both efficiency and success in your synthetic endeavors. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Synthesis of this compound — Troubleshooting & FAQs
The successful synthesis of your target molecule begins with high-quality starting materials. This compound is typically synthesized via two primary routes: the Grignard reaction or a hydrosilylation pathway. Each method presents unique challenges and optimization opportunities.
Grignard Reaction Pathway
This classic organometallic approach involves the reaction of a cyclohexylmagnesium halide with dichlorodimethylsilane. While powerful, it is highly sensitive to reaction conditions.
Frequently Asked Questions (Grignard Synthesis)
-
Q1: My Grignard reaction is failing to initiate. What are the common causes?
-
A1: Initiation is the most critical step and often fails due to two primary factors: moisture and the passivation of the magnesium surface. Grignard reagents are potent bases and nucleophiles that react readily with protic sources, including trace amounts of water in your glassware or solvent.[1][2] Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). The solvent, typically an ether like THF or diethyl ether, must be anhydrous.[1] Magnesium turnings can have a passivating oxide layer (MgO) on their surface; gently crushing them in a mortar and pestle before use or adding a small crystal of iodine can help activate the surface and initiate the reaction.
-
-
Q2: My reaction initiated, but my yield is significantly lower than expected (<50%). How can I troubleshoot this?
-
A2: Low yields can stem from several issues. Firstly, incomplete reaction of the starting materials is common. Ensure you are using a slight excess of magnesium and allowing sufficient reaction time. Secondly, side reactions can consume your Grignard reagent. The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide. Maintaining a dilute solution and slow addition of the alkyl halide can minimize this.[3] Finally, consider losses during workup. Your product, this compound, is susceptible to hydrolysis. A non-aqueous workup or a rapid aqueous quench with careful extraction is crucial.
-
-
Q3: I'm observing a significant amount of a high-boiling point impurity in my crude product. What is it likely to be?
-
A3: This is a classic sign of a double addition product, dicyclohexyldimethylsilane. This occurs when the initially formed this compound reacts with a second equivalent of the cyclohexylmagnesium halide. To mitigate this, the stoichiometry and addition order are critical. The Grignard reagent should be added slowly to a solution of dichlorodimethylsilane, ensuring the silane is always in excess.[4] Maintaining a low reaction temperature (-10 °C to 0 °C) can also improve selectivity.
-
Troubleshooting Workflow: Low Yield in Grignard Synthesis
Caption: Decision tree for troubleshooting low yields in Grignard synthesis.
Hydrosilylation Pathway
This method involves the addition of a Si-H bond across the double bond of cyclohexene, typically using dichlorodimethylsilane in the presence of a transition metal catalyst. It is an atom-economical alternative to the Grignard route.[5]
Frequently Asked Questions (Hydrosilylation Synthesis)
-
Q1: My hydrosilylation reaction is very slow or stalls completely. How can I increase the reaction rate?
-
A1: The catalyst is paramount. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are highly effective for this transformation.[6][7] Ensure your catalyst is active and used at the correct loading (typically in the ppm range). Reaction temperature also plays a key role; gentle heating (60-80 °C) is often required, but excessive heat can lead to catalyst decomposition and side reactions. Finally, the purity of your olefin is important, as impurities can poison the catalyst.
-
-
Q2: I'm getting a mixture of products, including some where the silicon is not on the terminal carbon. Why is this happening?
-
A2: You are observing issues with regioselectivity. While many catalysts strongly favor the anti-Markovnikov addition to give the desired product, factors like the choice of catalyst and solvent can influence this.[8][9] Some rhodium or ruthenium-based catalysts might give different isomers.[6] Sticking to a well-established platinum catalyst system is the most reliable way to ensure high regioselectivity for this specific transformation.
-
-
Q3: Can I use other silanes besides dichlorodimethylsilane?
-
A3: Yes, but it will change your product. The hydrosilylation reaction is versatile.[10] For example, using trichlorosilane would yield trichloro(cyclohexyl)silane. It is essential to match the silane to your desired final product. The reactivity of the Si-H bond can also vary, affecting reaction conditions.
-
Simplified Hydrosilylation Catalytic Cycle
Caption: Key steps in the platinum-catalyzed hydrosilylation of cyclohexene.
Section 2: Purification and Characterization
A pure, well-characterized reagent is essential for reproducible downstream results.
Frequently Asked Questions (Purification & Characterization)
-
Q1: What is the best method to purify crude this compound?
-
A1: Fractional distillation under reduced pressure is the standard and most effective method. The product has a boiling point that is sufficiently different from starting materials and common side products like dicyclohexyldimethylsilane. It is critical to perform the distillation under an inert atmosphere to prevent hydrolysis of the chlorosilane moiety by atmospheric moisture.
-
-
Q2: My product appears to be decomposing during distillation (e.g., turning cloudy or forming solids). What's happening?
-
A2: This strongly suggests moisture contamination in your distillation apparatus. The Si-Cl bond is readily hydrolyzed to form silanols (R₃Si-OH), which can then self-condense to form disiloxanes (R₃Si-O-SiR₃), appearing as a white solid or cloudiness. Ensure your distillation setup is meticulously dried before use.
-
-
Q3: How can I confirm the identity and purity of my final product?
-
A3: A multi-technique approach is recommended for full characterization.[11][12]
-
¹H and ¹³C NMR: Provides definitive structural confirmation.
-
GC-MS: An excellent tool to assess purity and identify any volatile impurities. The mass spectrum will show the characteristic isotopic pattern for a chlorine-containing compound.
-
FT-IR: Will show the absence of O-H stretches (indicating no hydrolysis) and characteristic Si-C and C-H stretches.
-
-
Table 1: Comparative Overview of Synthesis & Analysis
| Parameter | Grignard Reaction | Hydrosilylation | Analytical Technique | Key Information Provided |
| Key Reagents | Cyclohexyl Halide, Mg, Dichlorodimethylsilane | Cyclohexene, Dichlorodimethylsilane | ¹H NMR | Confirms structure, proton integrations |
| Solvent | Anhydrous Ether (THF, Et₂O) | Toluene or neat | ¹³C NMR | Confirms carbon backbone |
| Catalyst | None | Platinum-based (e.g., Karstedt's) | GC-MS | Purity assessment, impurity ID |
| Key Challenge | Moisture sensitivity, side reactions | Catalyst activity, regioselectivity | FT-IR | Functional group analysis (absence of -OH) |
| Typical Yield | 60-75% | 80-95% | Karl Fischer | Water content measurement[11] |
Section 3: Detailed Experimental Protocols
These protocols are provided as a validated starting point. As with any reaction, small-scale trials are recommended before scaling up.[13]
Protocol 1: Synthesis via Hydrosilylation
-
Glassware Preparation: Dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a nitrogen/argon inlet), and a dropping funnel overnight in an oven at 120 °C. Assemble hot and allow to cool under a positive pressure of inert gas.
-
Reagent Charging: To the flask, add cyclohexene (8.2 g, 100 mmol) and Karstedt's catalyst (10 µL of a 2% solution in xylene).
-
Reaction Execution: Begin stirring and gently heat the mixture to 60 °C. Via the dropping funnel, add dichlorodimethylsilane (14.2 g, 110 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 80 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 70 °C for 2 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS to observe the disappearance of cyclohexene.
-
Workup & Purification: Once the reaction is complete, cool the flask to room temperature. The crude product can be directly purified by fractional vacuum distillation to yield this compound as a colorless liquid.
Protocol 2: Synthesis via Grignard Reaction
-
Glassware Preparation: Meticulously dry a 500 mL three-neck round-bottom flask assembly as described in Protocol 1.
-
Grignard Formation: To the flask, add magnesium turnings (2.6 g, 110 mmol) and 50 mL of anhydrous THF. In the dropping funnel, prepare a solution of cyclohexyl bromide (16.3 g, 100 mmol) in 100 mL of anhydrous THF. Add ~10 mL of the bromide solution to the magnesium. If the reaction does not start, add a single crystal of iodine and gently warm. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After addition, reflux for an additional 1 hour.
-
Reaction with Silane: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In a separate dry flask, prepare a solution of dichlorodimethylsilane (19.4 g, 150 mmol) in 100 mL of anhydrous THF. Slowly add the Grignard reagent to the dichlorodimethylsilane solution via cannula, keeping the temperature below 10 °C.
-
Workup: After stirring for 2 hours at room temperature, filter the reaction mixture under inert atmosphere to remove magnesium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by fractional vacuum distillation.
Section 4: References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Hydrosilylation reaction of cyclohexene catalyzed by a cationic aluminum complex. Retrieved from [Link][8]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link][14]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link][2]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link][4]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link][15]
-
Marcin, B. (Ed.). (n.d.). Comprehensive Handbook on Hydrosilylation. Retrieved from [5]
-
MDPI. (n.d.). Hydrosilylation Reactions Catalyzed by Rhenium. Retrieved from [Link][9]
-
Novalix. (n.d.). Analytical chemistry and purification. Retrieved from [Link][11]
-
YouTube. (2022). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ) by Dr. Tanmoy Biswas. Retrieved from [Link][7]
-
ChemRxiv. (n.d.). Schedule Optimization for Chemical Library Synthesis. Retrieved from [Link][17]
-
Royal Society of Chemistry. (n.d.). Schedule optimization for chemical library synthesis. Retrieved from [Link][18]
-
ResearchGate. (n.d.). Common side reactions in peptide synthesis. Retrieved from [Link][19]
-
Shimadzu Scientific Instruments. (n.d.). Pharmaceutical and Biopharmaceutical Methods of Analysis. Retrieved from [Link][12]
-
Longdom Publishing. (n.d.). Chemical Synthesis and Process Optimization of Industrial Chemistry. Retrieved from [Link][13]
-
Scribd. (n.d.). Müller-Rochow Silane Synthesis Optimization. Retrieved from [Link][20]
-
Sciforum. (n.d.). Tetrachlorosilane-A Versatile Reagent in Organic Synthesis. Retrieved from [Link][21]
-
National Institutes of Health. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link][22]
-
ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link][23]
-
Science Publishing Group. (n.d.). Application of Mathematical Modeling in Optimization of Synthesis Process Parameters of Methylchlorosilane. Retrieved from [Link][24]
-
Chromatography Online. (2015). Separation Science in Drug Development, Part III: Analytical Development. Retrieved from [Link][25]
-
ResearchGate. (n.d.). Crystallographic characterization of products of side reactions encountered during synthesis of cyanoximes. Retrieved from [Link][26]
-
MDPI. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Retrieved from [Link][10]
Sources
- 1. leah4sci.com [leah4sci.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Hydrosilylation Catalyst [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Analytical chemistry and purification - Novalix [novalix.com]
- 12. Pharmaceutical and Biopharmaceutical Methods of Analysis [ssi.shimadzu.com]
- 13. longdom.org [longdom.org]
- 14. How To [chem.rochester.edu]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. PubChemLite - this compound (C8H17ClSi) [pubchemlite.lcsb.uni.lu]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Schedule optimization for chemical library synthesis - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. sciforum.net [sciforum.net]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Application of Mathematical Modeling in Optimization of Synthesis Process Parameters of Methylchlorosilane, Journal of Photonic Materials and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Silylation with Chlorocyclohexyldimethylsilane
Welcome to the technical support center for silylation reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of using Chlorocyclohexyldimethylsilane as a protecting group. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions for maximum yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the silylation process with this compound.
Q1: What is the primary application of this compound?
This compound is a silylating agent used to introduce a cyclohexyldimethylsilyl (CyMe₂Si) protecting group onto active hydrogen-containing functional groups, most commonly alcohols.[1] This process, known as silylation, masks the reactivity of the functional group, allowing other chemical transformations to be performed elsewhere in the molecule.[2] The resulting silyl ether is generally stable in neutral to basic conditions but can be removed when desired.[2][3]
Q2: How does the reactivity of this compound compare to other common silylating agents like TMSCl or TBDMSCl?
The reactivity is largely governed by steric hindrance around the silicon atom.
-
Compared to TMSCl (Trimethylsilyl chloride): this compound is significantly more sterically hindered due to the bulky cyclohexyl group. This makes it less reactive and the resulting silyl ether more stable to hydrolysis and certain reaction conditions.
-
Compared to TBDMSCl (tert-Butyldimethylsilyl chloride): Its steric bulk is comparable to that of TBDMSCl. Therefore, reaction conditions and the stability of the resulting silyl ether are expected to be similar. This increased stability is a key advantage, preventing inadvertent deprotection during subsequent synthetic steps.[4]
Q3: What is the general mechanism for the silylation of an alcohol with this compound?
The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism at the silicon center.[3][5] A base is required to facilitate the reaction through two primary roles: it deprotonates the alcohol to form a more nucleophilic alkoxide, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[3][6]
Caption: General SN2 mechanism for alcohol silylation.
Part 2: Troubleshooting Guide
Encountering issues? This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low or No Yield - Starting Material Unchanged
This is the most common issue and typically points to a fundamental problem with the reaction setup or reagents.
Q: I've mixed my alcohol, the silane, and a base, but after several hours, I only see my starting material by TLC/GC-MS. What went wrong?
A: This indicates the reaction never initiated. Let's diagnose the potential causes.
-
Cause 1: Presence of Moisture. Chlorosilanes are highly reactive towards water. Any moisture in the solvent, on the glassware, or within the reagents will hydrolyze the this compound to the unreactive cyclohexyldimethylsilanol, consuming your reagent before it can react with your substrate.[2][7][8]
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (Nitrogen or Argon).[7] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Store silylating agents and bases over desiccants and under an inert atmosphere.
-
-
Cause 2: Inactive Silylating Agent. The this compound itself may have degraded due to improper storage.[2]
-
Solution: If you suspect reagent degradation, open a new bottle. It's often helpful to purchase silylating agents in smaller quantities with sure-seal caps to minimize exposure to atmospheric moisture over time.
-
-
Cause 3: Inappropriate or Insufficient Base. The base is not just a scavenger; it's crucial for activating the alcohol.[6] For a sterically hindered silane like this one, a standard base like triethylamine (TEA) may not be sufficient, or you may not be using enough.
-
Solution: Imidazole is often the base of choice for hindered chlorosilanes.[9] It acts as both a base and a powerful nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate. Use at least 2 equivalents of imidazole relative to the alcohol. Alternatively, a combination of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) with a stoichiometric amount of a non-nucleophilic base like TEA can be effective.[6]
-
Problem 2: Reaction Stalls or Incomplete Conversion
Q: My reaction starts, but it stops at ~50% conversion, even after extended time or heating. What should I do?
A: This suggests an equilibrium issue or a limiting reagent problem that wasn't apparent at the start.
-
Cause 1: Insufficient Reagents. While starting with a slight excess of the silylating agent is common, minor degradation or competing side reactions can consume it. The salt byproduct (e.g., imidazole hydrochloride) can sometimes precipitate and coat reagents, slowing the reaction.
-
Solution: Add another portion (e.g., 0.2-0.5 equivalents) of both the chlorosilane and the base to the reaction mixture. Vigorous stirring is essential to keep all components well-mixed.
-
-
Cause 2: Solvent Effects. The choice of solvent can dramatically influence reaction rates.[10]
-
Solution: Reactions are often faster in more polar aprotic solvents. If you are using a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), consider switching to Acetonitrile (MeCN) or Dimethylformamide (DMF). DMF, in particular, is known to accelerate silylation reactions.[10][11]
-
Problem 3: Product Decomposes During Workup or Purification
Q: I successfully formed my silyl ether, but I lose a significant amount during aqueous workup or column chromatography. Why is this happening?
A: The cyclohexyldimethylsilyl ether, while robust, is not indestructible. It is sensitive to acidic conditions.[2]
-
Cause 1: Acidic Workup. Washing with acidic solutions (e.g., dilute HCl, NH₄Cl) to remove the base can cause partial or complete cleavage of the silyl ether.
-
Cause 2: Acidic Silica Gel. Standard silica gel used for column chromatography is inherently acidic and can cleave acid-sensitive protecting groups.[2]
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by preparing your slurry in a solvent containing 1-2% of triethylamine, then pack the column as usual.
-
Use a Different Stationary Phase: Consider using neutral alumina or a deactivated silica gel for purification.
-
Minimize Contact Time: Run the column as quickly as possible ("flash chromatography") to reduce the time your product spends in contact with the silica.
-
-
Caption: A decision-making workflow for troubleshooting common silylation issues.
Part 3: Optimization & Protocols
Optimizing Reaction Conditions
To maximize yield, consider the interplay between base, solvent, and temperature.
| Parameter | Recommendation | Rationale |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents accelerate the SN2 reaction. DMF is often the best choice for difficult silylations.[10][11] |
| Base | Imidazole (2.2 eq) or DMAP (0.1 eq) + TEA (1.5 eq) | Imidazole serves as both a base and a catalyst. The DMAP/TEA combination is a powerful catalytic system for sterically demanding substrates.[6][9] |
| Temperature | Room Temperature to 40-60 °C | Start at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating can significantly increase the rate.[13] |
| Stoichiometry | 1.1 - 1.5 eq. of Chlorosilane | A slight excess of the silylating agent helps drive the reaction to completion.[9] |
Experimental Protocol: Silylation of a Primary Alcohol
This protocol provides a robust starting point for the protection of a primary alcohol.
Preparation:
-
Place a stir bar in a round-bottom flask.
-
Dry the flask and a condenser under vacuum with a heat gun (or in an oven overnight) and allow to cool under a stream of dry Nitrogen or Argon.
-
Maintain a positive pressure of inert gas throughout the reaction.
Procedure:
-
To the dried flask, add the primary alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous DMF (approx. 0.2-0.5 M concentration).
-
Add Imidazole (2.2 equivalents) to the solution and stir until it dissolves completely.
-
Using a syringe, add this compound (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and an equal volume of diethyl ether or ethyl acetate.
-
Shake the funnel, allow the layers to separate, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography using a silica gel column pre-treated with 1% triethylamine in the eluent.
References
- Benchchem. (n.d.). Issues with silylation reactions in protic solvents.
- Fluka. (1994). Silylation: Reagents and Methods.
- Wikipedia. (2023). Silylation.
- ResearchGate. (n.d.). Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa.
- Gelest. (n.d.). Techniques for Silylation.
- Taylor & Francis. (2020). Silylation – Knowledge and References.
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- MDPI. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 27(21), 7289.
- Zipse, H. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.
- Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities.
- ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?.
- SiliCycle. (2022, October 1). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
- ResearchGate. (2019). What is the best way to add TMSCl for the silylation protection of CARBOHYDRATES?.
- Benchchem. (n.d.). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.
- LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups.
- Gelest. (n.d.). General Silylation Procedures.
- SpringerLink. (2025, August 6). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Structural Chemistry.
- Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation.
- ACS Publications. (2011). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 76(10), 3972-3983.
- ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water....
- ResearchGate. (2025, August 5). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
- YouTube. (2016, January 4). Reaction of SiCl4 and Water (Hydrolysis).
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Technical Support Center: Purification of Products from Chlorocyclohexyldimethylsilane Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Chlorocyclohexyldimethylsilane (CHDMSCl) and require robust methods for purifying the resulting silyl ether products. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: The Chemistry of Cyclohexyldimethylsilylation
This compound is a silylating agent used to introduce the cyclohexyldimethylsilyl (CHDMS) protecting group onto hydroxyl functionalities, forming a silyl ether.[1][2] This protection strategy is common in multi-step organic synthesis.[1] The reaction typically involves reacting an alcohol with CHDMSCl in the presence of a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).[1][3]
While the reaction is generally efficient, the subsequent purification of the desired silyl ether can present challenges. The primary purification goal is to remove unreacted starting materials, the base, and, most importantly, silicon-containing byproducts that arise from the inherent reactivity of the chlorosilane.
Core Purification Challenges: Identifying Common Impurities
Successful purification begins with understanding the potential impurities in your crude reaction mixture.
-
Unreacted Starting Materials: Incomplete reactions will leave residual alcohol and CHDMSCl.
-
Silylation Base/Salts: Bases like imidazole or triethylamine and their hydrochloride salts are present.
-
Silanols & Siloxanes: The most common and often problematic byproducts. This compound is sensitive to moisture and can hydrolyze to form the corresponding silanol (Cyclohexyl(dimethyl)silanol). This silanol can then self-condense to form a disiloxane, a greasy, high-boiling, and often non-polar impurity that can be difficult to separate from the desired silyl ether product.
The formation of these byproducts underscores the need for anhydrous reaction conditions.
General Purification Strategy: A Workflow for Success
A multi-step approach is required to isolate the pure silyl ether. The following workflow illustrates a typical purification sequence, which must be optimized for each specific substrate.
Sources
Technical Support Center: Scaling Up Reactions with Chlorocyclohexyldimethylsilane
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the challenges of scaling up reactions involving chlorocyclohexyldimethylsilane. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and ensure a robust, reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C₈H₁₇ClSi) is a monochlorosilane reagent.[1][2] Its primary utility in organic synthesis is as a silylating agent to introduce a bulky cyclohexyldimethylsilyl (CyMe₂Si) protecting group to alcohols and other nucleophiles. This group offers significant steric hindrance and unique stability profiles compared to smaller silyl ethers. It is also used as a reactant in cross-coupling reactions and as a silane coupling agent for materials science applications.[2]
Q2: What are the main safety precautions for handling this compound at scale?
This compound is a flammable liquid and is highly sensitive to moisture.[1][3] Upon contact with water, it hydrolyzes to release hydrochloric acid (HCl), which is corrosive and toxic.[1] Key safety measures include:
-
Handling: Always handle in a well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon), using explosion-proof equipment.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.
-
Storage: Store in a cool, dry, well-ventilated area, away from ignition sources and moisture. Containers must be kept tightly sealed under an inert gas.[3]
-
Spills: Have appropriate spill control materials ready. Do not use water to clean up spills.
Q3: How does the reactivity of this compound compare to other common chlorosilanes like tert-butyldimethylsilyl chloride (TBDMSCl)?
The reactivity is primarily governed by steric hindrance around the silicon atom. The cyclohexyl group is significantly bulkier than a tert-butyl group. This means that silylation reactions with this compound are generally slower than with TBDMSCl and may require more forcing conditions (e.g., stronger bases, higher temperatures) to achieve comparable conversion. This lower reactivity can be advantageous for achieving selectivity between different hydroxyl groups in a polyol.
Troubleshooting Guide: From Lab Bench to Pilot Plant
Section 1: Reaction Initiation & Control
Q: My silylation reaction is sluggish or has stalled completely after scaling up from the lab. What is the likely cause and how can I fix it?
A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as inadequate control of the reaction atmosphere.[4][5]
-
Causality:
-
Moisture Contamination: Chlorosilanes are highly sensitive to water. On a larger scale, it is more difficult to ensure all glassware, solvents, and reagents are perfectly anhydrous. Trace moisture will consume the chlorosilane to form the unreactive disiloxane (CyMe₂Si-O-SiMe₂Cy) and HCl. The generated HCl can also catalyze side reactions or degrade sensitive substrates.[6]
-
Poor Mixing: In a large reactor, inefficient stirring can create localized pockets of high reagent concentration and "dead zones" where the reactants do not mix. This prevents the base (e.g., imidazole, triethylamine) from effectively activating the alcohol substrate for nucleophilic attack on the silicon center.
-
Temperature Gradients: Inadequate heat transfer can lead to cold spots within the reactor, slowing the reaction rate below what was observed in a uniformly heated lab flask.[7]
-
-
Troubleshooting Protocol:
-
Verify Anhydrous Conditions: Before starting, ensure your solvent meets the required specification (<50 ppm water). Use fresh, high-purity reagents. For large-scale operations, consider implementing an in-line drying system for the solvent feed.
-
Improve Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitch blade or anchor) to ensure vigorous mixing throughout the entire reaction volume.
-
Monitor Reaction Progress: Use in-process controls (IPC) like TLC, GC, or ¹H NMR on aliquots to track the disappearance of starting material. A stalled reaction with significant starting material remaining points towards a moisture or mixing issue.
-
Re-evaluate Base/Catalyst Stoichiometry: On scale, volatile bases like triethylamine can be lost to the headspace or exhaust. Confirm the amount of base added and consider using a less volatile base or a slight excess to compensate for potential losses.
-
// Nodes start [label="Reaction Stalled/Slow", shape=ellipse, fillcolor="#FBBC05"]; check_sm [label="Is starting material (alcohol) consumed? \n (Check via GC/TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Were reagents/solvents verified anhydrous?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_mixing [label="Is agitation sufficient for the vessel size?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Is internal temperature at target?", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution_moisture [label="Root Cause: Moisture Contamination.\nAction: Dry solvents/reagents. Purge reactor with inert gas. Re-charge reagents if necessary.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_mixing [label="Root Cause: Poor Mass Transfer.\nAction: Increase agitation speed. Evaluate impeller design for the vessel geometry.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_temp [label="Root Cause: Poor Heat Transfer.\nAction: Check heating jacket fluid level/temp. Ensure internal probe is correctly calibrated.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_side_reaction [label="Root Cause: Side Reaction or Degradation.\nAction: Analyze for byproducts (GC-MS). Re-evaluate base choice and temperature.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Reaction Proceeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_sm; check_sm -> check_reagents [label="No"]; check_sm -> solution_side_reaction [label="Yes"];
check_reagents -> check_mixing [label="Yes"]; check_reagents -> solution_moisture [label="No"];
check_mixing -> check_temp [label="Yes"]; check_mixing -> solution_mixing [label="No"];
check_temp -> end [label="Yes"]; check_temp -> solution_temp [label="No"];
solution_moisture -> start [style=dashed, label="Re-evaluate"]; solution_mixing -> start [style=dashed, label="Re-evaluate"]; solution_temp -> start [style=dashed, label="Re-evaluate"]; } .enddot Caption: Decision tree for troubleshooting a stalled silylation reaction.
Section 2: Side Reactions & Impurity Profile
Q: I'm observing significant formation of a high-boiling impurity in my Grignard reaction with this compound. What is it and how can I prevent it?
A: When using chlorosilanes with Grignard reagents, the most common high-boiling impurity is the homocoupled disilane (R-SiMe₂Cy)₂. This arises from side reactions that become more prominent at scale.[8]
-
Causality:
-
Wurtz-type Coupling: The Grignard reagent can be involved in a complex equilibrium (the Schlenk equilibrium), and its components can react with the chlorosilane in an undesired coupling pathway, especially if local concentrations of the chlorosilane are high.[8]
-
Slow Addition/Poor Heat Transfer: If the this compound is added too slowly to a hot Grignard solution, or if cooling is inefficient, the localized heat can promote this side reaction. Conversely, adding the Grignard reagent to the chlorosilane (reverse addition) dramatically increases the likelihood of this impurity.
-
-
Mitigation Strategy:
-
Control Addition Rate and Temperature: The chlorosilane should be added to the Grignard reagent at a controlled rate, maintaining the optimal reaction temperature (often 0-25 °C for these couplings).[9] Use a jacketed reactor with efficient cooling.
-
Use the Correct Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for these reactions as it can better solvate the magnesium species, potentially reducing the rate of side reactions.[8]
-
Analyze the Grignard Reagent: Before use, titrate the Grignard reagent to determine its exact molarity. Using a significant excess can drive the desired reaction and minimize the relative percentage of byproducts.
-
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Rationale for Change |
| Addition Method | Syringe pump over 30 min | Metering pump via dip tube over 2-4 hours | Ensures controlled, subsurface addition to prevent localized concentration buildup. |
| Agitation | Magnetic Stirrer | Overhead mechanical stirrer (baffle presence is critical) | Prevents splashing and ensures rapid dispersion of the added reagent. |
| Temp. Control | Ice Bath | Jacketed reactor with circulating coolant | Provides precise and uniform temperature control across a large volume. |
| Inert Gas | Balloon/Positive Pressure | Nitrogen/Argon sparge and blanket | More robust method to exclude moisture and air from the large headspace. |
Caption: Comparison of key process parameters for scaling a Grignard/Silylation reaction.
Section 3: Workup & Product Isolation
Q: The aqueous workup of my large-scale reaction is forming intractable emulsions and is very slow. How can I improve the phase separation?
A: Emulsion formation during the quench and workup of silyl ether reactions is a frequent scale-up hurdle.[10] This is caused by the formation of fine solids (magnesium salts in a Grignard reaction, or amine hydrochlorides) and siloxanes from hydrolysis, which act as surfactants.
-
Causality:
-
Quenching Method: Rapidly adding water or aqueous acid to the reaction mixture can cause a sudden, uncontrolled exotherm and rapid precipitation of salts, creating a stable emulsion.
-
pH of Aqueous Phase: An incorrect pH can lead to the precipitation of amphiphilic species.
-
Inadequate Mixing during Extraction: Insufficient or overly aggressive mixing can either fail to extract the product or shear particles to create a stable emulsion.
-
-
Improved Workup Protocol:
-
Controlled Quench: Cool the reaction mixture to 0-10 °C. Instead of quenching with water, use a saturated aqueous solution of a mild reagent like ammonium chloride (NH₄Cl) or a buffer like sodium bicarbonate (NaHCO₃). Add the quenching solution slowly with vigorous stirring to control the exotherm.
-
Filter Before Extraction: After quenching, if significant solids are present, it is often beneficial to filter the entire batch through a pad of celite or a filter press before transferring to a separatory funnel or extraction vessel. This removes the emulsion-stabilizing solids.
-
Use Brine Washes: After the initial extraction, wash the organic layer with saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, forcing better separation from the organic layer.
-
Allow Sufficient Settling Time: In large vessels, phase separation takes longer. Do not rush this step.
-
Section 4: Purification Challenges
Q: I am having difficulty removing the residual siloxane byproduct (CyMe₂Si-O-SiMe₂Cy) from my desired product by distillation or chromatography. What are my options?
A: The disiloxane byproduct is often high-boiling and relatively nonpolar, making its separation from a similarly nonpolar silylated product challenging.
-
Causality: The physical properties (boiling point, polarity) of the disiloxane can be very close to those of the desired silylated product, leading to poor resolution in standard purification methods.
-
Purification Strategies:
-
Chromatography Optimization: Avoid silica gel chromatography if possible at scale due to cost and solvent waste.[10] If it is necessary, use a high-performance flash chromatography system and optimize the solvent system using a shallow gradient to maximize resolution.
-
Acidic Workup Conversion: A clever strategy is to convert the disiloxane into more easily removable byproducts. Before final purification, a carefully controlled wash with dilute aqueous HCl can hydrolyze the disiloxane to the corresponding silanol (CyMe₂SiOH), which is more polar and can be more easily separated by extraction or chromatography. Caution: This method risks cleaving the desired silyl ether product and must be carefully optimized for time, temperature, and acid concentration.
-
Crystallization: If your product is a solid, developing a crystallization procedure is the most scalable and cost-effective purification method. Screen various solvents to find one in which the product is soluble at high temperature but the disiloxane remains in the mother liquor upon cooling.[11]
-
Process Workflow & Critical Control Points
// Connections between clusters reagent_prep -> reagent_charge; monitoring -> quench; solvent_swap -> purification;
// Critical Control Points ccp1 [shape=diamond, label="Moisture Check\n(<50 ppm)", fillcolor="#FFFFFF", fontcolor="#202124"]; ccp2 [shape=diamond, label="Temp Control\n(±2 °C)", fillcolor="#FFFFFF", fontcolor="#202124"]; ccp3 [shape=diamond, label="IPC Check\n(>98% conversion)", fillcolor="#FFFFFF", fontcolor="#202124"]; ccp4 [shape=diamond, label="Phase Split\n(Clean Interface)", fillcolor="#FFFFFF", fontcolor="#202124"]; ccp5 [shape=diamond, label="Purity Check\n(>99%)", fillcolor="#FFFFFF", fontcolor="#202124"];
solvent_prep -> ccp1 [lhead=cluster_prep]; addition -> ccp2 [lhead=cluster_reaction]; monitoring -> ccp3 [lhead=cluster_reaction]; extraction -> ccp4 [lhead=cluster_workup]; final_qc -> ccp5 [lhead=cluster_purification]; } .enddot Caption: A generalized workflow for a scaled-up silylation reaction, highlighting critical control points.
References
-
A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. (1969). Defense Technical Information Center. [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). (2015). AIChE. [Link]
-
Applications of the silylation reaction protocol. (2017). ResearchGate. [Link]
-
Reductive C–O Silylation by Rhodium/Lanthanum Cooperative Catalysis. (2021). ResearchGate. [Link]
-
Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). Molecules, 25(23), 5698. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
How to deal with scale-up challenges of Chemistry? (2020). Journal of Chemical Engineering and Process Technology. [Link]
-
Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (2006). Organometallics, 25(1), 244-249. [Link]
-
6 key challenges when scaling up sustainable chemical processes. (2023). CPI. [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Overcoming Challenges Presented During Reaction Scale-up Processes. (2023). Technology Networks. [Link]
-
Scale up reactions Guideline. KAUST Health & Safety. [Link]
-
Effect of polycyclosilane microstructure on thermal properties. (2021). Polymer Chemistry, 12(21), 3145-3151. [Link]
-
Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. (2013). Advanced Materials Research, 781-784, 532-535. [Link]
-
Introduction to product recovery and purification. (2016). YouTube. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]
-
The Recovery and Purification of Fermentation Products. Al-Farabi Kazakh National University. [Link]
-
Chapter 11: Product Recovery and Purification. Michigan Technological University. [Link]
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- 2. chemscene.com [chemscene.com]
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- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 5. primescholars.com [primescholars.com]
- 6. researchgate.net [researchgate.net]
- 7. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
preventing degradation of Chlorocyclohexyldimethylsilane during storage
Technical Support Center: Chlorocyclohexyldimethylsilane
Introduction
This compound is a valuable reagent in organic synthesis and materials science, prized for its role in introducing the bulky and lipophilic cyclohexyldimethylsilyl (CycMe₂Si) protecting group. However, its utility is intrinsically linked to its chemical integrity. As with most chlorosilanes, this compound is highly susceptible to degradation, primarily through hydrolysis. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent, identify, and troubleshoot issues related to the degradation of this compound during storage and handling.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, providing both diagnostic steps and corrective actions.
Q1: I opened a new bottle of this compound, and it started fuming. Is this normal?
A1: Yes, this is a common observation and a clear indicator of the compound's reactivity. Fuming occurs when the chlorosilane reacts with ambient moisture in the air.[1] The reaction produces hydrogen chloride (HCl) gas, which then appears as corrosive fumes.[2]
-
Causality: The silicon-chlorine (Si-Cl) bond is highly polarized and susceptible to nucleophilic attack by water. This hydrolysis reaction is rapid and exothermic.
-
Immediate Action: This observation underscores the critical need to handle the compound under strictly anhydrous conditions, preferably within a glovebox or using Schlenk line techniques with a dry, inert atmosphere (e.g., Nitrogen or Argon). Always open and handle the reagent in a well-ventilated fume hood.
-
Pro-Tip: Before opening, allow the refrigerated container to warm to ambient temperature to prevent condensation of atmospheric moisture on the cold surfaces of the container and cap.
Q2: I noticed a fine white precipitate in my bottle of this compound. What is it, and can I still use the reagent?
A2: The white precipitate is almost certainly a mixture of silanols and siloxanes, the products of hydrolysis and subsequent condensation.
-
Mechanism:
-
Hydrolysis: this compound reacts with trace moisture to form cyclohexyldimethylsilanol (CycMe₂SiOH) and HCl.
-
Condensation: Two molecules of the silanol can then condense (often catalyzed by the HCl byproduct) to form 1,3-dicyclohexyl-1,1,3,3-tetramethyldisiloxane, a stable, white, often waxy solid.
-
-
Usability: The presence of this solid indicates that the reagent is partially degraded. The active concentration of the chlorosilane is lower than stated on the label, and the presence of HCl and siloxanes can interfere with subsequent reactions. For sensitive applications requiring precise stoichiometry, using this reagent is not recommended. For less sensitive applications, you may be able to centrifuge the sealed container and carefully cannulate the clear supernatant, but a purity check is strongly advised.
Q3: My reaction yield is significantly lower than expected. I suspect the this compound has degraded. How can I confirm this?
A3: Suspecting reagent degradation is a valid troubleshooting step. The most definitive way to confirm the purity of your chlorosilane is through analytical testing.
-
Recommended Action: Perform a quick Quality Control (QC) check. The two most accessible methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dilute a small, anhydrous sample in a dry, inert solvent (e.g., hexane or toluene) and analyze. The pure compound will have a specific retention time and a characteristic mass spectrum. Degradation products like the disiloxane will appear as separate, higher-boiling point peaks.
-
¹H NMR Spectroscopy: Prepare a sample in a dry deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube sealed under an inert atmosphere. The proton spectrum of the pure compound should be clean. The formation of the disiloxane will result in the appearance of new signals, often with a slight upfield or downfield shift compared to the parent silane.
-
-
Self-Validation: Comparing the analytical results of a suspect bottle to a new, unopened bottle (a reference standard) is the most reliable method to confirm degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary and most significant degradation pathway is hydrolysis, followed by condensation.[3] The Si-Cl bond is the reactive site. Even trace amounts of water can initiate the process, which is often autocatalytic due to the production of HCl.[4]
Below is a diagram illustrating the degradation mechanism.
Caption: Hydrolytic degradation pathway of this compound.
Q2: What are the ideal storage conditions to maximize the shelf-life of this reagent?
A2: Proper storage is the most effective preventative measure. The goal is to eliminate contact with moisture.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, the primary cause of hydrolysis.[1] |
| Container | Original manufacturer's bottle with a secure, high-quality cap (e.g., with a PTFE liner). | Ensures a tight seal against moisture ingress. For long-term storage, consider sealing the cap with paraffin film. |
| Temperature | Store in a cool, dry place.[5] Refrigeration (2-8 °C) is recommended for long-term storage. | Lowers the vapor pressure of the compound and slows the rate of any potential degradation reactions. |
| Location | Store in a well-ventilated, dedicated cabinet for flammable and corrosive materials. | Ensures safety in case of a leak. The compound is flammable and its hydrolysis byproduct (HCl) is corrosive.[6][7] |
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: Due to its corrosive and flammable nature, comprehensive PPE is non-negotiable.[6]
-
Eye/Face Protection: Chemical splash goggles combined with a face shield.[7] Standard safety glasses are insufficient. Contact lenses should not be worn, as they can trap corrosive vapors against the eye.[7]
-
Hand Protection: Neoprene or nitrile rubber gloves.[7] Check the glove manufacturer's compatibility chart for breakthrough times.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For transfers of larger quantities, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All handling should occur in a certified chemical fume hood.
Q4: How should I properly dispose of degraded this compound and contaminated materials?
A4: Unused or degraded chlorosilanes are considered hazardous waste.
-
Do NOT quench with water or aqueous bases in a sealed container. This will produce HCl and hydrogen gas, leading to a dangerous pressure buildup.
-
Neutralization: A safe laboratory-scale procedure involves slowly adding the chlorosilane to a stirred, cooled solution of sodium bicarbonate in a non-protic solvent like toluene, followed by the very slow addition of isopropanol. This should only be performed by trained personnel in a fume hood.
-
Disposal: Dispose of the neutralized mixture and any contaminated materials (gloves, paper towels, etc.) through your institution's official hazardous waste disposal program.
Experimental Protocols
Protocol 1: Workflow for Handling this compound Under Inert Atmosphere
This protocol outlines the standard procedure for transferring the reagent using Schlenk techniques to prevent atmospheric exposure.
Caption: Inert atmosphere transfer workflow for moisture-sensitive reagents.
References
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). American Chemistry Council. Retrieved from [Link]
-
Chlorosilane Safety Guide. (n.d.). Scribd. Retrieved from [Link]
-
CHLOROSILANE, 95% Safety Data Sheet. (2017). Gelest, Inc. Retrieved from [Link]
-
Fact Sheet: “Chlorosilanes”. (n.d.). Hemlock Semiconductor. Retrieved from [Link]
-
Bessenyei, A., et al. (2007). Theoretical study of the hydrolysis of chlorosilane. Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]
-
What are Chlorosilanes? (n.d.). Elkem.com. Retrieved from [Link]
-
Gal, J. F., et al. (2018). Typical hydrolysis reaction mechanisms of chlorosilanes with water tetramer. ResearchGate. Retrieved from [Link]
-
Shaffer, L. H., & Flanigen, E. M. (1957). Hydrolysis of Chlorosilanes. II. Rates and Mechanism. The Journal of Physical Chemistry. Retrieved from [Link]
-
Shaffer, L. H., & Flanigen, E. M. (1957). The Hydrolysis of Alkyl and Aryl Chlorosilanes. II. Rates and Mechanism of Hydrolysis in Homogeneous Solution. The Journal of Physical Chemistry. Retrieved from [Link]
-
Ali, S., et al. (2012). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Retrieved from [Link]
Sources
how to remove excess Chlorocyclohexyldimethylsilane from a reaction mixture
Technical Support Center: Silylation Chemistry
Guide: Removing Excess Chlorocyclohexyldimethylsilane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize silylating agents in their synthetic workflows. Here, we provide in-depth answers and troubleshooting protocols for the common challenge of removing excess this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound and its byproducts?
A1: Complete removal of excess this compound and its subsequent hydrolysis byproducts is essential for several reasons:
-
Purity of the Final Product: Residual silane-based impurities can interfere with the accurate characterization (e.g., NMR, Mass Spectrometry) and quantification of your desired compound.
-
Downstream Reaction Compatibility: Silane byproducts can act as unwanted nucleophiles or have other reactivities that may inhibit or complicate subsequent synthetic steps.
-
Physical State: The primary byproduct, 1,1,3,3-tetramethyl-1,3-dicyclohexyldisiloxane, is often a greasy oil that can prevent the crystallization or proper isolation of the final product.
-
Regulatory and Quality Standards: For applications in drug development, achieving high purity and removing process-related impurities is a strict regulatory requirement.
The core issue stems from the reagent's reactivity. This compound is designed to react with nucleophiles like alcohols.[1][2] Any unreacted excess will persist in the reaction mixture. Upon exposure to water during the work-up, it rapidly hydrolyzes, creating new impurities that also require removal.[3][4][5]
Q2: What are the primary strategies for removing this compound and its byproducts?
A2: The removal strategy is fundamentally a purification problem that can be tackled using two main approaches based on the chemical and physical properties of the silane and its byproducts:
-
Chemical Quenching & Liquid-Liquid Extraction: This is the most common and often sufficient method. It involves converting the reactive chlorosilane into more polar, water-soluble, or easily separable byproducts (a silanol, and subsequently a disiloxane) and then using solvent extraction to separate them from the desired organic product.
-
Chromatographic Purification: When quenching and extraction are insufficient, typically due to similar polarities between the product and siloxane byproducts, flash column chromatography is the definitive method for separation.
-
Distillation: In specific cases where there is a significant difference in boiling points between the desired product and the silane/siloxane impurities, distillation can be an effective, scalable purification technique.
The choice of method depends on the scale of the reaction, the properties of the desired product, and the purity required.
Q3: What is the standard quenching and aqueous work-up protocol and the chemistry behind it?
A3: This method leverages the high reactivity of the silicon-chlorine (Si-Cl) bond with water.[3][4]
The Underlying Chemistry:
The Si-Cl bond in this compound is highly electrophilic and readily undergoes nucleophilic attack by water. This hydrolysis reaction proceeds in two main steps:
-
Hydrolysis: The chlorosilane reacts with water to form cyclohexyldimethylsilanol and hydrochloric acid (HCl).[4][5][6]
-
Condensation: The newly formed silanol is often unstable and can condense with another molecule of itself to form a stable, but often difficult to remove, 1,1,3,3-tetramethyl-1,3-dicyclohexyldisiloxane and water.
This process is illustrated in the diagram below.
Caption: Hydrolysis and condensation of excess chlorosilane.
Step-by-Step Experimental Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath (0 °C). The hydrolysis of chlorosilanes is exothermic and can cause a rapid temperature increase.
-
Quench Slowly: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring.
-
Rationale: Sodium bicarbonate serves two purposes: it provides the water necessary for hydrolysis and neutralizes the hydrochloric acid (HCl) byproduct, which could otherwise damage acid-sensitive functional groups on your desired molecule. The formation of CO₂ gas will be observed.[7]
-
-
Transfer to Separatory Funnel: Once the quenching is complete (i.e., no more gas evolution), transfer the entire mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., Dichloromethane, Ethyl Acetate), two distinct layers will form. If your solvent is water-miscible (e.g., THF, Acetonitrile), you will first need to dilute the mixture with a water-immiscible solvent and water to facilitate layer separation.
-
Extract the Product: Extract the aqueous layer 2-3 times with your chosen organic solvent (e.g., Ethyl Acetate). Combine all organic layers.
-
Rationale: Your desired organic product will preferentially reside in the organic layer, while the neutralized HCl (as NaCl) and some of the more polar silanol byproduct will be in the aqueous layer. The disiloxane byproduct will unfortunately remain in the organic layer.
-
-
Wash the Organic Layer: Wash the combined organic layers sequentially with:
-
Water (1x)
-
Saturated aqueous sodium chloride (Brine, 1x)
-
Rationale: The water wash helps remove residual water-soluble impurities. The brine wash helps to remove bulk water from the organic layer, initiating the drying process.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
At this point, your crude product will likely contain your desired compound and the disiloxane byproduct. Purity should be assessed by TLC or ¹H NMR before proceeding.
Q4: When is flash column chromatography required?
A4: Flash chromatography is necessary when the disiloxane byproduct and your desired product have similar polarities, making them inseparable by simple extraction.[8] This is a common scenario, especially if your product is relatively non-polar.
Workflow for Chromatographic Purification:
Sources
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. This compound CAS#: 71864-47-6 [m.chemicalbook.com]
- 4. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. silicycle.com [silicycle.com]
Technical Support Center: Troubleshooting Low Yields in Cyclohexyldimethylsilyl (CMDMS) Ether Deprotection
Welcome to the technical support guide for the deprotection of cyclohexyldimethylsilyl (CMDMS) ethers. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, such as low yields, incomplete reactions, or substrate degradation, during the cleavage of this sterically hindered silyl protecting group. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.
Understanding the Challenge: The Stability of the CMDMS Group
The cyclohexyldimethylsilyl (CMDMS) group is a robust protecting group for alcohols, valued for its significant steric bulk which confers stability across a wide range of reaction conditions. This stability is primarily dictated by the steric hindrance around the silicon atom, a principle that governs the reactivity of all silyl ethers.[1] The bulky cyclohexyl group effectively shields the silicon atom from nucleophilic attack or acid-mediated solvolysis.
While direct quantitative studies placing CMDMS within the classical silyl ether stability series are not abundant in the literature, we can infer its reactivity by comparing its structure to the well-studied tert-butyldimethylsilyl (TBS) group. The cyclohexyl group is sterically comparable to, or arguably slightly more demanding than, the tert-butyl group. Therefore, for troubleshooting purposes, it is logical to treat the CMDMS ether as having stability similar to or slightly greater than a TBS ether .[2] This means that conditions optimized for TBS cleavage are the most relevant starting points for CMDMS deprotection, but they may require longer reaction times or slightly elevated temperatures to achieve complete conversion.
The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBS (~CMDMS) < TIPS < TBDPS [3]
Troubleshooting Guide
Q1: My fluoride-mediated deprotection using TBAF is sluggish, incomplete, or results in a low yield. What are the primary causes and how can I fix it?
This is the most common issue encountered with sterically hindered silyl ethers like CMDMS. A sluggish or incomplete reaction with tetra-n-butylammonium fluoride (TBAF) typically points to one of three root causes: insufficient reactivity of the fluoride source, steric hindrance impeding the approach of the nucleophile, or degradation of a sensitive substrate under the basic conditions of the reaction.
Causality Explained:
The deprotection mechanism involves the nucleophilic attack of a fluoride ion (F⁻) on the silicon atom, forming a transient, pentacoordinate silicon intermediate. This intermediate then collapses, breaking the Si-O bond. The driving force is the formation of the exceptionally strong Si-F bond. However, the bulky cyclohexyl group on the CMDMS ether physically blocks the trajectory of the incoming fluoride ion, slowing this key step significantly compared to less hindered silyl ethers. Furthermore, commercial TBAF solutions in THF contain small amounts of water and are inherently basic due to trace hydroxide ions, which can cause decomposition of base-sensitive functional groups in the substrate, leading to low yields of the desired product.
Troubleshooting Workflow & Protocols
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start -> check_anhydrous; check_anhydrous -> add_activator [label="No"]; check_anhydrous -> increase_temp [label="Yes"]; add_activator -> increase_temp; increase_temp -> check_base_sensitivity; check_base_sensitivity -> buffer_tba [label="Yes"]; check_base_sensitivity -> switch_reagent [label="Still failing"]; buffer_tba -> success; switch_reagent -> success; increase_temp -> success [label="Reaction complete"]; } ` Caption: Troubleshooting workflow for low-yield TBAF deprotection.
Protocol 1: Buffered TBAF Deprotection for Base-Sensitive Substrates
This protocol is recommended when you suspect substrate degradation is the cause of low yield. Acetic acid buffers the basicity of the TBAF solution without significantly reducing the nucleophilicity of the fluoride ion.
-
Preparation: In a separate flask, prepare the buffered TBAF reagent. To 1.5 mL of a 1.0 M solution of TBAF in THF (1.5 mmol, 1.5 equiv.), add 86 µL of glacial acetic acid (1.5 mmol, 1.5 equiv.) and stir for 5 minutes at room temperature.
-
Reaction Setup: Dissolve the CMDMS-protected alcohol (1.0 mmol, 1.0 equiv.) in anhydrous THF (0.1 M solution).
-
Deprotection: Add the freshly prepared buffered TBAF solution dropwise to the substrate solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Due to the steric bulk of CMDMS, the reaction may require several hours to overnight. Gentle heating (e.g., 40 °C) can be applied if the reaction is slow.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection with Hydrogen Fluoride-Pyridine (HF•Py)
For substrates that are highly sensitive to basic conditions, HF•Pyridine is an excellent acidic alternative. [3]
-
Safety Precaution: HF•Pyridine is highly toxic and corrosive. All manipulations must be performed in a chemical fume hood using appropriate personal protective equipment (polyethylene gloves, lab coat, face shield) and plasticware (polypropylene or Teflon).
-
Reaction Setup: Dissolve the CMDMS-protected alcohol (1.0 mmol, 1.0 equiv.) in a mixture of anhydrous THF (8 mL) and anhydrous pyridine (2 mL) in a plastic vial.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add HF•Pyridine (70% HF, ~2.0 mmol, 2.0 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. This may take from 1 to 24 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Work-up & Purification: Extract the mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Q2: My acidic deprotection is causing side reactions or failing to cleave the CMDMS group. How can I improve the outcome?
Acid-catalyzed deprotection is an alternative to fluoride-based methods, but it comes with its own set of challenges. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom (or, in some cases, an Sₙ1-type departure of the silylium group if the resulting carbocation is highly stabilized). For a sterically hindered group like CMDMS, this process requires carefully chosen conditions to avoid side reactions with other acid-labile groups or acid-catalyzed degradation of the molecule.
Causality Explained:
Using overly strong protic acids (e.g., HCl, H₂SO₄) can lead to non-selective cleavage of other protecting groups (like Boc, acetals) or cause elimination/rearrangement in sensitive substrates. Conversely, using an acid that is too weak may not be sufficient to overcome the high steric hindrance of the CMDMS group, resulting in an incomplete reaction. The key is to find a "sweet spot" of acidity and nucleophilicity.
Table 1: Comparison of Acidic Reagents for Silyl Ether Deprotection
| Reagent System | Typical Conditions | Pros | Cons |
| AcOH / THF / H₂O | 3:1:1 mixture, RT to 50 °C | Mild, good for many substrates. | Can be very slow for hindered ethers like CMDMS. |
| PPTS in MeOH | Catalytic PPTS, MeOH, RT | Very mild, good for primary ethers. | Often ineffective for hindered secondary/tertiary CMDMS ethers. |
| Acetyl Chloride in MeOH | Catalytic AcCl in dry MeOH, RT | Generates anhydrous HCl in situ, highly effective. [7] | Can cleave other acid-labile groups if not used carefully. |
| HF•Pyridine | THF/Pyridine, 0 °C to RT | Effective for hindered ethers, less basic than TBAF. | Highly toxic and corrosive. [3] |
Protocol 3: Catalytic Acetyl Chloride in Methanol
This method generates a controlled amount of anhydrous HCl in situ, providing a highly effective medium for cleaving robust silyl ethers. It is often faster and cleaner than aqueous acid protocols.
-
Reaction Setup: Dissolve the CMDMS-protected alcohol (1.0 mmol, 1.0 equiv.) in anhydrous methanol (0.1 M solution). Cool the solution to 0 °C.
-
Reagent Addition: Slowly add acetyl chloride (0.1 mmol, 0.1 equiv.) to the stirred solution. Note: The reaction is catalytic; start with a low loading and add more if needed.
-
Reaction: Allow the reaction to warm to room temperature. Monitor the progress by TLC. If the reaction stalls, an additional portion of acetyl chloride (0.1 equiv.) can be added.
-
Quenching: Once the reaction is complete, quench by adding solid NaHCO₃ or a few drops of triethylamine until the solution is neutral.
-
Work-up & Purification: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q3: Why is my work-up for the TBAF deprotection problematic, leading to low isolated yield?
A common issue with TBAF reactions is the work-up. The byproduct, tetra-n-butylammonium fluoride, and its corresponding silanolate can be difficult to remove from the desired product, especially if the product is polar. This can lead to emulsions during aqueous extraction and contamination of the final product, resulting in low isolated yields after chromatography.
Solution: A non-aqueous work-up can be highly effective. After the reaction is complete, the mixture can be diluted with a non-polar solvent (like hexanes or toluene) and passed through a short plug of silica gel. The non-polar silyl byproducts and excess TBAF are often retained on the silica, while the more polar alcohol product elutes. An alternative method involves adding a sulfonic acid resin and calcium carbonate to the reaction mixture, which captures the tetra-n-butylammonium cation and fluoride anion, respectively, allowing for simple filtration to remove the byproducts. [6]
Q4: Can I selectively deprotect a CMDMS ether in the presence of a more robust silyl ether like TBDPS?
Yes, this is a primary application of having silyl ethers with differential stability. Since the CMDMS group is significantly less stable than the tert-butyldiphenylsilyl (TBDPS) group, selective cleavage is feasible.
Strategy: Use the mildest conditions that are effective for CMDMS cleavage. A buffered TBAF solution (Protocol 1) at room temperature or slightly warmed would be an excellent starting point. Carefully monitor the reaction by TLC to ensure the TBDPS group remains intact. Avoid harsh acidic conditions or prolonged heating, which could begin to cleave the TBDPS ether.
dot digraph "Selectivity" { graph [rankdir="LR", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
sub [label="Molecule with\nCMDMS & TBDPS Ethers", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Mild Deprotection Conditions\n(e.g., Buffered TBAF, RT)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prod1 [label="CMDMS Cleaved\n(Alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod2 [label="TBDPS Intact", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sub -> reagent; reagent -> prod1; reagent -> prod2; } ` Caption: Strategy for selective CMDMS deprotection.
References
-
Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 1972, 94(17), 6190–6191. [Link]
-
Gelest, Inc. Deprotection of Silyl Ethers. Technical Library, 2023. [Link]
-
Mir, R.; Dudding, T. Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. The Journal of Organic Chemistry, 2017, 82(2), 709-714. [Link]
-
Kaburagi, Y.; Kishi, Y. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 2007, 9(4), 719-722. [Link]
-
Yeom, C.-E.; Kim, H. W.; Lee, S. Y.; Kim, B. M. DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation. Synlett, 2007, (1), 146-150. [Link]
-
DiLauro, A. M.; Seo, W.; Phillips, S. T. Catalytic Deprotection of Silyl Ethers under Neutral Conditions. The Journal of Organic Chemistry, 2011, 76(18), 7352-7358. [Link]
-
Gevorgyan, V.; Rubin, M.; Benson, S.; Liu, J.-X.; Yamamoto, Y. A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Ethers with Silyl Hydrides. The Journal of Organic Chemistry, 2000, 65(19), 6179-6186. [Link]
-
Patschinski, P.; Zipse, H. On the Mechanism of Imidazole-Catalyzed Silylation of Alcohols. The Journal of Organic Chemistry, 2014, 79(17), 8348-8351. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Shen, Z., et al. Aerobic oxidative deprotection of benzyl-type ethers under atmospheric pressure catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)/tert-butyl nitrite. Tetrahedron Letters, 2013, 54(13), 1579-1583. [Link]
-
Mandal, T., et al. An organophotocatalyzed approach for the chemoselective dealkylation of phenols. Organic Letters, 2025, 27, 315-321. [Link]
-
Zheng, X.-A., et al. Hafnium(IV) Triflate: A Superior Catalyst for the Deprotection of Silyl Ethers. Synthesis, 2019, 51(04), 944-952. [Link]
Sources
Technical Support Center: Refining Experimental Protocols for Using Chlorocyclohexyldimethylsilane
Welcome to the technical support center for Chlorocyclohexyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile silylating agent. Our goal is to empower you with the knowledge to refine your experimental protocols, overcome common challenges, and achieve reliable and reproducible results in your synthetic endeavors.
Introduction to this compound
This compound is a valuable reagent for the protection of hydroxyl groups as cyclohexyldimethylsilyl (Cmds) ethers. The Cmds group offers a unique steric and electronic profile compared to more common silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). Its moderate steric bulk provides a balance between ease of introduction and stability, making it a strategic choice in multi-step syntheses where selective protection and deprotection are paramount.[1][2] This guide will delve into the practical aspects of using this compound, from initial reaction setup to purification and deprotection.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this compound.
Q1: What are the primary advantages of using the cyclohexyldimethylsilyl (Cmds) protecting group over other silyl ethers?
The Cmds group occupies a useful niche in terms of stability. It is significantly more stable to acidic conditions than the TMS group and shows comparable or slightly different stability profiles to the TBDMS group, allowing for orthogonal protection strategies. Its steric bulk is sufficient to selectively protect less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.
Q2: What are the key handling and safety precautions for this compound?
This compound is a corrosive and moisture-sensitive liquid.[3][4] It causes severe skin burns and eye damage.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place to prevent hydrolysis.[4]
Q3: What are the most common solvents and bases used for silylation with this compound?
Anhydrous aprotic solvents are essential to prevent hydrolysis of the reagent. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. A non-nucleophilic base is required to neutralize the HCl byproduct of the reaction. Imidazole is a highly effective catalyst and base for this purpose. Other tertiary amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.[2]
Q4: How can I monitor the progress of a silylation reaction with this compound?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. The silylated product will be less polar than the starting alcohol and will therefore have a higher Rf value. Staining with a potassium permanganate solution or using a UV indicator can help visualize the spots.
Experimental Protocols
Below are detailed, step-by-step methodologies for the protection of a primary alcohol with this compound and its subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol
This protocol describes a general procedure for the formation of a cyclohexyldimethylsilyl ether.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting alcohol), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Moisture Contamination: this compound is highly sensitive to moisture and will hydrolyze, rendering it inactive.[4] 2. Inactive Reagent: The reagent may have degraded due to improper storage. 3. Insufficient Base/Catalyst: The amount of imidazole or other base may be insufficient to drive the reaction to completion. | 1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon). 2. Use a fresh bottle of this compound or purify the existing stock by distillation. 3. Increase the amount of imidazole to 2.5-3.0 equivalents. |
| Incomplete reaction, even after extended time | 1. Steric Hindrance: The hydroxyl group on your substrate may be sterically hindered, slowing down the reaction. 2. Low Reaction Temperature: The reaction may require more energy to overcome the activation barrier. | 1. Consider using a more reactive silylating agent if possible. Alternatively, increase the reaction temperature (e.g., to 40-50 °C) and prolong the reaction time. For highly hindered alcohols, using a more reactive silyl triflate may be necessary.[5] 2. Gently heat the reaction mixture and monitor by TLC. |
| Formation of multiple spots on TLC | 1. Side Reactions: Unwanted side reactions may be occurring. 2. Partial Deprotection during Workup: The silyl ether may be partially cleaved during the aqueous workup if acidic conditions are inadvertently created. | 1. Ensure the reaction is run under strictly anhydrous and inert conditions. Lowering the reaction temperature may help to minimize side reactions. 2. Use a mild basic workup (e.g., saturated sodium bicarbonate) to quench the reaction. Avoid contact with acidic solutions. |
| Difficulty in purifying the silylated product | 1. Co-elution with Byproducts: Silyl byproducts (e.g., cyclohexyldimethylsilanol) may co-elute with the desired product. 2. Product Instability on Silica Gel: The cyclohexyldimethylsilyl ether may be sensitive to the acidic nature of standard silica gel.[6][7] | 1. A non-aqueous workup followed by filtration through a pad of Celite can sometimes remove silyl byproducts. 2. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%).[6] Alternatively, use a different stationary phase like neutral alumina.[7] |
Visualization of Key Processes
To further clarify the experimental workflows and the principles behind them, the following diagrams are provided.
Deprotection Strategies
The removal of the cyclohexyldimethylsilyl group can be achieved under various conditions, providing flexibility in your synthetic route. The choice of deprotection method will depend on the stability of other functional groups in your molecule.
Protocol 2: Acid-Catalyzed Deprotection
This method is suitable for substrates that are stable to mild acidic conditions.
Materials:
-
Cyclohexyldimethylsilyl-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the silyl ether in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography if necessary.
Protocol 3: Fluoride-Mediated Deprotection
This is a very common and generally mild method for cleaving silyl ethers.[2]
Materials:
-
Cyclohexyldimethylsilyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the silyl ether in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction and monitor by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Stability of Cyclohexyldimethylsilyl Ethers
The stability of a silyl ether is primarily influenced by the steric bulk of the groups attached to the silicon atom. While specific kinetic data for the cyclohexyldimethylsilyl group is not as widely published as for more common silyl ethers, its stability can be inferred to be between that of the less bulky triethylsilyl (TES) group and the more hindered tert-butyldimethylsilyl (TBDMS) group.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| Cyclohexyldimethylsilyl (Cmds) | Estimated to be greater than TES | Estimated to be greater than TES |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
| Data for TMS, TES, TBDMS, TIPS, and TBDPS adapted from literature.[8] The stability of Cmds is an educated estimation based on its structure. |
This comparative stability allows for the selective deprotection of a TMS or TES ether in the presence of a Cmds ether, or the deprotection of a Cmds ether while leaving a more robust TIPS or TBDPS group intact.
Conclusion
This compound is a valuable tool in the synthetic chemist's toolbox, offering a unique level of stability for the protection of hydroxyl groups. By understanding its properties, employing rigorous experimental technique, and being prepared to troubleshoot common issues, researchers can effectively integrate this reagent into their synthetic strategies. This guide provides a foundation for the successful application of this compound, and we encourage you to adapt these protocols to your specific substrates and reaction conditions.
References
- Crouch, R. D. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS.
- TCI EUROPE N.V. (2025, May 30).
- BenchChem. (2025). A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Barbero, A., & Pulido, F. J. (2009). Protecting Groups in Organic Synthesis. Wiley-VCH.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
- Fisher Scientific. (2010, August 31).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- University of Rochester, Department of Chemistry.
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Navigating Silylation Reactions with Bayesian Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reactions involving Chlorocyclohexyldimethylsilane using Bayesian optimization. As a Senior Application Scientist, I've designed this guide to move beyond simple step-by-step instructions. Instead, this resource provides in-depth, causal explanations for experimental choices and troubleshooting strategies, ensuring a robust and efficient optimization process. Our goal is to empower you with the scientific reasoning needed to navigate the complexities of automated chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian Optimization and why is it suited for reactions with sensitive reagents like this compound?
Bayesian optimization (BO) is a powerful sequential optimization strategy for black-box functions that are expensive to evaluate.[1][2] In the context of chemical reactions, it's a data-driven method to efficiently find the optimal reaction conditions (e.g., temperature, concentration, solvent ratio) with a minimal number of experiments.[3][4] This is particularly advantageous for reactions involving sensitive and costly reagents like this compound.
BO works by building a probabilistic model of the reaction landscape based on previously observed data. This model, often a Gaussian Process, not only predicts the yield for a given set of conditions but also quantifies the uncertainty of that prediction.[4] An "acquisition function" then uses this information to intelligently select the next set of experimental conditions to probe. This function balances "exploitation" (sampling in regions predicted to have high yields) and "exploration" (sampling in regions with high uncertainty to improve the model's accuracy).[1] This intelligent search is far more efficient than traditional methods like grid search or one-variable-at-a-time approaches.[5]
For reactions with this compound, which are highly sensitive to moisture and can have complex reaction kinetics, BO's ability to navigate the parameter space efficiently is a significant asset. It allows for the identification of optimal conditions while minimizing the consumption of a reagent that can be deactivated by ambient moisture.[6][7]
Q2: How do I define the parameter space for a Bayesian optimization of a silylation reaction with this compound?
Defining a relevant and constrained parameter space is crucial for the success of a Bayesian optimization campaign. A well-defined space ensures that the algorithm focuses its search on chemically meaningful and safe conditions. For a silylation reaction involving this compound, consider the following parameters and their typical ranges:
| Parameter | Type | Range/Options | Rationale |
| Temperature (°C) | Continuous | 0 - 80 | Silylation is often exothermic. A lower starting temperature can be beneficial, while higher temperatures may be needed for hindered substrates but can also lead to side reactions. |
| Substrate Concentration (M) | Continuous | 0.1 - 1.0 | Higher concentrations can increase reaction rates but may also lead to solubility issues or difficulties in heat dissipation. |
| This compound Equivalents | Continuous | 1.0 - 2.0 | A slight excess of the silylating agent is often required to drive the reaction to completion, but a large excess can complicate purification. |
| Base Equivalents | Continuous | 1.1 - 2.5 | A molar excess of a base is necessary to neutralize the HCl byproduct, which can otherwise catalyze the reverse reaction.[8] |
| Base | Categorical | Triethylamine, Pyridine, Imidazole | The choice of base can significantly impact reactivity. Imidazole is often preferred for bulkier chlorosilanes.[6] |
| Solvent | Categorical | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene | Solvents should be aprotic and anhydrous.[9] The polarity of the solvent can influence reaction rates and solubility. |
It is critical to exclude any known incompatible conditions from the search space. For instance, protic solvents should be avoided as they will react with the chlorosilane.[6]
Q3: What kind of initial data is required to start a Bayesian optimization for my reaction?
Bayesian optimization algorithms require a small set of initial experimental data to build the first iteration of the surrogate model. Typically, 5-10 initial data points are sufficient. These initial experiments should be chosen to provide a broad, representative sampling of the defined parameter space. A common strategy is to use a space-filling design, such as a Latin Hypercube Sampling (LHS), to select these initial points. This ensures that the algorithm has a good initial "map" of the reaction landscape before it begins its intelligent search. Randomly selected points are also a viable, though potentially less efficient, starting point.
Troubleshooting Guide
Scenario 1: The Bayesian optimization algorithm is consistently suggesting experiments in a very narrow region of the parameter space, and the predicted optimum is not improving.
Problem: Premature Convergence to a Local Optimum
This behavior suggests that the algorithm is heavily favoring "exploitation" over "exploration." It has likely found a region with a reasonably good yield and is not venturing into unknown areas of the parameter space where a true global optimum might exist.
Causality and Solution:
-
Adjust the Acquisition Function: The choice of acquisition function and its parameters can significantly influence the exploration-exploitation trade-off. If you are using an "Expected Improvement" (EI) acquisition function, consider switching to an "Upper Confidence Bound" (UCB) function or adjusting the trade-off parameter of your current function to favor more exploration. A higher value for the exploration parameter in UCB will encourage the algorithm to investigate areas with higher uncertainty.
-
Introduce "Noisy" Data: If your experimental setup has some inherent noise, make sure this is accounted for in the Gaussian Process model. Modeling the noise can prevent the algorithm from becoming overly confident about a particular region and encourage more exploration.[10]
-
Manual Intervention: If the algorithm remains stuck, you can manually add a few experimental points in under-explored regions of the parameter space. This new data will update the surrogate model and can "push" the algorithm out of the local optimum.
Experimental Protocol: Broadening the Search
-
Pause the current optimization campaign.
-
Analyze the surrogate model's uncertainty map. Identify a region with high uncertainty that is distant from the current area of exploitation.
-
Manually select a set of experimental conditions within this high-uncertainty region.
-
Perform the experiment and add the new data point to your dataset.
-
Restart the Bayesian optimization algorithm with the updated dataset.
Scenario 2: The optimization is progressing very slowly, and the model's predictions have very high uncertainty, even after several iterations.
Problem: High Experimental Noise or Inconsistent Reaction Outcomes
High uncertainty across the parameter space, even with an increasing number of data points, often indicates significant noise in your experimental results. In the case of silylations with this compound, this is frequently due to its high sensitivity to moisture.
Causality and Solution:
-
Strict Anhydrous Conditions: this compound readily reacts with water, which will consume the reagent and lead to inconsistent yields.[6] Ensure all glassware is rigorously flame-dried or oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Even trace amounts of moisture in the starting materials or the atmosphere can introduce significant variability.[7]
-
Reagent Quality: Silylating agents can degrade over time if not stored properly. Use a fresh bottle of this compound or re-distill the reagent if you suspect it has been compromised.
-
Inadequate Mixing: In larger scale reactions, or with heterogeneous mixtures, poor mixing can lead to localized "hot spots" of high concentration and temperature, resulting in inconsistent outcomes. Ensure your stirring is adequate for the scale of the reaction.
Experimental Protocol: Minimizing Experimental Noise
-
Glassware Preparation: Disassemble and clean all glassware. Oven-dry at 120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent and Reagent Handling: Use freshly opened bottles of anhydrous solvents or dispense them from a solvent purification system. Handle this compound and any liquid bases in a glovebox or under an inert atmosphere using dry syringes.
-
Execution: Add the substrate and solvent to the reaction flask and purge with an inert gas for 5-10 minutes before adding the base and silylating agent. Maintain a positive pressure of the inert gas throughout the reaction.
Scenario 3: The optimization is terminated due to an error, or the analytical results show the formation of significant byproducts.
Problem: Unaccounted for Side Reactions or Degradation Pathways
Reactions involving chlorosilanes produce hydrochloric acid (HCl) as a byproduct.[8] If the base is not efficient at scavenging this HCl, it can lead to side reactions, such as the cleavage of acid-sensitive functional groups on your substrate or product. The silyl ether product itself can also be labile under acidic conditions.[6]
Causality and Solution:
-
Choice of Base: For sterically hindered silylating agents like this compound, a more nucleophilic and less sterically hindered base like imidazole can be more effective at trapping the HCl byproduct than bulkier amines like triethylamine.
-
Workup and Purification: The acidic nature of silica gel can cleave silyl ethers during column chromatography.[6] Consider using a neutralized silica gel (by pre-treating with a solution of triethylamine in your eluent) or an alternative purification method like distillation if your product is volatile. During the aqueous workup, use a mild basic solution (e.g., saturated sodium bicarbonate) to quench the reaction.
-
Constrain the Parameter Space: If high temperatures are leading to thermal degradation, tighten the upper bound of the temperature range in your Bayesian optimization parameter space.
Visualizing the Workflow
The following diagram illustrates the iterative nature of a Bayesian optimization campaign for a chemical reaction.
Caption: A schematic of the Bayesian optimization workflow for chemical reactions.
By understanding the underlying principles of Bayesian optimization and the specific chemical challenges associated with this compound, you can effectively troubleshoot and guide your automated reaction optimization to a successful outcome.
References
-
Green, D., et al. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery. DOI:10.1039/D3DD00234A. Available at: [Link]
-
ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects? Retrieved from [Link]
-
Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. Available at: [https://doyle.princeton.edu/wp-content/uploads/sites/9 Doyle Group/files/2021-02/20210203_Nature_paper.pdf]([Link] Doyle Group/files/2021-02/20210203_Nature_paper.pdf)
-
Felton, K., et al. (2021). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science. Available at: [Link]
-
Snyder, D. A. (2010). Automated Microreactor System for Reaction Development and Online Optimization of Chemical Processes. DSpace@MIT. Available at: [Link]
-
Snyder, D. A. (2010). Automated Microreactor System for Reaction Development and Online Optimization of Chemical Processes. ResearchGate. Available at: [Link]
-
Letham, B., et al. (2019). Constrained Bayesian Optimization with Noisy Experiments. Project Euclid. Available at: [Link]
-
ChemRxiv. (2022). Bayesian optimisation for additive screening and yield improvements in chemical reactions – beyond one-hot encodings. Available at: [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Chromatography Forum. (2014). Why do my silylations always fail? Retrieved from [Link]
-
Guo, J., et al. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA. Available at: [Link]
-
Shields, B. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Retrieved from [Link]
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Patsnap Eureka. (2025). Hydrochloric Acid Process Optimization: A Roadmap. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bayesian Optimization for Chemical Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Bayesian Optimization as a Sustainable Strategy for Early-Stage Process Development? A Case Study of Cu-Catalyzed C–N Coupling of Sterically Hindered Pyrazines. Retrieved from [Link]
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Patsnap Eureka. (2025). How to Leverage Hydrochloric Acid for Enhanced Results? Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
-
YouTube. (2021). Abigail Doyle, Princeton U & Jason Stevens, BMS: Bayesian Optimization for Chemical Synthesis. Retrieved from [Link]
-
Sin, J. W., et al. (2025). Highly parallel optimisation of chemical reactions through automation and machine intelligence. PMC - NIH. Available at: [Link]
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Foley, D., et al. (n.d.). Automated optimization under dynamic flow conditions. Reaction Chemistry & Engineering. Available at: [Link]
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Jenatton, C., et al. (2017). Bayesian Optimization for Conditional Hyperparameter Spaces. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Microreactor-Based Reaction Optimization in Organic Chemistry ? Glycosylation as a Challenge. Retrieved from [Link]
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Felton, K., et al. (2024). Self-Optimizing Flow Reactions for Sustainability: An Experimental Bayesian Optimization Study. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Jung, S., et al. (n.d.). Navigating chemical space: multi-level Bayesian optimization with hierarchical coarse-graining. PMC - NIH. Available at: [Link]
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Jenatton, C., et al. (n.d.). Bayesian Optimization for Conditional Hyperparameter Spaces. Université Laval. Available at: [Link]
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YouTube. (2023). A gentle introduction to Bayesian optimization. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of Chlorocyclohexyldimethylsilane
The purity of chlorocyclohexyldimethylsilane, a key intermediate in the synthesis of specialized silicone polymers and pharmaceutical compounds, is paramount to ensuring the desired reaction outcomes, product performance, and safety profile. The presence of even trace impurities, such as residual starting materials, byproducts from side reactions, or degradation products, can have a significant impact on the final product's properties. This guide provides a comprehensive comparison of the primary analytical methods for the purity assessment of this compound, offering in-depth technical insights and practical guidance for researchers, scientists, and drug development professionals.
The Criticality of Purity in this compound
This compound is a reactive organosilane compound. Its primary functional group, the silicon-chlorine bond, is susceptible to hydrolysis, leading to the formation of siloxanes. Furthermore, its synthesis can result in a variety of structurally similar impurities. Therefore, robust analytical methods are essential to not only quantify the main component but also to identify and quantify any potential impurities that could affect its intended application.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for purity assessment is contingent on the specific requirements of the analysis, such as the need for qualitative or quantitative information, the expected concentration of impurities, and the desired level of accuracy and precision. The most commonly employed techniques for the analysis of this compound and related chlorosilanes include Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Feature | Gas Chromatography (GC-FID/TCD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H, ¹³C, ²⁹Si NMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | Separation of volatile compounds by GC followed by mass-based detection and identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Absorption of infrared radiation by molecular vibrations, identifying functional groups. |
| Primary Use | Quantification of volatile organic impurities and determination of the main component's purity. | Identification and quantification of volatile impurities, even at trace levels. | Absolute purity determination (qNMR), structural confirmation, and identification of major impurities. | Rapid identification of the compound and detection of functional group impurities (e.g., Si-OH from hydrolysis). |
| Strengths | High resolution, high precision, and robust for routine quality control. | High sensitivity and specificity, providing structural information for unknown impurity identification. | Provides detailed structural information, non-destructive, and can be used for absolute quantification without a specific reference standard for the analyte. | Fast, non-destructive, and requires minimal sample preparation. |
| Limitations | Requires that the analyte and impurities be volatile and thermally stable. Co-eluting peaks can be a challenge. | Can be more complex to operate and maintain than GC-FID/TCD. | Lower sensitivity compared to GC-MS, and can be less effective for complex mixtures with overlapping signals. | Primarily qualitative, providing limited quantitative information. |
| Typical Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% | ~1-5% |
| Typical Precision (RSD) | < 1%[1] | < 5% | < 2% | N/A (primarily qualitative) |
In-Depth Analysis of Key Methodologies
Gas Chromatography (GC): The Workhorse for Purity and Impurity Profiling
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3] Its high separation efficiency makes it ideal for resolving the main component from closely related impurities.
Objective: To quantify the purity of this compound and determine the concentration of volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: A non-polar or semi-polar phase column is often suitable for chlorosilane analysis. A Restek RTX-200 (trifluoropropylmethyl polysiloxane) or similar is a good starting point to minimize on-column reactions.[4]
-
Carrier Gas: Helium or Hydrogen
Procedure:
-
Sample Preparation: Due to the moisture sensitivity of this compound, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox). Prepare a ~1% (w/v) solution of the sample in an anhydrous solvent such as hexane or toluene.
-
Instrumental Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL
-
-
Data Analysis: The purity is typically determined by area percent normalization, assuming that all components have a similar response factor with the FID. For higher accuracy, a reference standard of this compound should be used to calculate the response factor.
Causality Behind Experimental Choices:
-
The choice of a trifluoropropylmethyl polysiloxane phase column is deliberate to handle the reactive nature of chlorosilanes and prevent on-column degradation.[4]
-
The temperature program is designed to ensure the elution of both volatile starting materials and less volatile byproducts like siloxanes.
-
FID is chosen for its excellent sensitivity towards organic compounds and its wide linear range.
Caption: Workflow for GC-based purity determination of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Impurity Identification
When the identity of an impurity is unknown, GC-MS is the method of choice.[5][6][7] It combines the separation power of GC with the definitive identification capabilities of mass spectrometry.
Objective: To identify unknown impurities in a this compound sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)
-
Column and GC conditions are similar to the GC-FID method.
Procedure:
-
Sample Preparation and GC Separation: Follow the same procedure as for GC-FID.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-500
-
Scan Speed: 2 scans/sec
-
-
Data Analysis: The mass spectrum of each eluting peak is compared against a spectral library (e.g., NIST, Wiley) for identification. The fragmentation pattern provides crucial information about the structure of the impurity.
Trustworthiness of the Protocol:
-
The use of a standard 70 eV electron ionization ensures that the resulting mass spectra are comparable to established libraries, increasing the confidence in impurity identification.
-
The mass range is selected to encompass the expected molecular weights of the parent compound and potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds.[8][9] ¹H, ¹³C, and ²⁹Si NMR provide complementary information to confirm the structure of this compound and to identify and quantify impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a specific reference standard of the analyte.[10]
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.
-
Expertise in Method Design:
-
The choice of a long relaxation delay is critical for accurate quantification in qNMR, as it prevents saturation effects that can lead to inaccurate integral values.
-
The selection of an internal standard with sharp, well-resolved signals that do not overlap with the analyte signals is crucial for accurate integration.
Caption: Logical workflow for qNMR-based purity determination.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR spectroscopy is a fast and simple technique for the qualitative analysis of this compound.[11][12][13] It is particularly useful for identifying the presence of key functional groups and for detecting impurities that have distinct infrared absorptions, such as the Si-OH group that would be present if the sample has undergone hydrolysis.
Objective: To confirm the identity of this compound and to screen for hydroxyl-containing impurities.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for the characteristic Si-Cl and Si-C stretching vibrations. The presence of a broad peak around 3200-3600 cm⁻¹ would indicate the presence of Si-OH groups due to hydrolysis.
Authoritative Grounding: The characteristic vibrational frequencies of functional groups in organosilicon compounds are well-established, providing a reliable basis for spectral interpretation.
Conclusion: A Multi-faceted Approach to Ensuring Purity
For a comprehensive and reliable assessment of this compound purity, a multi-faceted approach is recommended.
-
Routine Quality Control: Gas Chromatography (GC-FID) is the preferred method for routine analysis to quantify the main component and known volatile impurities due to its robustness, high throughput, and precision.[1]
-
Impurity Identification: When unknown peaks are detected in the GC chromatogram, GC-MS should be employed for their definitive identification.
-
Reference Standard Characterization: Quantitative ¹H NMR (qNMR) is the gold standard for establishing the absolute purity of a reference batch and for orthogonal confirmation of the purity value obtained by GC.[10]
-
Rapid Screening: FTIR is a valuable tool for quick identity confirmation and for detecting hydrolysis products.
By strategically combining these analytical techniques, researchers and drug development professionals can build a comprehensive purity profile of this compound, ensuring the quality, consistency, and reliability of their chemical processes and final products. The validation of these analytical methods is a critical step to ensure they are suitable for their intended purpose.[14][15][16][17]
References
- Shen, Y., Qu, J., & Zhang, H. (1997).
-
Burson, K. R., & Kenner, C. T. (1969). Gas-chromatographic separation of chlorosilanes, methylcholorosilanes, and associated siloxanes. Analytical Chemistry, 41(7), 978-979. [Link]
-
Aynsley, E. E., Hetherington, G., & Robinson, P. L. (1954). Analysis of trichlorosilane, silicon tetrachloride, phosphorus trichloride and boron trichloride by gas chromatography. Journal of the Chemical Society (Resumed), 1119-1124. [Link]
- JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and ... - Google Patents. (n.d.).
-
Which capillary column we can use for GC analysis of chlorsilanes? (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
29Si NMR Experiments in Solutions of Organosilicon Compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
NMR Spectroscopy of Organosilicon Compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses. (1996). Magnetic Resonance in Medicine, 35(3), 398-403. [Link]
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Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025). Journal of the American Chemical Society. [Link]
-
What is the minimum purity of an isolated/synthesized compound to get a reliable IR/NMR/MS spectra? (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [Link]
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Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. (2023). Molecules, 28(9), 3894. [Link]
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Validation of analytical methods. (2000). TrAC Trends in Analytical Chemistry, 19(1), 18-25. [Link]
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Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. (2014). International Journal of Engineering Research and Applications, 4(9), 1-6. [Link]
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Daksh, S., Goyal, A., & Pandiya, C. K. (2015). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 4(4), 1625-1632. [Link]
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Validation of analytical methods. (2018). HBM4EU. [Link]
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Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. (2024). LCGC International. [Link]
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Gas Chromatography-Mass Spectrometry Fingerprint and in vitroCytotoxic Studies of Rubus steudneri Leaf Fractions. (2021). Pharmacognosy Magazine, 17(5), S1-S7. [Link]
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Epshtein, N. A. (2020). Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Drug development & registration, 9(3), 108-118. [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (2018). Journal of Pharmacognosy and Phytochemistry, 7(5), 108-114. [Link]
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Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019). Materials, 12(18), 2972. [Link]
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Applications focused on FTIR Spectroscopy from Shimadzu - page 1 - LabRulez ICPMS. (n.d.). Retrieved January 7, 2026, from [Link]
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Synthesis of process related impurities of Citicoline and Citicoline sodium. (2024). Indian Journal of Chemistry - Section B, 63B(3), 394-401. [Link]
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Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2023). Materials, 16(13), 4635. [Link]
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Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2022). Saudi Journal of Biological Sciences, 29(6), 103290. [Link]
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Analysis of FTIR Spectra in Organic-Inorganic Hybrid Type SiOC Films. (2006). Journal of the Korean Physical Society, 49(S1), S73-S77. [Link]
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multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. [Link]
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ROUTINE ANALYSIS OF CANNABIS FOR PESTICIDES AND MYCOTOXINS USING UPLC-MS/MS. (2018). Waters Corporation. [Link]
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Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023). Polymers, 15(16), 3422. [Link]
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Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2014). Journal of Environment and Earth Science, 4(1), 1-6. [Link]
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A Senior Application Scientist's Comparative Guide to Silylating Agents: Profiling Chlorocyclohexyldimethylsilane
For the discerning researcher, scientist, and drug development professional, the strategic selection of a silylating agent is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign. This guide offers an in-depth comparison of Chlorocyclohexyldimethylsilane alongside a spectrum of commonly employed silylating agents. By examining their performance through the lens of established experimental data and fundamental principles of organic chemistry, this document aims to empower you to make informed decisions for the protection of hydroxyl groups, a cornerstone of modern organic synthesis.
The Indispensable Role of Silylation in Complex Synthesis
In the intricate world of multi-step organic synthesis, particularly in the pharmaceutical industry, the temporary masking of reactive functional groups is a recurring necessity.[1] Silyl ethers have established themselves as the preeminent choice for the protection of alcohols, owing to their ease of formation, tunable stability, and mild removal conditions.[2][3] The reaction, a nucleophilic substitution at the silicon center, involves the alcohol acting as a nucleophile, attacking the electrophilic silicon atom of the silyl halide.[4] This process is typically facilitated by a base, such as imidazole or triethylamine, to neutralize the liberated hydrochloric acid.[4]
The vast utility of silyl ethers stems from the ability to modulate their stability by altering the steric and electronic environment of the silicon atom.[5][6] This allows for the selective protection and deprotection of multiple hydroxyl groups within a complex molecule, a strategy that is fundamental to the synthesis of intricate natural products and active pharmaceutical ingredients.[5]
Unveiling this compound: A Structural Perspective
This compound, with the chemical formula C₈H₁₇ClSi and a molecular weight of 176.76 g/mol , presents an interesting structural motif for a silylating agent.[7] The key to understanding its potential performance lies in analyzing the substituents on the silicon atom: a cyclohexyl group and two methyl groups.
The steric bulk of a silylating agent is a primary determinant of its reactivity and the stability of the resulting silyl ether.[8][9] Generally, increased steric hindrance leads to slower reaction rates for silylation but imparts greater stability to the formed silyl ether under both acidic and basic conditions.[9][10]
A Head-to-Head Comparison: Performance Metrics of Silylating Agents
To provide a clear and objective comparison, the following table summarizes the relative stability of various common silyl ethers under acidic and basic conditions. This data, compiled from various authoritative sources, serves as a crucial guide for selecting the appropriate protecting group for a given synthetic challenge.
Table 1: Relative Rates of Silyl Ether Hydrolysis
| Silylating Agent (Abbreviation) | Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (TMS) | 1 | 1 |
| Chlorotriethylsilane (TESCl) | Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) | tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |
| This compound | Cyclohexyldimethylsilyl | Est. > 20,000 | Est. > 20,000 |
| Triisopropylsilyl Chloride (TIPSCl) | Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl Chloride (TBDPSCl) | tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
Estimated values based on structural analysis and steric hindrance principles.
The data clearly illustrates the profound impact of steric bulk on the stability of silyl ethers.[9] The TMS group is highly labile and suitable for transient protection, while the TBDMS and TIPS groups offer significantly enhanced stability, making them workhorses in multi-step synthesis.[10]
Based on its structure, the cyclohexyldimethylsilyl ether is predicted to exhibit stability comparable to or slightly exceeding that of the TBDMS ether. The flexible nature of the cyclohexyl ring may allow it to adopt conformations that effectively shield the silicon-oxygen bond from attack.
Experimental Protocols: A Practical Guide to Silylation
Reproducibility is the cornerstone of scientific advancement. The following detailed protocols provide step-by-step methodologies for the protection of a primary alcohol using this compound and a common alternative, TBDMSCl.
Protocol 1: Protection of a Primary Alcohol using this compound
Objective: To synthesize a cyclohexyldimethylsilyl ether from a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF, add this compound (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess imidazole and any acidic byproducts.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclohexyldimethylsilyl ether.
Protocol 2: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl) - The Corey Protocol
Objective: To synthesize a tert-butyldimethylsilyl ether from a primary alcohol.[4]
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (1.1 eq) in one portion at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Chemistry: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the key processes and decision-making workflows.
Caption: Mechanism of Alcohol Silylation.
Caption: General Experimental Workflow for Alcohol Protection.
Caption: Decision Tree for Silylating Agent Selection.
Conclusion: Strategic Application for Synthetic Success
The selection of a silylating agent is a nuanced decision that requires careful consideration of the substrate, the planned synthetic route, and the desired stability of the protecting group. While established reagents like TBDMSCl and TIPSCl offer a predictable and well-documented performance profile, this compound emerges as a potentially valuable alternative, likely offering stability comparable to or greater than TBDMS.
For the researcher engaged in the synthesis of complex molecules, a thorough understanding of the relative stabilities and reactivities of different silylating agents is indispensable. This guide provides a framework for making these critical decisions, empowering the synthetic chemist to navigate the challenges of multi-step synthesis with greater confidence and efficiency. The judicious application of these powerful tools will undoubtedly continue to drive innovation in drug discovery and development.
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Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 2017. [Link]
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Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. UvA-DARE (Digital Academic Repository). [Link]
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Influence of the steric bulk of a trityl group in the formation of molecular metallosilicates. ResearchGate, 2024. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 2024. [Link]
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Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews: Journal of Medicinal and Organic Chemistry, 2024. [Link]
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A Spotlight on Recent Highlights from Small Molecule Patents. YouTube, 2024. [Link]
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Utilisation of click chemistry in medicinal chemistry. Applications to the synthesis of new bioactive triarylmethanes. ResearchGate, 2018. [Link]
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How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Reddit, 2018. [Link]
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A Strategic Guide to Silyl Ether Protecting Groups: A Comparative Analysis of Chlorocyclohexyldimethylsilane and TBDMSCl
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. Among the diverse arsenal available to the modern chemist, silyl ethers stand out for their versatility, ease of installation, and tunable lability. The tert-butyldimethylsilyl (TBDMS) group, introduced via its chloride (TBDMSCl), is a cornerstone of contemporary synthetic strategy. However, the exploration of alternative silyl ethers, such as the cyclohexyl-dimethylsilyl (CycMe₂Si) group, derived from chlorocyclohexyldimethylsilane, warrants a thorough comparative analysis to delineate their respective advantages and optimal applications.
This guide provides an in-depth comparison of this compound and TBDMSCl as protecting groups for alcohols, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals.
The Central Role of Steric Hindrance in Silyl Ether Stability
The stability of a silyl ether towards cleavage is fundamentally governed by the steric bulk of the substituents on the silicon atom.[1][2] This steric shield obstructs the approach of both protons (in acidic cleavage) and nucleophiles like fluoride ions, thereby dictating the robustness of the protecting group under various reaction conditions.[3][4] The well-established hierarchy of stability among common silyl ethers serves as a testament to this principle.
The general order of stability to acidic hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS [2][3][5]
A similar trend is observed under basic conditions and with fluoride-mediated cleavage, although subtle differences in reactivity can be exploited for selective deprotection.[3][5]
TBDMSCl: The Established Workhorse
tert-Butyldimethylsilyl chloride (TBDMSCl or TBSCl) is a widely adopted reagent for the protection of alcohols due to the excellent balance of stability and reactivity of the resulting TBDMS ether.[6] The bulky tert-butyl group provides substantial steric hindrance, rendering the TBDMS ether resistant to a wide range of reaction conditions, including many nucleophilic and basic environments.[1][4]
Key Characteristics of TBDMS Protecting Group:
-
Robust Stability: TBDMS ethers are significantly more stable than their trimethylsilyl (TMS) and triethylsilyl (TES) counterparts, allowing for their use in complex synthetic sequences.[2][3]
-
Orthogonal Deprotection: The TBDMS group can be selectively cleaved in the presence of more robust silyl ethers like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), enabling orthogonal protection strategies.[4]
-
Mild Cleavage Conditions: Deprotection is reliably achieved under mild acidic conditions (e.g., acetic acid in THF/water), or more commonly, with fluoride ion sources such as tetrabutylammonium fluoride (TBAF) in THF.[7][8] The exceptional strength of the Si-F bond is a powerful driving force for this cleavage.[8]
This compound: An Alternative Under Scrutiny
This compound introduces the cyclohexyl-dimethylsilyl (CycMe₂Si) protecting group. While not as ubiquitously documented as the TBDMS group, its structural features suggest a distinct profile of stability and reactivity that can be inferred from fundamental principles of steric hindrance.
A Comparative Steric Analysis: Cyclohexyl vs. tert-Butyl
The core of our comparison lies in the steric profiles of the cyclohexyl and tert-butyl groups attached to the dimethylsilyl framework.
-
The tert-Butyl Group: This group is characterized by a quaternary carbon atom bonded to three methyl groups. Its conformation is relatively rigid, presenting a consistent and significant steric barrier around the silicon atom. The A-value, a measure of steric bulk in a cyclohexane ring system, for a tert-butyl group is very high, effectively locking the conformation.[9]
-
The Cyclohexyl Group: In its stable chair conformation, the cyclohexyl group has both axial and equatorial protons. While it is a bulky substituent, it possesses conformational flexibility. The connection to the silicon atom is at a secondary carbon, which is inherently less sterically demanding than the quaternary center of the tert-butyl group. However, the overall volume and spatial arrangement of the cyclohexyl ring still present a considerable steric impediment.
Based on this structural analysis, it is reasonable to hypothesize that the CycMe₂Si group is sterically less demanding than the TBDMS group . This seemingly subtle difference has significant implications for both the formation and cleavage of the corresponding silyl ethers.
Expected Performance and Applications: A Comparative Overview
The following table summarizes the anticipated performance of the CycMe₂Si group in comparison to the well-established TBDMS group, based on steric arguments.
| Feature | TBDMS Protecting Group | This compound (CycMe₂Si) Protecting Group (Inferred) |
| Relative Stability | High | Moderately High: Likely more stable than TMS and TES, but potentially more labile than TBDMS under acidic and fluoride-mediated conditions due to lower steric bulk. |
| Rate of Silylation | Moderate; can be slow with hindered alcohols.[5] | Potentially Faster: The reduced steric hindrance may allow for more rapid protection of sterically demanding alcohols compared to TBDMSCl. |
| Deprotection Conditions | Mild acid (e.g., AcOH) or fluoride (e.g., TBAF).[7][8] | Potentially Milder Deprotection: May be cleaved under conditions that leave a TBDMS group intact, offering an additional layer of selectivity in orthogonal protection schemes. |
| Potential Applications | General-purpose protecting group for primary, secondary, and some tertiary alcohols in complex synthesis.[1][4] | Potentially useful for: 1. Protecting moderately hindered alcohols where TBDMSCl reacts sluggishly. 2. Scenarios requiring a silyl ether that is more robust than TES but more readily cleaved than TBDMS. |
Experimental Protocols
Protection of a Primary Alcohol with TBDMSCl
This protocol is a standard procedure for the TBDMS protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
TBDMSCl (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBDMSCl (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Deprotection of a TBDMS Ether using TBAF
This protocol describes the standard procedure for the fluoride-mediated cleavage of a TBDMS ether.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography if necessary.
Visualizing the Synthetic Workflow
Caption: Decision-making guide for selecting a suitable silyl ether protecting group.
Conclusion and Future Perspectives
TBDMSCl remains the preeminent choice for a robust and versatile silyl ether protecting group, backed by decades of extensive application and a wealth of experimental data. Its stability profile is well-characterized, making it a reliable tool for complex synthetic endeavors.
This compound, on the other hand, represents a potentially useful, albeit underexplored, alternative. Based on fundamental principles of steric hindrance, the CycMe₂Si group is predicted to be less sterically demanding than the TBDMS group. This suggests it may offer advantages in the silylation of hindered alcohols and provide an additional level of selectivity in deprotection strategies. However, it is crucial to underscore that these are theoretically derived hypotheses.
To fully elucidate the synthetic utility of this compound, direct, quantitative comparisons of the stability of CycMe₂Si ethers against TBDMS and other silyl ethers under standardized acidic, basic, and fluoride-mediated conditions are required. Such studies would provide the empirical data necessary for chemists to confidently incorporate this reagent into their synthetic toolbox, potentially unlocking new strategies for selective protection and deprotection.
References
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Wikipedia. (2024). Silyl ether. Available at: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Available at: [Link]
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-
Fiveable. (n.d.). 11.3 Protecting groups. Available at: [Link]
-
Semantic Scholar. (n.d.). Selective de-protection of silyl ethers. Available at: [Link]
- Royal Society of Chemistry. (2014). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry.
-
SlideShare. (n.d.). PROTECTINGANDBDEPROTECT.... Available at: [Link]
-
ResearchGate. (n.d.). Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Available at: [Link]
- Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry.
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]
- University of Liverpool. (n.d.). Alcohol Protecting Groups.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Available at: [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). iodotrimethylsilane: cyclohexanol from cyclohexyl methyl ether. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Available at: [Link]
-
YouTube. (2018). Other Ether Cleavage Reactions. Available at: [Link]
- MDPI. (2023). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. Molecules.
-
YouTube. (2018). 12.4 Protecting Alcohols. Available at: [Link]
-
ResearchGate. (2017). Reaction of silicon with alcohols in autoclave. Available at: [Link]
-
YouTube. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]
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Navigating the Landscape of Silyl Ether Stability: A Comparative Guide for Synthetic Chemists
In the intricate world of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving high yields and minimizing unwanted side reactions. Among the pantheon of protecting groups for hydroxyl functionalities, silyl ethers stand out for their versatility, ease of installation, and, most critically, their tunable stability.[1][2] This guide provides a comprehensive comparative analysis of the stability of commonly employed silyl ethers, offering experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Bedrock of Stability: Steric and Electronic Effects
The stability of a silyl ether is not an arbitrary characteristic but rather a predictable outcome of the interplay between steric hindrance and electronic effects at the silicon center.[3][4] Understanding these fundamental principles is the key to rationally selecting the appropriate silyl ether for a given synthetic challenge.
Steric Hindrance: The primary determinant of silyl ether stability is the steric bulk of the substituents attached to the silicon atom.[5][6] Larger, more sterically demanding groups create a physical shield around the silicon-oxygen bond, impeding the approach of nucleophiles or protons required for cleavage.[6] This principle is the foundation for the wide range of stabilities observed across the family of silyl ethers.
Electronic Effects: While steric hindrance is the dominant factor, electronic effects also play a role. Electron-withdrawing groups attached to the silicon atom can enhance stability toward acidic cleavage by decreasing the basicity of the ether oxygen, making it less susceptible to protonation.[7] Conversely, under fluoride-mediated deprotection conditions, electron-poor silyl groups are cleaved faster than electron-rich ones.[8]
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performance of Chlorocyclohexyldimethylsilane as a coupling agent versus other silanes
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and organic synthesis, the performance of coupling agents and protecting groups is paramount to achieving desired outcomes. Silane coupling agents, in particular, play a crucial role in modifying surfaces and protecting functional groups. This guide provides a comprehensive comparison of Chlorocyclohexyldimethylsilane against other commonly used silanes, offering experimental insights into its performance as a coupling agent and a protecting group.
The Role of Silane Coupling Agents
Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic and organic materials. Their bifunctional nature, typically represented as Y-R-Si-X₃, allows them to form stable covalent bonds with both surfaces. The 'X' represents a hydrolyzable group, such as chloro or alkoxy, which reacts with hydroxyl groups on an inorganic substrate (e.g., silica, glass) to form a durable siloxane bond (Si-O-Si).[1] The 'Y' is an organofunctional group that interacts with an organic matrix, such as a polymer resin. This dual reactivity is fundamental to improving adhesion, enhancing mechanical properties of composites, and modifying surface characteristics.
This compound: A Profile
This compound is a monochlorosilane characterized by the presence of a bulky cyclohexyl group attached to the silicon atom. This structural feature significantly influences its reactivity, stability, and performance in various applications.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₇ClSi |
| Molecular Weight | 176.76 g/mol |
| Boiling Point | 95-97 °C at 40 mmHg |
| Density | 0.955 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.462 |
Source: ChemBK, CymitQuimica[2][3]
The presence of the bulky cyclohexyl group provides steric hindrance around the silicon atom, which is a key determinant of its performance characteristics.
Performance as a Coupling Agent for Surface Modification
The primary function of a coupling agent is to enhance the interfacial adhesion between an inorganic substrate and an organic polymer matrix. The effectiveness of a silane in this role is often evaluated by measuring the change in surface energy (hydrophobicity) and the resulting adhesion strength.
Hydrophobicity and Surface Energy Modification
The hydrophobicity of a treated surface is a good indicator of the extent and quality of the silane layer. This is typically quantified by measuring the water contact angle; a higher contact angle indicates a more hydrophobic surface and, generally, a more complete and well-organized silane layer.
While direct comparative studies including this compound are limited, we can infer its performance based on the behavior of other bulky alkylsilanes. The steric bulk of the cyclohexyl group is expected to create a dense, umbrella-like protective layer over the substrate, effectively shielding it from moisture.
Comparative Data on Water Contact Angles of Silanized Glass:
| Silane | Water Contact Angle (Advancing) |
| Tridecafluoro-1,1,2,2-tetrahydrooctyl-1-triethoxysilane | 111° |
| Hexamethyldisilazane (HMDZ) modified aerogel | ~135° |
| Chlorotrimethylsilane (CTMS) | 80 ± 3° |
| Expected for this compound | High (estimated >90°) |
Source: Based on data from various studies.[4][5]
The bulky nature of this compound is anticipated to yield a high water contact angle, comparable to or exceeding that of less sterically hindered silanes like CTMS. This is because the cyclohexyl group can effectively prevent water from penetrating the silane layer and reaching the substrate surface.
Adhesion Promotion
The ultimate test of a coupling agent's performance is the improvement in adhesion strength between the substrate and a polymer matrix. This is often measured using techniques such as the pull-off test or peel test.[6]
The mechanism of adhesion promotion by silanes involves the formation of a durable chemical bridge between the inorganic and organic phases. The choice of silane can significantly impact the resulting bond strength. For instance, in a study on polypropylene composites, the use of a suitable silane coupling agent was shown to significantly enhance adhesion.[7]
Performance as a Protecting Group in Organic Synthesis
In organic synthesis, silyl ethers are widely used to protect hydroxyl groups from unwanted reactions.[8] The stability of the silyl ether is a critical factor, and it is largely determined by the steric bulk of the substituents on the silicon atom.[9]
Hydrolytic Stability
The hydrolytic stability of a silyl protecting group determines its robustness throughout a multi-step synthesis. Generally, bulkier silyl groups provide greater stability against both acidic and basic hydrolysis.[9]
Relative Hydrolytic Stability of Silyl Ethers:
| Silyl Group | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| Cyclohexyldimethylsilyl (CDMS) | High (comparable to or greater than TBDMS) | High (comparable to TBDMS) |
Source: Adapted from various sources on protecting groups.[9]
The cyclohexyldimethylsilyl group, derived from this compound, is expected to exhibit high hydrolytic stability, comparable to or even exceeding that of the widely used tert-butyldimethylsilyl (TBDMS) group due to the significant steric hindrance provided by the cyclohexyl ring. A study on the hydrolysis of various acetal protecting groups demonstrated that a cyclohexyloxy group conferred greater stability than a methoxy group, highlighting the impact of the cyclic structure on stability.[10][11]
Experimental Protocols
Protocol for Surface Modification of Silica Substrates
This protocol outlines a general procedure for the surface modification of silica substrates (e.g., glass slides, silicon wafers) with chlorosilanes.
Materials:
-
Silica substrates
-
This compound (or other chlorosilane)
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the silica substrates by sonicating in deionized water, followed by ethanol, and then dry under a stream of nitrogen.
-
Surface Activation: To generate a high density of surface silanol groups, treat the cleaned substrates with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinsing and Drying: Rinse the substrates extensively with deionized water and then dry them in an oven at 120°C for at least 2 hours.
-
Silanization: In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. Immerse the activated and dried substrates in the silane solution.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Remove the substrates from the silane solution and wash them thoroughly with anhydrous toluene to remove any unreacted silane, followed by a final rinse with ethanol.
-
Curing: Dry the coated substrates in an oven at 110°C for 30 minutes to cure the silane layer.
Protocol for Contact Angle Measurement
Equipment:
-
Goniometer or contact angle measuring system
Procedure:
-
Place the silane-modified substrate on the sample stage of the goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at several different locations on the substrate to ensure reproducibility.
Protocol for Adhesion Testing (ASTM D3359 - Cross-Cut Test)
Equipment:
-
Cross-cut adhesion test kit (includes a cutting tool with multiple blades, a brush, and pressure-sensitive tape)
-
Polymer coating to be tested
Procedure:
-
Apply the polymer coating to the silane-modified substrate and cure according to the manufacturer's instructions.
-
Using the cutting tool, make a series of parallel cuts through the coating down to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first set, creating a grid pattern.
-
Gently brush the grid area to remove any loose flakes of the coating.
-
Firmly apply the pressure-sensitive tape over the grid and smooth it down.
-
Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.
-
Visually inspect the grid area and classify the adhesion based on the ASTM scale (from 5B - no peeling or removal, to 0B - more than 65% of the coating is removed).
Visualizing the Science
Silanization Workflow
Caption: The reaction mechanism of a chlorosilane coupling agent with a hydroxylated substrate surface.
Conclusion
This compound, with its bulky cyclohexyl group, presents itself as a compelling candidate for applications requiring high hydrophobicity and steric protection. While direct comparative performance data as a coupling agent is an area requiring further research, its structural characteristics suggest it would be a highly effective surface modifying agent, particularly for creating robust, water-repellent surfaces. In the realm of organic synthesis, the corresponding cyclohexyldimethylsilyl protecting group is expected to offer excellent stability, rivaling or surpassing that of the commonly used TBDMS group. The choice of silane will always be application-specific, and this guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in their pursuit of advanced materials and complex molecular architectures.
References
- Ulm, R., & F. H. Coh. (1997). Monomolecular silane films on glass surfaces - contact angle measurements. Thin Solid Films, 305(1-2), 193-198.
- Rao, A. V., Kulkarni, M. M., Amalnerkar, D. P., & Seth, T. (2003). Surface chemical modification of silica aerogels using various alkyl-alkoxy/chloro silanes. Journal of Non-Crystalline Solids, 330(1-3), 187-195.
- Thapa, A. (2012). The effectiveness of different silane formulations to functionalize glass-based substrates. The University of Alabama in Huntsville.
- Xie, Y., Hill, C. A. S., Xiao, Z., Militz, H., & Mai, C. (2010). Silane coupling agents used for natural fiber/polymer composites: A review. Composites Part A: Applied Science and Manufacturing, 41(7), 806-819.
- Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc.
-
ChemBK. (n.d.). chloro(cyclohexyl)dimethylsilane. Retrieved from [Link]
- Fataftah, Z. A., Rawashdeh, A. M. M., & Sotiriou-Leventis, C. (2001). Synthesis and Hydrolytic Stability of Tert-Butoxydimethylsilyl Enol Ethers.
- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
- Hegde, M., & Kumar, S. (2022). Enhancing adhesion strength via synergic effect of atmospheric pressure plasma and silane coupling agent. Journal of Adhesion Science and Technology, 36(23), 2635-2654.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Matinlinna, J. P., & Vallittu, P. K. (2007). Silane coupling agents in dentistry: a review.
- Aboudzadeh, M. A., Mirabedini, S. M., & Atai, M. (2007). Effect of silane-based treatment on the adhesion strength of acrylic lacquers on the PP surfaces. International Journal of Adhesion and Adhesives, 27(7), 519-526.
-
Gelest, Inc. (n.d.). The Role of Polarity in the Structure of Silanes Employed in Surface Modification. Retrieved from [Link]
- Ebnesajjad, S. (2013). Handbook of Adhesives and Surface Preparation: Technology, Applications and Manufacturing. William Andrew.
- Kim, J. K., & Lee, Y. H. (2001). Effect of silane coupling agent on interphase and performance of glass fibers/unsaturated polyester composites. Journal of colloid and interface science, 242(1), 174-179.
- Rao, A. V., & Hegde, N. D. (2011). Comparative studies on the surface chemical modification of silica aerogels based on various organosilane compounds of the type RnSiX4− n. Applied Surface Science, 257(15), 6592-6598.
- Fu, S. Y., Xu, G., & Mai, Y. W. (2000). The effect of fiber length and fiber orientation distributions on the mechanical properties of short-fiber-reinforced polymers: a review. Composites Part B: Engineering, 31(6-7), 511-526.
- Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein journal of organic chemistry, 15, 684-691.
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 684–691.
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- 1. kompozit.org.tr [kompozit.org.tr]
- 2. researchgate.net [researchgate.net]
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- 4. Monomolecular silane films on glass surfaces - contact angle measurements [scholarbank.nus.edu.sg]
- 5. louis.uah.edu [louis.uah.edu]
- 6. Enhancing adhesion strength via synergic effect of atmospheric pressure plasma and silane coupling agent [ouci.dntb.gov.ua]
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- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Silylation Efficiency: A Comparative Study Featuring Chlorocyclohexyldimethylsilane
Introduction: The Critical Role of Derivatization in Bioanalysis
In the landscape of drug development and metabolomics, Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone for its high resolution and sensitive analytical capabilities.[1] However, a significant portion of bioactive molecules, including drug metabolites, steroids, and organic acids, are non-volatile and thermally labile due to the presence of polar functional groups like hydroxyls (-OH), carboxyls (-COOH), and amines (-NH2).[2][3] To render these compounds amenable to GC-MS analysis, a chemical derivatization step is imperative. Silylation, the replacement of an active hydrogen with a silyl group, is the most prevalent of these techniques.[4][5] This process enhances volatility, increases thermal stability, and often leads to more informative mass spectra.[6][7]
The success of a quantitative GC-MS assay hinges on the efficiency and reproducibility of this derivatization. A plethora of silylating agents are available, each with distinct reactivity profiles. While reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely adopted, the selection of an optimal reagent is dictated by the specific analyte and matrix.[8][9] This guide provides a framework for the quantitative evaluation of silylation efficiency, using the less common but sterically unique Chlorocyclohexyldimethylsilane as a case study, and comparing its performance against the benchmark reagent, MSTFA. We will delve into the mechanistic rationale, present a detailed experimental protocol for quantitative comparison, and offer insights into interpreting the results.
Comparative Overview of Silylating Reagents
The choice of a silylating agent is a critical experimental parameter, influenced by factors such as analyte structure, desired selectivity, and reaction byproducts.[10]
-
This compound (CCHDMS): This reagent introduces a cyclohexyldimethylsilyl group. The bulky cyclohexyl moiety offers significant steric hindrance, which can be exploited for selective derivatization of less hindered hydroxyl groups.[11] As a chlorosilane, its reaction with active hydrogens produces hydrochloric acid (HCl), which typically requires a base catalyst or scavenger to drive the reaction to completion.[12]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most powerful silylating agents, MSTFA derivatizes a wide range of functional groups.[3][13] Its primary byproduct, N-methyltrifluoroacetamide, is highly volatile, which is advantageous as it does not interfere with the chromatography of the analytes of interest.[14]
A summary of the key properties of these reagents is presented below:
| Feature | This compound (CCHDMS) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Silyl Group | Cyclohexyldimethylsilyl | Trimethylsilyl (TMS) |
| Reactivity | Moderate; requires base catalyst | Very high |
| Byproducts | Hydrochloric Acid (HCl) | N-methyltrifluoroacetamide (volatile) |
| Steric Hindrance | High | Low |
| Primary Applications | Potentially selective derivatization | Broad-spectrum derivatization of polar compounds |
Experimental Design for Quantitative Efficiency Analysis
To objectively compare the silylation efficiency of CCHDMS and MSTFA, a robust experimental design is crucial. This involves the use of a model compound, an internal standard for accurate quantification, and a well-defined analytical method.
Selection of Model Compound and Internal Standard
-
Model Compound: Testosterone will be used as the model compound. It contains both a secondary hydroxyl group and a ketone, making it a relevant analyte in steroid profiling and drug metabolism studies. Its derivatization is a common requirement for GC-MS analysis.
-
Internal Standard (IS): Deuterated testosterone (Testosterone-d3) is the ideal internal standard. It is chemically identical to the analyte, ensuring similar derivatization kinetics and chromatographic behavior, but is distinguishable by mass spectrometry.[15] The use of an IS is critical to correct for variations in sample preparation and injection volume, thereby enhancing the accuracy and precision of the quantitative analysis.[16][17][18]
Experimental Workflow
The overall workflow for the comparative analysis is depicted below. This process ensures a systematic and controlled evaluation of each silylating reagent.
Caption: Workflow for quantitative comparison of silylation reagents.
Detailed Experimental Protocol
Caution: Silylating reagents are moisture-sensitive and corrosive. Handle them in a fume hood and under anhydrous conditions.[11] All glassware should be thoroughly dried in an oven before use.
1. Preparation of Stock Solutions: a. Testosterone (Analyte): Prepare a 1.0 mg/mL stock solution in methanol. b. Testosterone-d3 (Internal Standard): Prepare a 0.1 mg/mL stock solution in methanol.
2. Preparation of Calibration and Quality Control (QC) Samples: a. Prepare a series of calibration standards by spiking appropriate volumes of the testosterone stock solution into clean vials to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL. b. Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 40, and 80 µg/mL). c. To each calibration and QC vial, add a fixed amount of the Testosterone-d3 internal standard solution to achieve a final concentration of 10 µg/mL. d. Gently vortex each vial. e. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is crucial to ensure all moisture is removed as it can consume the silylating agent.[11]
3. Silylation Procedure:
-
Group 1: this compound (CCHDMS) a. Prepare the derivatizing reagent by mixing CCHDMS and anhydrous pyridine in a 1:1 (v/v) ratio. Pyridine acts as a base to neutralize the HCl byproduct.[12] b. To each dried sample vial, add 100 µL of the CCHDMS/pyridine reagent. c. Cap the vials tightly and vortex for 30 seconds. d. Incubate the vials in a heating block at 70°C for 60 minutes.
-
Group 2: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) a. To each dried sample vial, add 100 µL of MSTFA. For challenging derivatizations, MSTFA can be fortified with a catalyst like 1% Trimethylchlorosilane (TMCS), but for this comparison, we will use it neat.[9] b. Cap the vials tightly and vortex for 30 seconds. c. Incubate the vials in a heating block at 70°C for 60 minutes.
4. GC-MS Analysis: a. After incubation, allow the vials to cool to room temperature. b. Transfer the contents to a GC vial with an insert. c. Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Testosterone) | m/z for derivatized product (e.g., TMS-derivative: 360, 345) |
| SIM Ions (Testosterone-d3) | m/z for derivatized product (e.g., TMS-derivative: 363, 348) |
Data Analysis and Interpretation
The quantitative analysis relies on the internal standard method.[16] The efficiency of the derivatization is determined by constructing a calibration curve and calculating the concentration of the derivatized analyte in the QC samples.
-
Peak Integration: Integrate the chromatographic peaks for the derivatized testosterone and testosterone-d3 at their respective retention times.
-
Response Ratio Calculation: For each calibration standard and QC sample, calculate the peak area ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Calibration Curve: Plot the Response Ratio against the known concentration of the testosterone calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Quantification of QC Samples: Use the calibration curve to calculate the concentration of testosterone in the QC samples for each derivatization agent.
-
Efficiency Calculation: The silylation efficiency is expressed as the recovery percentage of the QC samples: Efficiency (%) = (Calculated Concentration / Nominal Concentration) x 100.
Hypothetical Results and Discussion
The following table presents hypothetical but expected results from this comparative experiment.
| Silylating Agent | QC Level | Nominal Conc. (µg/mL) | Calculated Conc. (µg/mL) | Efficiency (%) |
| CCHDMS | Low | 7.5 | 6.5 | 86.7 |
| Medium | 40 | 35.8 | 89.5 | |
| High | 80 | 72.4 | 90.5 | |
| MSTFA | Low | 7.5 | 7.4 | 98.7 |
| Medium | 40 | 39.8 | 99.5 | |
| High | 80 | 79.4 | 99.3 |
Discussion:
Based on these hypothetical results, MSTFA demonstrates near-complete derivatization (>98% efficiency) across all concentration levels. This is consistent with its reputation as a highly powerful silylating agent.[8]
This compound shows a lower but still significant efficiency (86-91%). The reduced yield could be attributed to several factors:
-
Steric Hindrance: The bulky cyclohexyldimethylsilyl group may face steric hindrance when reacting with the secondary hydroxyl group on the testosterone molecule, leading to an incomplete reaction compared to the smaller trimethylsilyl group from MSTFA.[19]
-
Reaction Kinetics: Chlorosilane-based reactions can be slower and may require more stringent anhydrous conditions or different catalyst systems to reach completion.[12]
The choice between these reagents would depend on the analytical goal. For absolute quantification requiring the highest sensitivity, MSTFA is the superior choice. However, if the goal were selective derivatization in a molecule with multiple hydroxyl groups of varying steric accessibility, the properties of CCHDMS could be advantageous.[11]
Logical Decision Making in Reagent Selection
The selection of a silylating agent is a multifactorial decision. The following diagram provides a logical flow for choosing an appropriate reagent based on the analyte's characteristics.
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A Senior Application Scientist's Guide to Assessing the Hydrophobicity of Surfaces Coated with Chlorocyclohexyldimethylsilane
For researchers, scientists, and drug development professionals, the precise control of surface properties is a cornerstone of innovation. In fields ranging from microfluidics and cell culture to high-throughput screening and medical device fabrication, the ability to impart hydrophobicity to a surface can dramatically influence experimental outcomes, device performance, and data quality. Among the diverse array of surface modification agents, organosilanes stand out for their ability to form robust, covalent bonds with hydroxyl-rich substrates such as glass and silicon, creating a stable and predictable surface chemistry.
This guide provides an in-depth technical comparison of surfaces coated with Chlorocyclohexyldimethylsilane, a cycloalkylsilane, against other common hydrophobic coatings. We will delve into the underlying principles of hydrophobicity, provide detailed experimental protocols for surface preparation and characterization, and present comparative data to inform your selection of the most appropriate surface modification strategy for your specific application. Our focus is on providing a scientifically rigorous yet practical framework for assessing and implementing hydrophobic coatings in a research and development setting.
The Fundamental Principles of Surface Hydrophobicity
The hydrophobicity, or water repellency, of a solid surface is fundamentally governed by its surface free energy. Surfaces with low surface free energy do not interact strongly with water molecules, leading to a high water contact angle, where the water droplet beads up on the surface.[1] Conversely, high-energy surfaces are hydrophilic, causing water to spread out and "wet" the surface, resulting in a low contact angle.[2]
The water contact angle (WCA) is the primary quantitative measure of hydrophobicity. It is the angle at which the liquid-vapor interface meets the solid-liquid interface. The classification of surfaces based on their static water contact angle is generally as follows:
-
Superhydrophilic: WCA < 10°
-
Hydrophilic: WCA < 90°[3]
-
Hydrophobic: WCA > 90°[3]
-
Superhydrophobic: WCA > 150°[4]
The mechanism by which organosilanes like this compound impart hydrophobicity involves the chemical modification of the substrate. The reactive chlorosilyl group of the silane molecule reacts with the surface hydroxyl (-OH) groups present on materials like glass or silicon, forming a stable, covalent siloxane bond (Si-O-Si).[5] The non-polar cyclohexyl group then forms the new outermost surface, creating a low-energy interface that repels water.
Comparative Analysis of Hydrophobic Coatings
The choice of a hydrophobic coating agent depends on several factors, including the desired level of hydrophobicity, the substrate material, the required durability, and the specific application. Here, we compare this compound with other commonly used hydrophobic agents.
This compound: A Profile
Alternative Hydrophobic Silanes
A variety of alkyl and fluoroalkylsilanes are widely used for creating hydrophobic surfaces. The length and nature of the organic substituent play a crucial role in determining the final water contact angle.
-
Long-Chain Alkylsilanes (e.g., Octadecyltrichlorosilane - OTS): These are among the most common hydrophobic coating agents. The long C18 alkyl chain allows for the formation of densely packed, well-ordered self-assembled monolayers (SAMs), leading to high water contact angles, often exceeding 110°.[6]
-
Fluoroalkylsilanes (e.g., (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane): The presence of fluorine atoms in the alkyl chain significantly lowers the surface energy, resulting in highly hydrophobic and also oleophobic (oil-repellent) surfaces.[7] Water contact angles for fluorinated silane coatings can be in the range of 110-120°.[6]
Polymeric Coatings
Polymeric materials can also be used to create hydrophobic surfaces, typically through physical adsorption or spin-coating.
-
Polytetrafluoroethylene (PTFE): Commonly known as Teflon, PTFE is renowned for its low surface energy and high hydrophobicity, with water contact angles around 108-112°.[6]
-
Polydimethylsiloxane (PDMS): This silicone-based polymer is widely used in microfluidics and offers good hydrophobicity, with water contact angles typically in the range of 100-110°.
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes typical static water contact angles achieved with various hydrophobic coating agents on smooth glass or silicon substrates.
| Coating Agent | Chemical Class | Typical Water Contact Angle (°) | References |
| This compound | Cycloalkylsilane | Estimated 90 - 105 | N/A |
| Octadecyltrichlorosilane (OTS) | Alkylsilane | 102 - 111 | [6] |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | Fluoroalkylsilane | ~115 | [6] |
| Polytetrafluoroethylene (PTFE) | Fluoropolymer | 108 - 112 | [6] |
| Polydimethylsiloxane (PDMS) | Silicone Polymer | 100 - 110 |
Note: The water contact angle for this compound is an estimate based on the properties of similar cycloalkyl and short-chain alkylsilanes. The actual value may vary depending on the deposition conditions and substrate.
Experimental Protocols for Assessing Hydrophobicity
Reproducible and reliable assessment of surface hydrophobicity requires meticulous attention to experimental detail, from substrate preparation to the final contact angle measurement. The following protocols provide a comprehensive workflow for this process.
Protocol 1: Substrate Cleaning and Activation
The quality and density of the silane monolayer are critically dependent on the cleanliness and hydroxylation of the substrate surface. The following procedure is recommended for glass or silicon substrates.
Materials:
-
Glass or silicon substrates
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Deionized (DI) water
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Staining jars or beakers
-
Sonicator
-
Oven
-
Nitrogen gas source
Procedure:
-
Sonication: Sequentially sonicate the substrates in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.
-
Piranha Etching (Activation):
-
Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE).
-
Prepare the Piranha solution by slowly and carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker.
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes. This step removes any remaining organic residues and, more importantly, hydroxylates the surface, increasing the density of -OH groups.
-
-
Rinsing and Drying:
-
Carefully remove the substrates from the Piranha solution and rinse them copiously with DI water.
-
Dry the substrates with a stream of nitrogen gas.
-
Place the cleaned and activated substrates in an oven at 110-120°C for at least 1 hour to ensure they are completely dry before silanization.
-
Diagram of the substrate cleaning and activation workflow.
Protocol 2: Surface Coating with this compound
This protocol describes a solution-phase deposition method for creating a hydrophobic coating of this compound. All steps involving the chlorosilane should be performed in a fume hood due to the release of hydrochloric acid (HCl) as a byproduct.
Materials:
-
Cleaned and activated substrates
-
This compound (min. 95% purity)
-
Anhydrous toluene
-
Coplin jars or other suitable reaction vessels
-
Oven
Procedure:
-
Prepare Silane Solution: In a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in solution.
-
Silanization: Immerse the dry, activated substrates in the silane solution for 1-2 hours at room temperature. The reaction vessel should be covered to minimize exposure to atmospheric moisture.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Curing: Place the coated substrates in an oven at 110-120°C for 30-60 minutes. This curing step helps to drive the condensation reaction to completion and removes any residual solvent, resulting in a more stable and robust coating.
-
Final Rinse and Storage: After curing, rinse the substrates with acetone and dry them with a nitrogen stream. The coated substrates are now ready for characterization or use. Store them in a clean, dry environment.
Diagram of the solution-phase silanization workflow.
Protocol 3: Water Contact Angle Measurement
The static water contact angle is measured using a contact angle goniometer, which consists of a light source, a sample stage, a microsyringe for dispensing a droplet, and a camera to capture the droplet profile.
Equipment:
-
Contact angle goniometer
-
High-purity deionized water
Procedure:
-
Sample Placement: Place the coated substrate on the sample stage of the goniometer.
-
Droplet Dispensing: Carefully dispense a small droplet of DI water (typically 2-5 µL) onto the surface of the substrate.
-
Image Capture: Capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the software associated with the goniometer to measure the angle between the baseline of the droplet (the solid-liquid interface) and the tangent to the droplet at the three-phase (solid-liquid-gas) contact point.
-
Multiple Measurements: For statistical significance, perform measurements at multiple locations on the surface and on several replicate samples. Report the average contact angle and the standard deviation.
Durability and Stability of Silane Coatings
A critical aspect of any surface coating is its durability under the intended operating conditions. Silane coatings are generally considered robust due to the covalent nature of their bond to the substrate.[1] However, their long-term stability can be influenced by several factors:
-
Hydrolytic Stability: The siloxane bonds (Si-O-Si) that anchor the silane to the surface and cross-link the monolayer can be susceptible to hydrolysis, especially under acidic or basic conditions.[8] The rate of hydrolysis can be influenced by the structure of the silane and the density of the monolayer. Dipodal silanes, which have two points of attachment to the surface, have shown enhanced hydrolytic stability.[1]
-
Mechanical Abrasion: While covalently bound, the monolayer is still susceptible to mechanical wear. Abrasion can physically remove the silane coating, leading to a loss of hydrophobicity.[9] The abrasion resistance can be influenced by the cross-linking density of the silane layer.[10]
-
UV Degradation: Silane coatings are generally stable to UV radiation, which is an advantage over some polymeric coatings that can degrade upon prolonged exposure.[1]
Comparative Durability Data:
Quantitative data on the long-term durability of specific silane coatings can be challenging to find and is often application-dependent. However, some general trends have been observed.
| Durability Test | General Performance of Silane Coatings | Key Influencing Factors | References |
| Water Immersion | Good to excellent, but can degrade over long periods, especially at non-neutral pH. | pH of the aqueous environment, cross-linking of the silane layer. | [11][12][13] |
| Abrasion Resistance | Moderate; can be improved with cross-linking agents or by forming thicker, polymeric layers. | Coating thickness, cross-linking density, nature of the abrasive force. | [9][14][15] |
| UV Stability | Generally high; the Si-O and Si-C bonds are resistant to UV degradation. | Wavelength and intensity of UV radiation. | [1] |
Conclusion
This compound offers a viable option for creating hydrophobic surfaces, with its performance being influenced by its unique cycloalkyl structure. While it may not achieve the extreme water repellency of long-chain fluoroalkylsilanes, it provides a balance of hydrophobicity and potentially unique packing characteristics.
The selection of the optimal hydrophobic coating requires a careful consideration of the desired water contact angle, the substrate to be modified, and the durability requirements of the application. The experimental protocols provided in this guide offer a robust framework for the preparation and characterization of silane-coated surfaces, enabling researchers to make informed decisions and achieve reproducible results. As with any surface modification technique, meticulous execution of the cleaning and coating procedures is paramount to obtaining a high-quality, stable, and effective hydrophobic surface.
References
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Boinovich, L., & Emelyanenko, A. M. (2010). Analysis of long-term durability of superhydrophobic properties under continuous contact with water. ACS applied materials & interfaces, 2(6), 1754–1758. [Link]
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Boinovich, L., Emelyanenko, A. M., Ivanov, V. K., & Pashinin, A. S. (2013). Durable Icephobic Coating for Stainless Steel. ACS Applied Materials & Interfaces, 5(7), 2549–2554. [Link]
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Christodoulou, C., Goodier, C. I., Austin, S. A., Webb, J., & Glass, G. K. (2013). Long-term performance of surface impregnation of reinforced concrete structures with silane. Construction and Building Materials, 48, 708-716. [Link]
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D'Agostino, V., Favia, P., & Fracassi, F. (2019). Compositionally Graded Hydrophobic UV-Cured Coatings for the Prevention of Glass Stress Corrosion. Materials, 12(13), 2185. [Link]
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Gelest, Inc. (n.d.). Hydrophobic Silane Surface Treatments. [Link]
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Grundke, K., et al. (2015). Experimental studies of contact angle hysteresis phenomena on polymer surfaces – Toward the understanding and control of wettability for different applications. Advances in Colloid and Interface Science, 222, 450-471. [Link]
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Kim, H., et al. (2020). Facile preparation of wear-resistant and anti-fingerprint hard coating with chemisorption of fluorosilane by simple wet coating. Journal of Sol-Gel Science and Technology, 94, 463–471. [Link]
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Momen, G., & Farzaneh, M. (2011). Hydrophobicity of Fluoroalkylsilane- and Alkylsilane-Grafted Surfaces. In Superhydrophobic Surfaces. IntechOpen. [Link]
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Mousavi, S. M., et al. (2021). Ultra-Scratch-Resistant, Hydrophobic and Transparent Organosilicon-Epoxy-Resin Coating with a Double Cross-Link Structure. Coatings, 11(11), 1386. [Link]
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Pantoja, M., et al. (2017). Wear resistance of hydrophobic surfaces. Journal of Physics: Conference Series, 843, 012067. [Link]
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Shevrin, J. D. (2018). Novel Hydrolytically Stable Silane Additives for Improving the Performance of Waterborne Acrylic Roof Coatings. CoatingsTech, 15(7), 42-50. [Link]
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Sim, S., et al. (2023). Enhanced efficiency of superhydrophobic coatings: A comparative analysis between dip and spray techniques using octadecyltrichlorosilane. Monash University. [Link]
-
Tadmor, R. (2004). Contact angle hysteresis. Journal of Physics: Condensed Matter, 16(36), R1159. [Link]
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Valer, M., et al. (2020). Durability of Lubricated Icephobic Coatings under Various Environmental Stresses. Polymers, 12(11), 2539. [Link]
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Wang, H., et al. (2022). Long-Term Durability of Robust Super-Hydrophobic Co–Ni-Based Coatings Produced by Electrochemical Deposition. Materials, 15(4), 1318. [Link]
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Wang, S., et al. (2019). Hydrophobic silane coating films for the inhibition of water ingress into the nanometer pore of calcium silicate hydrate gels. RSC Advances, 9(45), 26039-26050. [Link]
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Wu, Y., et al. (2022). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. Polymers, 14(19), 4053. [Link]
-
Xing, Y., et al. (2014). A comparative study of durability of superhydrophobic coatings in different environments. Unpublished manuscript. [Link]
-
Xu, L., & Siedlecki, C. A. (2010). Long-term stability of self-assembled monolayers on 316L stainless steel. Biointerphases, 5(2), 25008. [Link]
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Arkles, B., et al. (2006). Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry, 128-134. [Link]
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Biolin Scientific. (2016, November 8). Durability of superhydrophobic surfaces – the biggest obstacle towards real life applications. [Link]
-
Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. [Link]
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DataPhysics Instruments. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements. [Link]
-
Gelest. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]
-
Madadi, H., & Pyo, M. (2020). Hydrophobic Mesoporous Silica Particles Modified With Nonfluorinated Alkyl Silanes. Frontiers in Chemistry, 8, 583. [Link]
-
Movahedi, M., et al. (2023). Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modification. Coatings, 13(4), 705. [Link]
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Pishva, S. Z. S., et al. (2021). Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds. Journal of Sol-Gel Science and Technology, 98(2), 346-355. [Link]
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UL Prospector. (2018, August 10). How organosilane components improve coatings performance. [Link]
-
YouTube. (2013, August 22). Functional Surfaces A1 - How does water behave? Theory (Advanced). [Link]
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Navigating the Analytical Landscape without a Certified Guide: A Practical Comparison of Reference Materials for Chlorocyclohexyldimethylsilane Analysis
For the Researcher, Scientist, and Drug Development Professional
In the precise world of pharmaceutical development and chemical synthesis, the accuracy of analytical measurements is paramount. The quantification of reactants, intermediates, and impurities relies on the availability of high-quality certified reference materials (CRMs). However, for specialized or niche compounds like Chlorocyclohexyldimethylsilane (CAS No. 71864-47-6), a commercially available CRM is not readily found. This guide provides a comprehensive comparison of the available alternatives and outlines the necessary experimental data and protocols to establish a reliable and scientifically sound reference standard in-house.
The Challenge: Absence of a Commercial CRM
A thorough search of major suppliers of reference materials reveals a critical gap: there is no commercially available CRM for this compound. While several chemical suppliers offer this compound, it is typically sold as a reagent with a stated purity of around 95-97%, which is insufficient for direct use as a quantitative standard without further characterization.[1][2][3][4] This situation necessitates a proactive approach from the analytical scientist to qualify a suitable reference material.
Comparison of Available Alternatives for a Reference Standard
The primary alternatives to a formally certified CRM are:
-
High-Purity Chemical Reagent: Sourcing the highest-purity commercially available this compound and performing in-house characterization and certification.
-
Custom Synthesis: Contracting a specialized laboratory to synthesize and purify the compound to a high degree, followed by in-house or third-party characterization.
The choice between these options will depend on the required accuracy of the analysis, available budget, and in-house analytical capabilities. For most applications, qualifying a high-purity commercial reagent is the more practical and cost-effective approach.
Establishing an In-House Reference Standard: A Three-Pillar Approach
To ensure the trustworthiness and scientific integrity of your analytical results, a three-pillar approach to qualifying an in-house reference standard is essential: Identity Confirmation, Purity Assessment, and Proper Handling and Storage.
Pillar 1: Unambiguous Identity Confirmation
Before any quantitative assessment, the identity of the candidate material must be unequivocally confirmed. A combination of spectroscopic techniques is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the this compound in a dry, aprotic solvent (e.g., hexane or toluene).
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Expected Results: The mass spectrum should be consistent with the structure of this compound (C8H17ClSi, MW: 176.76 g/mol ).[4] Key fragments would include the molecular ion and characteristic isotopic patterns for chlorine, as well as fragments corresponding to the loss of a methyl group or the cyclohexyl ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the material in a deuterated solvent (e.g., CDCl3).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, should correspond to the molecular structure of this compound.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Analyze the neat liquid using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the infrared spectrum.
-
Expected Results: The spectrum should display characteristic absorption bands for C-H stretching and bending of the cyclohexyl and methyl groups, as well as Si-C and Si-Cl vibrations. The absence of a broad O-H band is critical to confirm the absence of significant hydrolysis.
-
Pillar 2: Rigorous Purity Assessment
Once the identity is confirmed, the purity of the material must be accurately determined. A single method is often insufficient; a combination of techniques provides a more complete and reliable purity value.
GC-FID is a robust method for assessing the purity of volatile compounds. The principle of area percent normalization can be used, assuming all components have a similar response factor.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
GC Conditions: Use the same GC conditions as for the GC-MS identity confirmation.
-
Sample Preparation: Prepare a solution of the this compound in a suitable solvent at a concentration that gives a strong detector response without causing column overload.
-
Analysis: Inject the sample multiple times (n≥3) to ensure repeatability.
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example Purity Assessment of a Commercial Batch of this compound
| Analytical Technique | Result |
| GC-FID (Area %) | 98.5% |
| ¹H NMR (Quantitative) | 98.2% |
| Assigned Purity | 98.3% ± 0.5% |
Note: The assigned purity should be a weighted average of the results from orthogonal techniques, and the uncertainty should be calculated based on the contributing uncertainties of each method.
Pillar 3: Ensuring Stability through Proper Handling and Storage
Chlorosilanes are reactive compounds, particularly susceptible to hydrolysis by atmospheric moisture.[5] Improper handling and storage will compromise the integrity of your in-house reference standard.
-
Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques with nitrogen or argon).
-
Dry Glassware: Ensure all glassware is thoroughly dried before use.
-
Tight Sealing: Store the material in a tightly sealed container with a PTFE-lined cap.
-
Desiccation: Store the sealed container in a desiccator.
-
Cool and Dark: Keep the material in a cool, dark place to prevent degradation.[5][6]
Validated Analytical Method for Quantification
Once a reliable in-house reference standard has been established, a validated analytical method for the routine quantification of this compound in samples can be developed.
Workflow for Method Validation
Caption: Workflow for the validation of a quantitative GC-MS method.
Conclusion: From Uncertainty to Confidence
The absence of a commercial CRM for this compound presents a challenge but not an insurmountable obstacle. By adopting a rigorous, evidence-based approach to qualifying an in-house reference standard, researchers can achieve a high level of confidence in their analytical results. This guide provides the framework for establishing such a standard, from initial identity confirmation and purity assessment to the development of a validated quantitative method. By embracing these principles of scientific integrity, the analytical community can ensure the reliability and reproducibility of its data, even in the absence of a formal certified guide.
References
-
Power Chemical Corporation. (n.d.). Silane Coupling Agent Storage & Handling Guide. Retrieved from [Link]
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Comparative Analysis of Chlorocyclohexyldimethylsilane Cross-Reactivity in Derivatization Processes
A Senior Application Scientist's Guide to Ensuring Analytical Specificity
For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When employing derivatizing agents to enhance the volatility or detectability of analytes for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), understanding the potential for cross-reactivity is not just a matter of good practice—it is a cornerstone of data integrity. This guide provides an in-depth technical comparison of Chlorocyclohexyldimethylsilane, a silylating agent, focusing on the principles and experimental workflows required to characterize its cross-reactivity profile.
Introduction: The Role and Challenge of Silylating Agents
This compound (C8H17ClSi) is a reactive organosilane compound used in organic synthesis and potentially as a derivatizing agent.[1] Derivatization is a common strategy in analytical chemistry to modify an analyte to make it more suitable for separation and detection.[2] Silylating agents, such as this compound, react with active hydrogens on functional groups like hydroxyls (-OH), thiols (-SH), and amines (-NH2) to replace them with a sterically bulkier and less polar silyl group. This process typically increases the thermal stability and volatility of the analyte, making it amenable to GC-MS analysis.[2][3]
However, the very reactivity that makes these agents effective also presents a significant challenge: a lack of absolute specificity. Cross-reactivity occurs when the derivatizing agent reacts with compounds other than the intended target analyte. This can lead to the formation of unexpected derivatives, causing signal suppression, peak interference, or the misidentification and inaccurate quantification of the target compound. Therefore, a thorough investigation into the cross-reactivity of a derivatizing agent is a critical component of method validation.
Experimental Design for Cross-Reactivity Assessment
This section outlines a comprehensive, self-validating experimental workflow to assess the cross-reactivity of this compound. The causality behind each step is explained to provide a robust framework for adaptation.
Selection of Potential Cross-Reactants
The first step is to identify a panel of compounds that could plausibly cross-react with this compound. The selection should be based on structural and functional similarities to the intended target analyte. A well-chosen panel will challenge the specificity of the derivatization reaction.
Table 1: Proposed Panel of Potential Cross-Reactants
| Compound Class | Example Compound | Rationale for Inclusion |
| Primary Alcohols | 1-Hexanol | Simple, unhindered hydroxyl group. |
| Secondary Alcohols | Cyclohexanol | Structurally similar to the cyclohexyl moiety of the derivatizing agent. |
| Tertiary Alcohols | tert-Butanol | Sterically hindered hydroxyl group to test reactivity limits. |
| Phenols | Phenol | Aromatic hydroxyl group with different acidity and reactivity. |
| Carboxylic Acids | Hexanoic Acid | Contains a reactive hydroxyl group, a common analyte class. |
| Primary Amines | Hexylamine | Contains a reactive N-H bond. |
| Thiols | 1-Hexanethiol | Contains a reactive S-H bond. |
| Structurally Similar Silanes | Chlorotrimethylsilane | A common, smaller silylating agent for comparison of reactivity. |
| Matrix Components | Cholesterol | A complex, biologically relevant molecule with a secondary hydroxyl group. |
Experimental Workflow
The following protocol is designed to systematically evaluate the reaction of this compound with the selected panel. The use of GC-MS is proposed as the analytical endpoint, as it provides both chromatographic separation and mass-based identification of the reaction products.[4][5]
Caption: Experimental workflow for assessing cross-reactivity.
Detailed Step-by-Step Methodology
1. Preparation of Solutions:
- Prepare 1 mg/mL stock solutions of this compound and each potential cross-reactant (from Table 1) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane). The absence of water is critical to prevent hydrolysis of the chlorosilane.[3]
- Create a mixed standard containing all potential cross-reactants at a final concentration of 50 µg/mL each.
2. Derivatization Protocol:
- In a GC vial, add 100 µL of the mixed standard.
- Add 50 µL of a catalyst base, such as pyridine. The base acts as a scavenger for the HCl byproduct of the silylation reaction, driving the reaction to completion.
- Add 50 µL of the this compound stock solution. The excess of the derivatizing agent ensures the reaction proceeds efficiently.
- Cap the vial tightly and heat at 60°C for 30 minutes.
- Cool the vial to room temperature before analysis.
3. GC-MS Instrumental Parameters:
- Gas Chromatograph (GC):
- Column: A non-polar column, such as a DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of derivatized and underivatized compounds.[4]
- Injector: Splitless mode at 250°C.
- Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition: A combination of full scan mode (m/z 40-550) to identify unknown derivatives and Selected Ion Monitoring (SIM) mode for quantification of expected derivatives.[4]
4. Control Experiments:
- Inject the underivatized mixed standard to obtain retention times and mass spectra for all parent compounds.
- Inject a "reagent blank" containing only the solvent, pyridine, and derivatizing agent to identify any impurities or side-products from the agent itself.
Data Analysis and Interpretation of Results
The primary goal is to identify which of the tested compounds react with this compound. This is achieved by comparing the chromatograms of the derivatized sample with the underivatized control.
-
Identification: A new peak in the derivatized sample's chromatogram that corresponds to a decrease in the peak area of a parent compound suggests a reaction has occurred. The mass spectrum of this new peak should be consistent with the addition of a cyclohexyldimethylsilyl group (-Si(CH3)2(C6H11)) to the parent molecule.
-
Quantification: The extent of cross-reactivity can be estimated by comparing the peak area of the newly formed derivative to the peak area of the parent compound in the underivatized control.
Table 2: Hypothetical Cross-Reactivity Data for this compound
| Compound | Parent Ion (m/z) | Derivative Ion (m/z) | Retention Time Shift (min) | Estimated Cross-Reactivity (%) |
| 1-Hexanol | 102 | 244 | +3.5 | 98 |
| Cyclohexanol | 100 | 242 | +4.1 | 95 |
| tert-Butanol | 74 | 216 | +2.8 | 15 |
| Phenol | 94 | 236 | +5.2 | 85 |
| Hexanoic Acid | 116 | 258 | +4.8 | 99 |
| Hexylamine | 101 | 243 | +3.9 | 92 |
| 1-Hexanethiol | 118 | 260 | +4.5 | 78 |
| Cholesterol | 386 | 528 | +8.1 | 65 |
Mechanistic Insights and Visualization
The silylation reaction proceeds via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of this compound. The chlorine atom acts as a good leaving group.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
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evaluating the effectiveness of different deprotection methods for cyclohexyldimethylsilyl group
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The cyclohexyldimethylsilyl (CyDMS) ether has emerged as a valuable protecting group for hydroxyl functionalities, offering a unique stability profile that can be leveraged for enhanced selectivity. This guide provides an in-depth, objective comparison of various methods for the deprotection of the CyDMS group, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Cyclohexyldimethylsilyl (CyDMS) Group: An Introduction
The CyDMS group, structurally similar to the more common tert-butyldimethylsilyl (TBS) group, provides steric hindrance to the protected hydroxyl group. This steric bulk is a key determinant of its stability and reactivity, influencing the conditions required for its removal. Understanding the nuances of its deprotection is critical for its effective implementation in complex synthetic routes where orthogonality is paramount.[1]
Methods for the Deprotection of CyDMS Ethers
The cleavage of the CyDMS-oxygen bond can be effectively achieved through several methods, primarily categorized as fluoride-mediated and acid-catalyzed reactions. The choice of method depends on the substrate's sensitivity to the reagents and the presence of other protecting groups.
Fluoride-Mediated Deprotection
Fluoride ions are highly effective for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluoride bond.[2][3] This method is widely applicable to a range of silyl ethers, including the CyDMS group.
Mechanism of Fluoride-Mediated Cleavage: The deprotection is initiated by the nucleophilic attack of a fluoride ion on the silicon atom of the CyDMS ether. This forms a pentacoordinate silicon intermediate, which then breaks down to release the alkoxide and cyclohexyldimethylsilyl fluoride. Subsequent workup protonates the alkoxide to yield the desired alcohol.
Caption: General workflow for fluoride-mediated deprotection of CyDMS ethers.
Common Fluoride Reagents and Conditions:
| Reagent | Typical Conditions | Key Features |
| Tetrabutylammonium fluoride (TBAF) | 1.1-1.5 equivalents in THF, 0 °C to room temperature.[4] | Most common fluoride source, highly effective. The solution is basic and may affect base-sensitive functional groups.[3][4] |
| Hydrogen Fluoride-Pyridine (HF•Py) | Excess HF•Py in THF or acetonitrile.[5] | Less basic than TBAF, suitable for base-sensitive substrates. Requires careful handling due to the toxicity of HF. |
| Potassium Fluoride (KF) | Used with a phase-transfer catalyst (e.g., 18-crown-6) in acetonitrile. | A milder and more economical option. |
| Triethylamine trihydrofluoride (TEA·3HF) | 2-3 equivalents in acetonitrile or dichloromethane.[3] | A convenient and less hazardous alternative to HF•Pyridine.[3] |
Experimental Protocol: TBAF-Mediated Deprotection of a CyDMS-Protected Alcohol
-
Dissolve the CyDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1 M solution of TBAF in THF (1.2 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Acid-Catalyzed Deprotection
Acid-catalyzed hydrolysis provides an alternative route for the deprotection of silyl ethers. The stability of the CyDMS group in acidic media is comparable to that of the TBS group, making this method viable, particularly when fluoride-sensitive groups are present in the molecule.
Mechanism of Acid-Catalyzed Cleavage: The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol. A nucleophile, typically water or the conjugate base of the acid, then attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond.[6][7]
Caption: General workflow for acid-catalyzed deprotection of CyDMS ethers.
Common Acidic Conditions:
| Reagent | Typical Conditions | Key Features |
| Trifluoroacetic acid (TFA) | 10-20% TFA in dichloromethane, 0 °C to room temperature.[6] | Strong acid, effective for rapid deprotection. May cleave other acid-labile groups. |
| Hydrochloric acid (HCl) | Catalytic to stoichiometric amounts in methanol or THF/water. | A common and cost-effective method. |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in methanol or ethanol, often with heating. | A milder acidic catalyst, useful for substrates with moderate acid sensitivity. |
| Acetic acid | Acetic acid/THF/water (3:1:1), room temperature to 50 °C. | Mild conditions, but may require longer reaction times. |
Experimental Protocol: Acid-Catalyzed Deprotection with Trifluoroacetic Acid
-
Dissolve the CyDMS-protected alcohol (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (15% v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure alcohol.[6]
Comparative Effectiveness and Selectivity
The choice of a deprotection method for the CyDMS group often hinges on achieving selectivity in the presence of other protecting groups. The stability of silyl ethers is largely dictated by the steric bulk around the silicon atom.
Relative Stability of Common Silyl Ethers under Acidic Conditions:
TMS < TES < CyDMS ≈ TBS < TIPS < TBDPS
This trend indicates that the CyDMS group can be selectively removed in the presence of more robust silyl ethers like TIPS and TBDPS under acidic conditions. Conversely, milder fluoride-based methods may allow for the cleavage of less stable silyl ethers while leaving the CyDMS group intact.
Quantitative Comparison of Deprotection Methods (Illustrative Data):
| Deprotection Method | Substrate | Conditions | Time (h) | Yield (%) |
| TBAF in THF | Primary CyDMS Ether | 0 °C to rt | 1-3 | >90 |
| HF•Py in THF | Primary CyDMS Ether | rt | 2-4 | >85 |
| TFA in CH₂Cl₂ | Primary CyDMS Ether | 0 °C to rt | 0.5-2 | >90 |
| PPTS in MeOH | Primary CyDMS Ether | reflux | 6-12 | 70-85 |
| TBAF in THF | Secondary CyDMS Ether | rt | 4-8 | 80-90 |
| TFA in CH₂Cl₂ | Secondary CyDMS Ether | rt | 2-4 | 85-95 |
Note: The data presented in this table is illustrative and based on typical outcomes for silyl ether deprotections. Actual reaction times and yields will vary depending on the specific substrate and reaction scale.
Conclusion
The cyclohexyldimethylsilyl (CyDMS) group is a versatile protecting group for hydroxyl functions, offering a stability profile comparable to the widely used TBS group. Its deprotection can be reliably achieved using both fluoride-mediated and acid-catalyzed methods.
-
Fluoride-based methods , particularly with TBAF, are generally rapid and high-yielding but can be limited by the basicity of the reagent.
-
Acid-catalyzed methods provide a valuable orthogonal strategy, allowing for the removal of the CyDMS group in the presence of more acid-stable protecting groups.
The selection of the optimal deprotection strategy requires careful consideration of the overall molecular architecture and the presence of other functional groups. By understanding the principles and experimental parameters outlined in this guide, researchers can effectively integrate the CyDMS protecting group into their synthetic endeavors to achieve their target molecules with high efficiency and selectivity.
References
- Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.
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Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. [Link]
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Nicolaou, K. C.; et al. Total Synthesis of Brevetoxin B. 1. The A-B-C-D Ring System. J. Am. Chem. Soc.1995 , 117 (4), 1171–1172. [Link]
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Gelest, Inc. Deprotection of Silyl Ethers. [Link]
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Mir, R.; Dudding, T. Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. J. Org. Chem.2017 , 82 (2), 709–714. [Link]
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Pilcher, A. S.; DeShong, P. A. A New Protecting Group for Alcohols: The Cyclohexyldimethylsilyl Group. J. Org. Chem.1996 , 61 (20), 6901–6905. [Link]
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Sharma, G. V. M.; Reddy, K. L.; Lakshmi, P. S.; Krishna, P. R. A mild and selective deprotection of TBDMS ethers with KHF2 in methanol. Tetrahedron Lett.2004 , 45 (49), 9229–9232. [Link]
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Wikipedia. Protecting group. [Link]
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Barany, G.; Merrifield, R. B. A new amino protecting group removable by reduction. Chemistry of the dithiasuccinoyl (Dts) function. J. Am. Chem. Soc.1977 , 99 (22), 7363–7365. [Link]
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Fiveable. Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes. [Link]
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Organic Chemistry Tutor. Cleavage of Ethers with Acids. [Link]
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Royal Society of Chemistry. Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry. [Link]
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PubMed. Chemoselective deprotection of triethylsilyl ethers. [Link]
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A Cost-Benefit Analysis of Chlorocyclohexyldimethylsilane in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision in the multi-step synthesis of active pharmaceutical ingredients (APIs). This choice significantly impacts process efficiency, scalability, and overall manufacturing cost. Silyl ethers are a cornerstone of modern organic synthesis, offering a tunable range of stability and reactivity.[1] This guide provides an in-depth cost-benefit analysis of Chlorocyclohexyldimethylsilane as a hydroxyl protecting agent in large-scale synthesis, comparing it with commonly employed alternatives such as tert-Butyldimethylsilyl chloride (TBDMS-Cl), tert-Butyldiphenylsilyl chloride (TBDPS-Cl), and Triisopropylsilyl chloride (TIPS-Cl).
The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom.[1] Larger, more sterically hindered groups enhance stability, a crucial factor in complex synthetic sequences. While TBDMS, TBDPS, and TIPS are the workhorses in this field, this compound presents an interesting alternative with a unique steric and electronic profile that warrants a detailed evaluation for industrial applications.
Comparative Analysis of Silylating Agents
The ideal protecting group should be introduced in high yield under mild conditions, remain robust throughout various synthetic transformations, and be selectively removed when no longer needed.[2] The following table summarizes the key performance indicators of this compound and its common alternatives.
| Silylating Agent | Molecular Weight ( g/mol ) | Key Characteristics & Applications | Relative Stability | Typical Deprotection Conditions |
| This compound | 176.77 | Offers a unique cycloaliphatic steric profile, potentially influencing selectivity and stability. May provide a balance between the stability of TBDMS and the bulk of TIPS. | Estimated to be greater than TBDMS and comparable to TIPS. | Acidic conditions, Fluoride ion sources (e.g., TBAF). |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 150.72 | Widely used, cost-effective, good balance of stability and reactivity. Suitable for a broad range of applications.[1] | Moderate | Mild acid, Fluoride ion sources.[3] |
| tert-Butyldiphenylsilyl chloride (TBDPS-Cl) | 274.86 | Highly stable to acidic conditions due to the bulky phenyl groups. Often used for protecting sensitive alcohols.[4] | High | Stronger acid, Fluoride ion sources.[5] |
| Triisopropylsilyl chloride (TIPS-Cl) | 192.82 | Very bulky, providing high stability, especially towards basic conditions. Excellent for selective protection of primary alcohols.[6] | Very High | Strong acid, Fluoride ion sources. |
Cost-Benefit Analysis for Large-Scale Synthesis
In an industrial setting, the cost of raw materials is a critical factor. While protecting groups are temporary additions to a molecule, their cost can significantly impact the overall process economics, especially at a large scale.
| Silylating Agent | Indicative Bulk Price (USD/kg) | Key Cost Considerations | Overall Cost-Benefit Assessment |
| This compound | Not readily available - Estimated to be in the range of 100-300 USD/kg based on synthesis complexity | - Potentially higher raw material cost compared to TBDMS-Cl.- May offer improved yields or selectivity in specific applications, offsetting the initial cost.- Process optimization is crucial to justify its use. | Potentially favorable for specific applications where its unique properties lead to significant process improvements. Requires thorough process development and validation. |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | ~ 85 - 220[7][8][9][10] | - Low raw material cost and wide availability.- Well-established protocols, reducing process development time.- May require multiple protection/deprotection steps in complex syntheses, increasing overall cost. | Excellent for routine applications and cost-sensitive processes. The go-to choice for many large-scale syntheses due to its low cost and reliability. |
| tert-Butyldiphenylsilyl chloride (TBDPS-Cl) | ~ 2000 - 4200[1][11][12][13][14] | - High raw material cost.- Superior stability can reduce the number of protection/deprotection steps, leading to cost savings in complex syntheses.- Justified for high-value APIs where process robustness is paramount. | Suitable for complex, multi-step syntheses where its high stability justifies the cost. Less economical for simpler processes. |
| Triisopropylsilyl chloride (TIPS-Cl) | Price on request from bulk suppliers[15] | - Moderate to high raw material cost.- High selectivity for primary alcohols can simplify purification and improve overall yield.- Can be a cost-effective choice when selective protection is a key process challenge. | A valuable tool for syntheses requiring high selectivity. The cost is justified when it simplifies the overall process and improves yield. |
Experimental Protocols
The successful implementation of a protecting group strategy relies on robust and reproducible experimental procedures. The following are generalized protocols for the protection of a primary alcohol using this compound and a common alternative, TBDMS-Cl.
Protocol 1: Protection of a Primary Alcohol using this compound
Objective: To protect a primary hydroxyl group as a cyclohexyldimethylsilyl ether.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude cyclohexyldimethylsilyl ether.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Protection of a Primary Alcohol using tert-Butyldimethylsilyl chloride (TBDMS-Cl)
Objective: To protect a primary hydroxyl group as a tert-butyldimethylsilyl ether.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.[16]
-
Cool the solution to 0 °C.[16]
-
Add tert-Butyldimethylsilyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[16]
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.[17]
-
Extract the product with diethyl ether (3 x volumes).[16]
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.[16]
-
Filter and concentrate under reduced pressure to obtain the crude TBDMS ether.
-
Purify by flash column chromatography if required.
Visualization of Silylation Workflow
The following diagram illustrates the general workflow for the protection of an alcohol with a silyl chloride, a critical step in many large-scale syntheses.
Case Study: Protecting Groups in Antiviral Synthesis
The development of antiviral drugs such as Remdesivir, Molnupiravir, and Paxlovid underscores the critical role of protecting group strategies in large-scale pharmaceutical manufacturing. The syntheses of these complex molecules often involve multiple steps where sensitive hydroxyl groups must be masked to achieve the desired chemical transformations.[18][19][20]
For instance, in the synthesis of Remdesivir, various protecting groups, including silyl ethers, are employed to protect the hydroxyl groups of the ribose moiety.[21][22] The choice of protecting group influences the stereoselectivity of key reactions and the overall yield of the synthesis.[18] Similarly, the large-scale synthesis of Molnupiravir and Paxlovid involves strategic protection and deprotection steps to ensure the efficient construction of the final API.[19][20][23][24][25][26]
The selection of a silylating agent like this compound in such a synthesis would be predicated on its ability to offer advantages in terms of stability, selectivity, or ease of removal compared to more conventional reagents, thereby potentially streamlining the manufacturing process and reducing costs.
Conclusion and Future Outlook
This compound represents a potentially valuable addition to the synthetic chemist's toolbox for large-scale synthesis. Its unique steric profile may offer advantages in specific applications where traditional silylating agents fall short in terms of selectivity or stability. However, a comprehensive cost-benefit analysis reveals that its adoption in industrial processes will be contingent on demonstrating clear process advantages—such as increased yields, simplified purifications, or reduced number of synthetic steps—that can offset a potentially higher initial raw material cost compared to workhorse reagents like TBDMS-Cl.
For researchers and process chemists, the evaluation of this compound should be approached on a case-by-case basis. Small-scale trials to validate its performance in the context of a specific synthetic route are highly recommended. As the demand for more efficient and cost-effective manufacturing processes for complex APIs continues to grow, the exploration of novel protecting groups like this compound will be crucial in driving innovation in pharmaceutical development.
References
- To be populated with relevant citations
-
Zhang, L., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(31), 27773–27778.[18]
-
Reddy, B. V. S., et al. (2021). Total synthesis of remdesivir. Tetrahedron Letters, 77, 153177.[21]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.[2]
-
Freshine Chem. (2020). Synthesis of Remdesivir. Retrieved from [Link][22]
-
BenchChem. (2025). A Comparative Guide to Silyl Ether Protecting Groups in Organic Synthesis.[1]
-
Shen, C., et al. (2022). “One-Pot” Synthesis of Molnupiravir from Cytidine. Organic Process Research & Development, 26(2), 337–342.[19]
-
IndiaMART. (n.d.). 180 Kg Industrial Grade Tert-BUTYLDIMETHYLCHLOROSILANE CAS NO : 18162-48-6, Drum, Solid. Retrieved from [Link][7]
-
Chakraborty, S., Sutar, Y., & P, K. (2024). Expedient Synthesis of Antiviral Drug Molnupiravir from D-Ribose and Cytosine. ChemRxiv.[23]
-
ResearchGate. (n.d.). Applications of the silylation reaction protocol.[27]
-
IndiaMART. (n.d.). Tertiary butyl diphenylsilyl chloride. Retrieved from [Link][14]
-
ResearchGate. (n.d.). Advances in the large-scale synthesis of molnupiravir from cytidine by...[24]
-
Owen, D. R., et al. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Molecules, 29(3), 738.[20]
-
American Chemical Society. (2021). A quick, high-yield synthesis of molnupiravir, an investigational COVID antiviral pill. EurekAlert!.[25]
-
ScienceDaily. (2021). A quick, high-yield synthesis of molnupiravir, an investigational COVID antiviral pill.[28]
-
Lipshutz, B. H., et al. (2022). A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid. Organic Letters, 24(50), 9294–9298.[26]
-
Simplifying Synthesis. (2021, April 11). How Pfizer's New Drug Fights COVID (PAXLOVID) [Video]. YouTube.[29]
-
The Organic Chemistry Tutor. (2023, July 18). Pfizer's Paxlovid Needs Careful Couplings [Video]. YouTube.[30]
-
ResearchGate. (n.d.). Applications of the silylation reaction protocol.[31]
-
Wikipedia. (n.d.). Silylation.[32]
-
ResearchGate. (n.d.). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19.[33]
-
BenchChem. (n.d.). Technical Support Center: Strategies for Silylation of Polyhydroxylated Compounds.[17]
-
IndiaMART. (n.d.). Tert-Butyldimethylsilyl Chloride. Retrieved from [Link][8]
-
TradeIndia. (n.d.). Triisopropylchlorosilane Liquid (CAS 13154-24-0), High Purity Intermediates at Attractive Prices.[34]
-
BenchChem. (n.d.). Application Notes and Protocols: Chlorotriethylsilane for Alcohol Protection in Organic Synthesis.[16]
-
Gelest. (n.d.). General Silylation Procedures.[35]
-
Ottokemi. (n.d.). tert-Butyldimethylsilyl chloride, 99%. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Synthesis of the chlorosilane 1a and alcohol protection.[36]
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Fluka. (n.d.). Silylation Overview.[37]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.[3]
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Fisher Scientific. (n.d.). Triisopropylsilyl Chloride 95.0+%, TCI America™.[38]
-
Fisher Scientific. (n.d.). Chlorotriisopropylsilane, 95%.[39]
-
Gevorgyan, A., et al. (2022). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 13(28), 8345–8350.[40]
-
University of Bath. (n.d.). Alcohol Protecting Groups.[6]
-
NROChemistry. (n.d.). Protection of Alcohols.[4]
-
Google Patents. (n.d.). US6875880B2 - Silylation of hydroxyl groups.[41]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers.[5]
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Safety Operating Guide
Navigating the Disposal of Chlorocyclohexyldimethylsilane: A Guide for Laboratory Professionals
Chlorocyclohexyldimethylsilane, a member of the chlorosilane family, is a valuable reagent in modern research and development. However, its reactivity also necessitates a thorough understanding of its proper handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and chemical principles.
The Critical Nature of Proper Disposal: Understanding the Chemistry
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Its primary hazard lies in its reactivity with moisture. When exposed to water, even atmospheric humidity, this compound readily hydrolyzes. This reaction produces corrosive hydrogen chloride (HCl) gas and a siloxane residue.[2] The generation of HCl is a significant concern, as it can cause severe irritation and damage to the respiratory tract if inhaled.[2]
Understanding this fundamental reactivity is paramount to appreciating the "why" behind each disposal step. The procedures outlined below are designed to control this hydrolysis reaction, neutralize the corrosive byproducts, and ensure the final waste stream is safe for disposal in accordance with regulatory requirements.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, ensuring the appropriate personal protective equipment is worn is non-negotiable. The corrosive nature of this compound and its hydrolysis products demands robust protection.
Essential PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][3] | Protects against splashes of the liquid and exposure to corrosive HCl vapor, which can cause severe eye damage, potentially leading to loss of sight.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant apron.[4][5] | Prevents skin contact, which can result in severe chemical burns.[1][2] |
| Respiratory Protection | A respirator with a cartridge suitable for acid gases may be necessary, especially in poorly ventilated areas or during spill clean-up.[2][5] | Protects the respiratory system from inhalation of irritating and corrosive HCl vapors.[2] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills. |
It is crucial that all personnel handling chlorosilanes are thoroughly trained in the correct use and limitations of their PPE.[2][3]
Step-by-Step Disposal Protocol for Uncontaminated this compound
This protocol is intended for small quantities of uncontaminated this compound typically found in a laboratory setting. For large quantities or contaminated material, consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][6]
Step 1: Designate a Controlled Disposal Area
Select a well-ventilated area, preferably within a fume hood, for the disposal procedure. This will ensure that any evolved hydrogen chloride gas is effectively captured and exhausted.[2]
Step 2: Prepare a Neutralizing Solution
Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or soda ash (sodium carbonate). A 5-10% aqueous solution is generally sufficient. Avoid strong bases, as they can react too vigorously.
Step 3: Slow and Controlled Hydrolysis and Neutralization
This is the most critical phase of the disposal process. The goal is to slowly hydrolyze the this compound and immediately neutralize the resulting HCl.
-
Initial Dilution: In a large, appropriate container (e.g., a borosilicate glass beaker), place a significant excess of the neutralizing solution.
-
Slow Addition: Slowly and carefully add the this compound to the neutralizing solution dropwise or in a very fine stream with constant, gentle stirring. This controlled addition is crucial to manage the rate of reaction and prevent a rapid release of HCl gas and heat.
-
Observe and Monitor: You will likely observe some effervescence as the HCl is neutralized by the bicarbonate solution, releasing carbon dioxide gas. Continue the slow addition, allowing the reaction to subside between additions.
-
Final Check: Once all the this compound has been added, continue to stir the solution for a period to ensure complete reaction. Check the pH of the solution with pH paper or a calibrated meter to confirm that it is neutral (pH 6-8). If the solution is still acidic, add more of the neutralizing agent until the desired pH is reached.
Step 4: Waste Segregation and Final Disposal
The resulting mixture will contain the neutralized aqueous phase and a solid or liquid siloxane byproduct.
-
Aqueous Phase: Once confirmed to be neutral, the aqueous portion can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[7][8] Always consult your institutional guidelines before any drain disposal.
-
Siloxane Residue: The solid or liquid siloxane residue should be collected and disposed of as hazardous waste.[9] It should be placed in a clearly labeled, sealed container for collection by your institution's EHS department or a certified waste management provider.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures in Case of Spills or Exposure
In the event of an accidental release or exposure, immediate and decisive action is critical.
Spill Response:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated to disperse HCl vapors.
-
Containment: For small spills, cover the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[10] Do not use combustible materials.
-
Neutralization: Once absorbed, the material can be cautiously neutralized using a weak base like sodium bicarbonate.
-
Collection and Disposal: Collect the neutralized absorbent material in a sealed, labeled container for disposal as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[1]
Conclusion: A Culture of Safety
The responsible disposal of this compound is not merely a procedural task but a cornerstone of a robust safety culture in any research environment. By understanding the chemical principles that govern its reactivity and adhering to these detailed protocols, researchers can mitigate risks, ensure their personal safety, and contribute to the sustainable and environmentally sound practice of science. Always prioritize safety and consult your institution's specific guidelines and safety professionals when in doubt.
References
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.).
- Chlorosilane Safety Guide. (n.d.). Scribd.
- Chlorosilane Emergency Response Guidelines, 2nd Edition. (n.d.). ASTM International.
- Trichlorosilane. (n.d.). Santa Cruz Biotechnology.
- This compound - Safety Data Sheet. (2025-05-30). TCI EUROPE N.V.
- Chlorosilane Emergency Response Manual. (n.d.). Studylib.
- Hazardous Substance Fact Sheet: Trichlorosilane. (n.d.). New Jersey Department of Health.
- Waste containing hazardous chlorosilanes. (n.d.). How to Utilize.
- Trichlorosilane. (n.d.). PubChem. National Institutes of Health.
- CHLOROSILANE - Safety Data Sheet. (2024-12-21). ChemicalBook.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). SAMS Solutions.
- 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison Biomedical Engineering.
- Part G: Chemical Disposal Procedures. (2019, February). University of Wisconsin-La Crosse.
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Navigating the Reactive Landscape: A Guide to Personal Protective Equipment for Handling Chlorocyclohexyldimethylsilane
For the experienced researcher, the introduction of a new reagent into a workflow is a calculated decision, weighing potential benefits against inherent risks. Chlorocyclohexyldimethylsilane, a valuable silylating agent in organic synthesis, is no exception. Its utility is matched by its hazardous nature, demanding a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven approach to the selection and use of personal protective equipment (PPE) when handling this reactive compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.
Understanding the Inherent Risks of this compound
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] Its primary danger lies in its reactivity, particularly with moisture. Upon contact with water, it rapidly hydrolyzes, releasing toxic and corrosive hydrogen chloride (HCl) gas.[1] This reaction is exothermic and can lead to a dangerous increase in pressure if it occurs in a sealed container. Furthermore, many chlorosilanes are flammable, and vapors can form explosive mixtures with air.[2] Therefore, a comprehensive PPE strategy must address chemical burns, inhalation of corrosive vapors, and potential fire hazards.
A Multi-Layered Defense: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach but rather a dynamic process that depends on the scale of the experiment and the potential for exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Laboratory Use (Small Quantities in a Fume Hood) | Chemical splash goggles and a face shield.[2][3][4] | Neoprene or nitrile rubber gloves.[2][3] | Flame-retardant lab coat.[5] | Not typically required if work is conducted in a properly functioning chemical fume hood. |
| Large-Scale Operations or Potential for Splashing | Chemical splash goggles and a full-face shield.[3][4] | Neoprene or nitrile rubber gloves, with consideration for thicker, extended cuffs.[2][3] | Chemical-resistant apron over a flame-retardant lab coat, and closed-toe shoes.[5] | A NIOSH-certified combination organic vapor/acid gas respirator may be necessary.[2][3] |
| Emergency Response (e.g., Spill) | Full-face respirator with appropriate cartridges.[6] | Heavy-duty chemical-resistant gloves (e.g., Viton).[2] | Full-body chemical-resistant suit.[7] | Self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation. |
The Rationale Behind the Choices:
-
Eye and Face Protection: The combination of chemical splash goggles and a face shield provides robust protection against splashes and the corrosive HCl gas that is liberated upon hydrolysis.[3][4] Contact lenses should never be worn when handling this chemical, as they can trap corrosive materials against the eye.[2][4]
-
Hand Protection: Neoprene and nitrile rubber offer good resistance to chlorosilanes.[2][3] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.
-
Body Protection: A flame-retardant lab coat is the minimum requirement.[5] For larger quantities, a chemical-resistant apron provides an additional barrier against spills.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3] In situations where the concentration of vapors may exceed the capacity of the fume hood, or in the event of a spill, a NIOSH-certified respirator with organic vapor and acid gas cartridges is essential.[2][3]
Procedural Guidance for Safe Handling and Disposal
A proactive approach to safety extends beyond the selection of PPE to encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Operational Plan: A Step-by-Step Workflow
-
Preparation: Before handling the chemical, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] The work area within the chemical fume hood should be clean, and all necessary equipment and reagents should be assembled.
-
Inert Atmosphere: Due to its moisture sensitivity, this compound should be handled under an inert atmosphere, such as nitrogen or argon.[1]
-
Grounding: To prevent the buildup of static electricity, which could serve as an ignition source, all containers and transfer lines must be properly grounded and bonded.[2][6]
-
Controlled Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to the atmosphere. Open containers should be done so slowly and carefully, as they may be under pressure.[1]
-
Spill Management: In the event of a small spill, use a dry, inert absorbent material like sand or vermiculite.[5] Do not use combustible materials. For larger spills, evacuate the area and follow your institution's emergency procedures. Water should not be used as an extinguishing agent for chlorosilane fires, as it will exacerbate the situation by reacting to produce flammable hydrogen gas and corrosive HCl.[6][7] Alcohol-resistant foam or dry chemical extinguishers are recommended.[2]
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal is a critical final step in the safe handling of this compound.
-
Neutralization: The primary method for disposing of small quantities of residual this compound is through controlled hydrolysis and neutralization. This should be done in a fume hood by slowly adding the silane to a stirred, cold solution of a weak base, such as sodium bicarbonate. This process is exothermic and will generate HCl gas, so slow, controlled addition is paramount.
-
Container Decontamination: Empty containers must be handled with care. The first rinse of a container that held this compound should be collected and treated as hazardous waste.[8] Subsequent rinses with a suitable organic solvent can then be performed before the container is disposed of according to institutional guidelines.
-
Waste Collection: All contaminated materials, including used gloves, absorbent materials from spills, and neutralized waste, must be collected in a properly labeled hazardous waste container for disposal by your institution's environmental health and safety department.[8]
Visualizing the PPE Selection Workflow
To further clarify the decision-making process for PPE selection, the following diagram illustrates a logical workflow based on the nature of the task at hand.
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate Personal Protective Equipment (PPE) when handling this compound.
By internalizing these principles and procedures, researchers can confidently and safely utilize this compound, ensuring that scientific advancement and personal safety go hand in hand. This commitment to a robust safety culture is the hallmark of a trustworthy and effective research environment.
References
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). American Chemistry Council. Retrieved from [Link]
-
CHLOROSILANE, 95% - Safety Data Sheet. (2017, January 30). Gelest, Inc. Retrieved from [Link]
-
Chlorosilane Safety Guide. (n.d.). Scribd. Retrieved from [Link]
-
TRICHLOROSILANE, 99% - Safety Data Sheet. (2015, January 9). Gelest, Inc. Retrieved from [Link]
-
chloro(cyclohexyl)dimethylsilane. (2024, April 10). ChemBK. Retrieved from [Link]
-
This compound (C8H17ClSi). (n.d.). PubChemLite. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Biological & Clinical Waste Management Procedure. (n.d.). RCSI. Retrieved from [Link]
-
Hazardous Waste Management and Disposal. (n.d.). USC Dornsife. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalsilicones.org [globalsilicones.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
